molecular formula C10H8FN B1589879 5-Fluoro-8-methylquinoline CAS No. 88474-18-4

5-Fluoro-8-methylquinoline

Cat. No.: B1589879
CAS No.: 88474-18-4
M. Wt: 161.18 g/mol
InChI Key: XEJHEHMTWJYXGE-UHFFFAOYSA-N
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Description

5-Fluoro-8-methylquinoline is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJHEHMTWJYXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479451
Record name 5-fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-18-4
Record name 5-fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-8-methylquinoline: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous FDA-approved drugs and functional materials.[1][2] The strategic introduction of fluorine atoms into this privileged heterocyclic system can dramatically alter its physicochemical and biological properties.[3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3] This guide provides an in-depth technical overview of 5-fluoro-8-methylquinoline, a specific derivative with significant potential in these fields. Due to the limited direct experimental data on this exact molecule, this document leverages established principles of organic chemistry and extrapolates from closely related fluorinated and methylated quinoline analogues to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of this compound are critical for predicting its behavior in various experimental settings. The following table summarizes these key parameters, with some values being estimations based on known data for 8-methylquinoline and the predictable effects of fluorination.

PropertyValue (Estimated)Source/Basis for Estimation
Molecular Formula C₁₀H₈FN-
Molecular Weight 161.18 g/mol -
Appearance Pale yellow to brown liquidExtrapolated from 8-methylquinoline's appearance.[4]
Melting Point Not availableLikely lower than room temperature, similar to 8-methylquinoline (-80 °C).[4]
Boiling Point ~150-160 °C at 34 mmHgEstimated to be slightly higher than 8-methylquinoline (143 °C at 34 mmHg) due to increased polarity.[4]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, chloroform)Based on the general solubility of quinoline derivatives.
pKa (of the conjugate acid) ~4-5The fluorine atom's electron-withdrawing nature is expected to slightly decrease the basicity of the quinoline nitrogen compared to 8-methylquinoline.

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

Synthesis of this compound 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Skraup_Reaction Skraup Reaction 4-Fluoro-2-methylaniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Skraup_Reaction Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Skraup_Reaction This compound This compound Skraup_Reaction->this compound

Caption: Proposed Skraup synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of the classic Skraup synthesis.

Materials:

  • 4-Fluoro-2-methylaniline

  • Glycerol

  • Nitrobenzene (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid

  • Iron(II) sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: Slowly add 4-fluoro-2-methylaniline to the cooled sulfuric acid-glycerol mixture. If the reaction is too vigorous, add a small amount of iron(II) sulfate.

  • Initiation of Reaction: Add nitrobenzene dropwise through the dropping funnel. The reaction is exothermic and should be controlled by external cooling.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude product.

    • Perform a steam distillation or extract the aqueous mixture with dichloromethane.

    • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom on the quinoline ring system.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, and substitution typically occurs on the benzene ring (carbocyclic ring).[5]

  • Position of Substitution: Electrophilic attack is expected to occur at positions 6 and 8. The methyl group at position 8 is an ortho-, para-director, activating the ring. The fluorine at position 5 is also an ortho-, para-director but is deactivating. Therefore, electrophilic substitution will likely be directed to the 6-position, influenced by both substituents.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the quinoline ring is favored on the pyridine ring (heterocyclic ring), especially at the 2- and 4-positions.[5] The presence of a fluorine atom can make the ring more susceptible to nucleophilic attack. However, direct nucleophilic substitution of the fluorine atom at the 5-position would be challenging without strong activation.

Spectroscopic Analysis: A Predictive Profile

The following is a predicted spectroscopic profile for this compound based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom will cause characteristic splitting patterns (coupling) with nearby protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be influenced by the carbon-fluorine coupling, which will result in splitting of the signals for the carbons directly bonded to and adjacent to the fluorine atom.

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹, in addition to the typical aromatic C-H and C=C stretching bands.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 161. Fragmentation patterns would likely involve the loss of a methyl radical or other characteristic cleavages of the quinoline ring. The presence of a single fluorine atom will not result in a significant M+2 peak, which is characteristic of chlorine and bromine isotopes.[4]

Applications in Drug Discovery and Materials Science

Fluoroquinolones are a well-established class of antibiotics.[6] The incorporation of a fluorine atom at the 5-position and a methyl group at the 8-position of the quinoline core in this compound makes it an attractive scaffold for the development of novel therapeutic agents with potential applications in:

  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases.[7]

  • Antimicrobial Agents: The fluoroquinolone scaffold is a key component of many antibiotics.[6][8]

  • Antimalarial Drugs: The quinoline ring is a fundamental structural feature of many antimalarial drugs.

In materials science, the unique electronic and photophysical properties of fluorinated quinolines make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[9]

Safety, Handling, and Storage

As with all fluorinated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Handling: Avoid inhalation, ingestion, and skin contact.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide, by synthesizing information from related compounds, provides a solid foundation for researchers to begin investigating its properties and potential applications. The strategic combination of a fluorine atom and a methyl group on the quinoline scaffold offers a unique set of electronic and steric properties that warrant further exploration in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Zhang, L., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, L., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. ACS Publications. Available at: [Link]

  • All About Chemistry. (2020). Reactions of Quinoline. YouTube. Available at: [Link]

  • Watanabe, T., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Unknown. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

  • Dhiman, P., et al. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Silva, A. M. S., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances. Available at: [Link]

  • Staicu, M. L., et al. (n.d.). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

  • Fesenko, D. O., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules. Available at: [Link]

  • Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Available at: [Link]

  • Unknown. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at: [Link]

  • Unknown. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available at: [Link]

  • LibreTexts. (2025). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (n.d.). The pattern of reactivity of fluoroquinolones is influenced by the... ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. ResearchGate. Available at: [Link]

  • Doyon, M. (n.d.). Fluoroquinolones. MSD Manual Professional Edition. Available at: [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Smalley Jr, T. L., et al. (2007). Synthesis of novel anilinoquinolines as c-fms inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica. Available at: [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]

  • Shteingarts, V. D. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Rusu, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available at: [Link]

  • G. F. A. D. S. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • Unknown. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]

  • Unknown. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Unknown. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • LibreTexts. (2025). 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (2025). The Efficacy of Quinolones and Fluoroquinolones in the Medicine: a review study. Semantic Scholar. Available at: [Link]

  • Christ, W., et al. (1988). Adverse reactions and interactions of fluoroquinolones. Reviews of Infectious Diseases. Available at: [Link]

  • Gerothanassis, I. P., et al. (2007). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. Available at: [Link]

  • Chambers, R. D., et al. (n.d.). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Cella, R., & Stefani, H. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • Unknown. (n.d.). Quinolones & fluoroquinolones-medicinal chemistry. Slideshare. Available at: [Link]

  • Unknown. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate. Available at: [Link]

  • Magritek. (n.d.). 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. Available at: [Link]

  • Unknown. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Importance of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Fluoro-8-methylquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a robust framework for interacting with biological targets. The strategic functionalization of this core is a key tactic in drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This guide focuses on This compound , a specific derivative that combines two critical structural modifications: a methyl group at the C8 position and a fluorine atom at the C5 position. The introduction of fluorine is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[1][3] Simultaneously, the methyl group can influence binding selectivity and metabolic pathways.[1] Understanding the synthesis, properties, and potential applications of this molecule is therefore of significant interest to researchers engaged in the development of novel therapeutic agents and functional materials.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. This compound is cataloged with distinct identifiers and possesses a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical characterization.

PropertyValueReference
CAS Number 88474-18-4[4]
Molecular Formula C₁₀H₈FN[4]
Molecular Weight 161.18 g/mol [4]
SMILES CC1=C2N=CC=CC2=C(F)C=C1[4]
MDL Number MFCD09863332[4]
Storage Conditions Sealed in dry, room temperature[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines often relies on classic cyclization reactions. For this compound, a plausible and efficient approach is the Skraup synthesis , a robust method for generating the quinoline core.[1] This pathway involves the reaction of a substituted aniline with glycerol, an oxidizing agent, and sulfuric acid.

Proposed Synthetic Workflow

The logical starting material for this synthesis is 2-Amino-4-fluorotoluene . The reaction proceeds through a series of steps catalyzed by sulfuric acid, culminating in the desired heterocyclic system.

Caption: Proposed Skraup synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Skraup reaction methodologies and is presented as a self-validating system.[1] Each step includes causality and expected observations.

Materials:

  • 2-Amino-4-fluorotoluene

  • Glycerol

  • Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-Amino-4-fluorotoluene.

    • Causality: The three-necked flask allows for controlled addition of reagents and temperature monitoring while preventing pressure buildup.

  • Reagent Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath. This should be followed by the addition of glycerol and then nitrobenzene.

    • Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, first converting glycerol to the reactive α,β-unsaturated aldehyde, acrolein. The addition must be slow and cooled to manage the highly exothermic nature of the reaction. Nitrobenzene serves as the oxidizing agent to aromatize the dihydroquinoline intermediate formed during cyclization.

  • Heating and Reflux: Heat the mixture gently under reflux for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration/aromatization steps. Reflux ensures that the reaction proceeds to completion without loss of volatile reagents.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously pour it onto a large volume of crushed ice.

    • Causality: Pouring the acidic mixture onto ice safely dilutes the acid and precipitates the protonated product while dissipating heat.

  • Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~8-9). This will precipitate the crude product.

    • Causality: Neutralization deprotonates the quinoline nitrogen, rendering the product insoluble in the aqueous medium and allowing for its isolation.

  • Extraction and Purification: Extract the product from the aqueous layer using an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The organic solvent selectively dissolves the target compound, separating it from inorganic salts and other aqueous-soluble impurities. Anhydrous sodium sulfate removes residual water from the organic phase.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.

    • Causality: Column chromatography separates the desired product from unreacted starting materials, byproducts, and isomers based on differential polarity.

Applications in Drug Discovery and Development

The this compound scaffold is an attractive starting point for developing novel therapeutics, particularly in oncology and infectious diseases.[3][5] The quinoline core is a known pharmacophore in numerous approved drugs, and the specific substitutions on this molecule confer advantageous properties.

Role as a Medicinal Chemistry Scaffold

The true value of this compound lies in its potential for further derivatization to explore structure-activity relationships (SAR). The quinoline ring system provides multiple sites for chemical modification.

Caption: Role of this compound as a scaffold in drug discovery.

  • Anticancer Potential: Numerous quinoline derivatives have demonstrated potent anticancer properties.[6][7] The presence of a fluorine atom can enhance cytotoxicity and improve the pharmacokinetic profile, while modifications at other positions on the ring can be tailored to target specific kinases or cellular pathways.[1][5]

  • Antibacterial Activity: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics. While this compound itself is not an antibiotic, it serves as a valuable building block for creating new antibacterial agents designed to overcome existing resistance mechanisms.[5][8]

  • Materials Science: The inherent fluorescence of the quinoline system makes its derivatives useful in the development of chemical sensors, fluorescent probes, and materials for organic light-emitting diodes (OLEDs).[9][10]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for advanced chemical synthesis. Its unique combination of a proven pharmacophore (quinoline), a metabolic stabilizer (fluorine), and a sterically influential group (methyl) makes it a high-value intermediate for researchers in drug discovery and materials science. The synthetic pathways to its creation are well-understood and adaptable, and its potential for generating diverse libraries of novel, functional molecules ensures its continued relevance in the scientific community.

References

  • 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 5-nitro-8-fluoro-quinoline . PrepChem.com. [Link]

  • 8-Fluoro-5-methyl-quinolin-3-ol . PubChem, National Center for Biotechnology Information. [Link]

  • Strategies for the synthesis of 8-aminoquinoline derivatives . ResearchGate. [Link]

  • 5-Fluoro-quinoline 13C NMR Chemical Shifts . SpectraBase. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

  • 8-Methylquinoline Spectra . SpectraBase. [Link]

  • 8-Fluoro-quinoline Spectra . SpectraBase. [Link]

  • 8-Methylquinoline . PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . MDPI. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . Semantic Scholar. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Fluoro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document leverages established principles of spectroscopy and comparative data from closely related analogs, primarily 8-methylquinoline and 5-fluoroquinoline, to predict and interpret its mass spectrometry, infrared, and nuclear magnetic resonance signatures.[3][4][5]

The strategic incorporation of a fluorine atom and a methyl group into the quinoline scaffold can significantly influence the molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[2] A thorough understanding of its spectroscopic characteristics is therefore paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For this compound (C₁₀H₈FN), the nominal molecular weight is 161.18 g/mol .

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 161. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with a predicted exact mass of 161.0635 g/mol .[6]

Fragmentation Pathway

The fragmentation of the quinoline ring is a well-understood process that can provide valuable structural information.[7][8] The primary fragmentation is anticipated to be the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring, a characteristic fragmentation for quinolines. Subsequent fragmentations may involve the loss of the methyl group or other rearrangements.

A plausible fragmentation pathway is outlined below:

G M [C₁₀H₈FN]⁺˙ m/z = 161 (Molecular Ion) F1 [C₉H₅FN]⁺˙ m/z = 146 (Loss of CH₃) M->F1 - •CH₃ F2 [C₉H₇N]⁺˙ m/z = 129 (Loss of HF) M->F2 - HF F3 [C₉H₇F]⁺˙ m/z = 134 (Loss of HCN) M->F3 - HCN F4 [C₈H₄F]⁺ m/z = 107 (Loss of HCN from F3) F3->F4 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C=C, C=N, and C-F bonds.[9][10]

Predicted IR Absorption Bands

The following table summarizes the key predicted vibrational frequencies and their assignments, based on data from similar quinoline derivatives.[11]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakMethyl C-H stretch
1620-1580StrongAromatic C=C and C=N ring stretching
1500-1400MediumAromatic ring skeletal vibrations
1250-1150StrongC-F stretch
850-750StrongC-H out-of-plane bending
Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum of a solid sample like this compound would involve the use of an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[11]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

General Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve 5-10 mg in 0.6 mL CDCl₃ P2 Add TMS as internal standard P1->P2 A1 ¹H NMR P2->A1 A2 ¹³C NMR P2->A2 A3 ¹⁹F NMR P2->A3 D1 Assign chemical shifts A1->D1 A2->D1 A3->D1 D2 Analyze coupling constants D1->D2 D3 Correlate spectra (2D NMR) D2->D3 D4 Propose structure D3->D4

Caption: General workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the six aromatic protons and the three methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and fluorine atoms and the electron-donating nature of the methyl group. The predicted chemical shifts and multiplicities are based on data for 8-methylquinoline and other substituted quinolines.[4][12][13]

ProtonPredicted δ (ppm)Multiplicity
H-28.8 - 9.0dd
H-37.3 - 7.5dd
H-48.0 - 8.2d
H-67.4 - 7.6t
H-77.2 - 7.4d
CH₃2.7 - 2.9s
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts are predicted based on data from 8-methylquinoline and 5-fluoroquinoline.[3][5][14] The carbon directly attached to the fluorine atom (C-5) will appear as a doublet due to ¹JCF coupling. Other carbons in proximity will show smaller couplings (²JCF, ³JCF).

CarbonPredicted δ (ppm)
C-2149 - 151
C-3121 - 123
C-4135 - 137
C-4a128 - 130
C-5158 - 162 (d, ¹JCF ≈ 250 Hz)
C-6115 - 118 (d, ²JCF ≈ 20 Hz)
C-7128 - 130
C-8136 - 138
C-8a146 - 148
CH₃17 - 19
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[15][16] The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aryl fluorides.[17] The signal will be split by coupling to adjacent protons, primarily H-6 and H-4.

NucleusPredicted δ (ppm) vs. CFCl₃Multiplicity
F-5-110 to -130ddd

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features of this compound. The predicted mass spectrum, IR absorption bands, and NMR chemical shifts and coupling patterns are based on a thorough analysis of established spectroscopic principles and data from structurally related compounds. These data serve as a robust framework for researchers in the identification and characterization of this and similar substituted quinoline derivatives. Experimental verification of these predictions will be a crucial step in any future work involving this compound.

References

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Navigating the Physicochemical Landscape of 5-Fluoro-8-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Novel Quinolines

5-Fluoro-8-methylquinoline (CAS No. 88474-18-4) emerges as a compound of significant interest within the broader family of substituted quinolines, a scaffold renowned for its prevalence in pharmaceuticals and functional materials. The introduction of a fluorine atom and a methyl group onto the quinoline core is anticipated to modulate its electronic properties, metabolic stability, and target-binding affinity. However, a thorough investigation into its fundamental physical properties, such as melting and boiling points, reveals a conspicuous absence of experimentally determined data in publicly accessible literature. This guide, therefore, aims to provide a comprehensive framework for understanding and determining these crucial parameters. We will delve into the known properties of structurally analogous compounds to establish a predictive context, followed by a detailed exposition of the requisite experimental methodologies for the precise determination of the melting and boiling points of this compound.

Predictive Analysis Based on Structural Analogs

In the absence of direct experimental data for this compound, an examination of its parent compound, quinoline, and its non-fluorinated counterpart, 8-methylquinoline, provides a valuable foundation for estimation.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
Quinoline91-22-5C₉H₇N-15[1][2]237[1][2]
8-Methylquinoline611-32-5C₁₀H₉N-80[3][4]248[3][4]
This compound 88474-18-4 C₁₀H₈FN Not Reported Not Reported

Expert Insights on the Influence of Fluorination:

The introduction of a fluorine atom at the 5-position of 8-methylquinoline is expected to influence its melting and boiling points through several competing factors. Fluorine is the most electronegative element, leading to a significant dipole moment in the C-F bond. This can increase dipole-dipole interactions between molecules, which would be expected to raise the boiling point.

However, the effect of fluorination on melting points is more complex and can be counterintuitive. The substitution of hydrogen with fluorine can disrupt the crystal lattice packing of the molecule. For instance, fluorobenzene has a significantly lower melting point (-44 °C) than benzene (5.5 °C), a phenomenon attributed to the disruption of efficient crystal packing by the C-H···F interactions.[5][6]

Given these considerations, it is plausible that the boiling point of this compound will be slightly higher than that of 8-methylquinoline due to increased polarity. The melting point, however, is more difficult to predict and could potentially be lower if the fluorine atom disrupts the crystalline structure. Experimental determination is therefore essential for accurate characterization.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the accurate determination of the melting and boiling points of this compound. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Melting Point Determination: The Capillary Method

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. The capillary method is a widely adopted and reliable technique for this determination.

Experimental Protocol:

  • Sample Preparation: A small amount of dry, powdered this compound is carefully introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[8]

  • Heating: The heating bath (typically oil or a metal block) is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7] A preliminary, faster heating can be performed to get an approximate melting range.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

Logical Workflow for Melting Point Determination:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep Powdered Sample of This compound Pack Pack into Capillary Tube Prep->Pack Apparatus Place in Melting Point Apparatus Pack->Apparatus Transfer Heat Heat Slowly (1-2 °C/min) Apparatus->Heat Observe Observe Phase Transition Heat->Observe Record Record Melting Range Observe->Record Result Melting Point Data Record->Result

Fig. 1: Workflow for melting point determination.
Boiling Point Determination: The Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Distillation is a robust method for both purifying liquids and determining their boiling points.[10]

Experimental Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[11]

  • Sample and Boiling Chips: The liquid this compound is placed in the distillation flask, along with a few boiling chips to promote smooth boiling.

  • Heating: The flask is gently heated.

  • Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize as the vapor condenses and drips into the receiving flask. This stable temperature reading is the boiling point at the recorded atmospheric pressure.[10]

Logical Workflow for Boiling Point Determination:

BoilingPoint cluster_setup Apparatus Setup cluster_distillation Distillation Flask Liquid Sample in Distillation Flask Chips Add Boiling Chips Flask->Chips Assemble Assemble Distillation Apparatus Chips->Assemble Heat Gently Heat the Flask Assemble->Heat Begin Boil Liquid Boils, Vapor Rises Heat->Boil Equilibrium Vapor-Liquid Equilibrium Boil->Equilibrium Record Record Stable Temperature Equilibrium->Record Result Boiling Point Data Record->Result

Fig. 2: Workflow for boiling point determination by distillation.

Conclusion

While experimental data for the melting and boiling points of this compound are not currently available in the public domain, a predictive analysis based on its structural analogs, quinoline and 8-methylquinoline, provides a reasonable starting point for estimation. However, for the purposes of rigorous scientific research and drug development, direct experimental determination is indispensable. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable physical property data for this and other novel chemical entities.

References

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Distillation. Retrieved from [Link]

  • Quora. (2018, December 9). Why does fluorine have a high and low melting and boiling point yet its atoms are joined by covalent bonding? Retrieved from [Link]

  • YouTube. (2024, September 16). CTC 114: Melting Point Analysis via Thiele Tube Laboratory Video Part 1. Retrieved from [Link]

  • Reddit. (2016, January 22). Why does fluoromethane have a lower boiling point than chloromethane? I thought the stronger dipole-dipole interaction from the more electronegative fluorine atom would cause it to have the higher boiling point. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (n.d.). Distillation Boiling Point Determination. Retrieved from [Link]

  • Xiamen AECO Chemical Industrial Co., Ltd. (n.d.). Quinoline CAS 91-22-5. Retrieved from [Link]

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The Solubility Profile of 5-Fluoro-8-methylquinoline in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-fluoro-8-methylquinoline, a key heterocyclic compound relevant to pharmaceutical and materials science research. While empirical data for this specific molecule is not broadly published, this document synthesizes foundational chemical principles, solubility data from analogous quinoline derivatives, and established experimental methodologies to offer a robust predictive framework and practical guidance for laboratory professionals. We will explore the physicochemical properties of this compound, predict its solubility across a spectrum of common organic solvents, and provide detailed protocols for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, formulation, and experimental design.

Introduction: The Physicochemical Landscape of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] this compound is a substituted quinoline featuring a fluorine atom at the 5-position and a methyl group at the 8-position. These substitutions are critical in defining its solubility profile.

  • The Quinoline Core: The bicyclic aromatic structure of quinoline is inherently hydrophobic.[3] While it is sparingly soluble in cold water, it dissolves readily in many organic solvents.[4][5]

  • The Fluorine Substituent: The introduction of a fluorine atom at the 5-position is expected to increase the molecule's lipophilicity.[3] This is a common strategy in medicinal chemistry to enhance membrane permeability.

  • The Methyl Group: The methyl group at the 8-position is a small, lipophilic group that further contributes to the nonpolar character of the molecule.[3]

Collectively, these features suggest that this compound is a predominantly nonpolar, hydrophobic compound with limited aqueous solubility but favorable solubility in a range of organic solvents. The principle of "like dissolves like" will be a central theme in predicting its behavior.[6][7]

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural analysis and data from related quinoline compounds, a qualitative and semi-quantitative solubility profile can be predicted. The following table categorizes common organic solvents and forecasts the likely solubility of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very HighThese solvents possess large dipole moments and are effective at solvating a wide range of organic molecules, including those with moderate polarity.[3][8] The quinoline nitrogen can act as a hydrogen bond acceptor.
Halogenated Alkanes Dichloromethane, ChloroformHighThe non-polar, aromatic nature of the quinoline ring suggests good solubility in chlorinated solvents.[3] These solvents are effective at dissolving nonpolar to moderately polar compounds.
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighThe aromatic π-systems of both the solute and the solvent can engage in favorable π-π stacking interactions, promoting dissolution.
Ethers Diethyl ether, THFModerateThese solvents are less polar than polar aprotic solvents but can still effectively solvate nonpolar compounds. The ether oxygen can act as a hydrogen bond acceptor for any potential interactions.[9]
Esters Ethyl acetateModerateEthyl acetate has intermediate polarity and is a versatile solvent for a range of organic compounds.
Alcohols Methanol, EthanolLow to ModerateWhile alcohols are polar protic solvents, the hydrophobic nature of this compound may limit high solubility.[3] However, some solubility is expected due to the ability of the quinoline nitrogen to accept hydrogen bonds from the solvent's hydroxyl group.
Nonpolar Alkanes Hexane, HeptaneLowThe significant difference in polarity between the highly nonpolar alkane and the more moderately nonpolar/polarizable quinoline derivative will likely result in poor solubility.

The Science of Solubility: Factors Governing Dissolution

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered in the solution.

For many quinoline derivatives, the dissolution process is endothermic (ΔH_sol > 0), meaning it requires an input of energy.[10] In such cases, a sufficiently large and positive entropy change is necessary to drive the dissolution.

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions solute1 This compound solute2 This compound solute1->solute2 π-π stacking Van der Waals forces solvent1 Solvent Molecule solvent2 Solvent Molecule solvent1->solvent2 Dipole-dipole Hydrogen bonding Van der Waals forces solute3 This compound solvent3 Solvent Molecule solute3->solvent3 Dipole-dipole Hydrogen bonding (acceptor) Van der Waals forces caption Intermolecular forces in dissolution.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative data, an experimental determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[3][11]

G start Start: Prepare Materials step1 Step 1: Excess Solute Addition Add excess this compound to a known volume of the chosen organic solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. step1->step2 step3 Step 3: Phase Separation Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution. step2->step3 step4 Step 4: Sample Extraction Carefully withdraw a known volume of the clear supernatant (the saturated solution). step3->step4 step5 Step 5: Dilution Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen detection method. step4->step5 step6 Step 6: Quantification Analyze the concentration of the diluted sample using a validated analytical technique (e.g., HPLC-UV, NMR). step5->step6 step7 Step 7: Calculation Calculate the original concentration in the saturated solution, taking into account the dilution factor. This is the solubility. step6->step7 end End: Report Solubility step7->end caption Isothermal Shake-Flask Solubility Workflow.

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Methodology:
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary experiments can determine the minimum time required to reach a stable concentration.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation at a controlled temperature can be used to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet.

  • Quantification: Analyze the concentration of this compound in the aliquot. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is then calculated from the measured concentration, accounting for any dilutions made during the process. The results are typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).

Conclusion

This compound is predicted to exhibit good solubility in a range of organic solvents, particularly polar aprotic and halogenated solvents, with moderate solubility in ethers and esters, and lower solubility in alcohols and nonpolar alkanes. This profile is dictated by its predominantly hydrophobic and nonpolar character, a consequence of its quinoline core and its fluoro and methyl substituents. For research and development applications, this predictive understanding serves as a valuable starting point. However, for precise formulation and process development, the empirical determination of solubility using a robust method like the isothermal shake-flask technique is strongly recommended. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this.

References

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Potential biological activities of 5-Fluoro-8-methylquinoline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 5-Fluoro-8-methylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1][2][3] Strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical properties and pharmacological effects. This technical guide focuses on the therapeutic potential of a specific, underexplored class: this compound derivatives. By synthesizing data from structurally related analogs, we will explore the compelling rationale for their investigation as anticancer and antimicrobial agents. This document provides a foundational framework for researchers and drug development professionals, detailing potential mechanisms of action, key structure-activity relationships (SAR), and robust experimental protocols for their synthesis and evaluation.

The this compound Scaffold: A Rationale for Investigation

The design of novel therapeutic agents often hinges on the strategic combination of pharmacophores. The this compound core is an attractive scaffold for medicinal chemistry due to the distinct advantages conferred by each substituent.[4]

  • The Quinoline Core: This bicyclic aromatic system is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to interact with various biological targets.[4]

  • 5-Fluoro Group: The introduction of a fluorine atom at the C-5 position is a common strategy in drug design. It can significantly enhance metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and improve binding affinity to target proteins through favorable electrostatic interactions.[4]

  • 8-Methyl Group: While less discussed than other functional groups, the C-8 position is crucial for modulating activity. An 8-methyl group can influence the molecule's steric and electronic properties. To explore a diverse chemical space, this methyl group can be a synthetic precursor, or more commonly, derivatives are synthesized starting from an 8-amino or 8-hydroxy precursor, which are known to be critical for biological activity.[1][5]

The logical first step in exploring this scaffold is to establish a versatile synthetic pathway that allows for the creation of a diverse library of derivatives, primarily by modifying the C-8 position. A plausible strategy involves the synthesis of an 8-amino-5-fluoroquinoline intermediate, which serves as a versatile building block for subsequent derivatization.

G cluster_synthesis Proposed Synthetic & Derivatization Workflow start Substituted Aniline Precursor core_synthesis Skraup or Doebner-von Miller Reaction start->core_synthesis quinoline_core 5-Fluoro-8-substituted-quinoline (e.g., 8-nitro, 8-amino) core_synthesis->quinoline_core reduction Reduction of Nitro Group (if applicable, e.g., SnCl2/HCl) quinoline_core->reduction intermediate Key Intermediate: 8-Amino-5-fluoro-quinoline reduction->intermediate derivatization Derivatization of Amino Group intermediate->derivatization library Library of Novel This compound Analogs (Amides, Sulfonamides, etc.) derivatization->library screening Biological Screening (Anticancer, Antimicrobial) library->screening

Caption: Proposed workflow for generating and screening novel this compound derivatives.

Anticancer Potential

Quinoline derivatives have demonstrated significant potential in oncology, exerting their effects through diverse mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[2] The strategic placement of fluoro and other substituents can enhance these cytotoxic activities.[4][6]

Mechanistic Insights from Related Quinolines

The anticancer effects of quinoline derivatives are often multifactorial.

  • Induction of Apoptosis: Many quinoline compounds exert their anticancer effects by triggering programmed cell death.[7] For instance, certain derivatives have been shown to activate the p53 tumor suppressor protein, leading to an upregulation of the pro-apoptotic protein Bax and subsequent caspase activation.[8][9]

  • Metal Chelation: 8-Hydroxyquinoline (8-HQ) derivatives are potent metal chelators, a property linked to their anticancer activity.[10] By sequestering essential metal ions like zinc and copper, they can disrupt the function of metalloenzymes crucial for tumor cell growth and survival.[10]

  • Enzyme Inhibition: Specific quinoline scaffolds can act as inhibitors of key enzymes in cancer progression, such as topoisomerases or protein kinases.

G cluster_pathway Potential Anticancer Mechanism of Action compound Quinoline Derivative cell Cancer Cell p53 Activation of p53 compound->p53 triggers bax Upregulation of Bax p53->bax mito Mitochondrial Disruption bax->mito caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential p53-mediated apoptotic pathway activated by quinoline derivatives.[8][9]

Structure-Activity Relationship (SAR) Analysis

Analysis of various quinoline analogs provides critical insights for designing potent this compound derivatives:

  • Importance of the C-8 Position: For 8-hydroxyquinoline-5-sulfonamides, an unsubstituted phenolic group at the C-8 position is a key structural feature for biological activity.[1][5] This suggests that derivatives of an 8-hydroxy-5-fluoro-quinoline core would be highly promising. Modifying an 8-amino group with different substituents allows for probing the steric and electronic requirements for optimal activity.

  • Role of C-5 Substituents: An amino group at the C-5 position has been shown to be optimal for the antibacterial activity of some difluoroquinolones, indicating this position is sensitive to substitution.[11] The presence of a fluorine atom, as in our core scaffold, is expected to positively modulate activity.[4]

  • Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in cell penetration and, consequently, cytotoxic effects.[5][12]

Data Presentation: Cytotoxicity of Related Quinolines

While data for the specific this compound core is unavailable, the following table summarizes the in vitro cytotoxicity of structurally related compounds, providing a benchmark for expected potency.

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline-5-sulfonamide Compound 3cA549 (Lung)2.5[5]
Compound 3cMDA-MB-231 (Breast)1.8[5]
2-Arylquinoline Quinoline 13HeLa (Cervical)8.3[13]
8-Hydroxy-5-nitroquinoline (NQ) NQA2780 (Ovarian)~1-2[14]
Zinc(II) Complex Complex QhBr3SK-MEL-5 (Melanoma)2.70[15]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of synthesized derivatives against cancer cell lines.[6][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231) and a non-cancerous control cell line (e.g., HFF-1).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1.0–2.0 × 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Properties

The quinolone family is renowned for its potent antibacterial agents.[17] Modifications such as fluorination and substitutions at the C-8 position can significantly influence the spectrum and potency of antimicrobial activity.[1][17]

Potential Mechanisms of Action

The primary antimicrobial mechanism for many 8-substituted quinolines is their ability to chelate metal ions.[10]

  • Metal Ion Chelation: 8-Hydroxyquinoline and its derivatives are powerful chelators of divalent metal cations (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are essential cofactors for many bacterial enzymes.[10][18] By disrupting metal ion homeostasis, these compounds inhibit critical metabolic pathways, leading to bacteriostasis or bactericidal effects.

  • Inhibition of DNA Gyrase/Topoisomerase IV: While characteristic of fluoroquinolone antibiotics like ciprofloxacin, it is plausible that some this compound derivatives could also interfere with these essential bacterial enzymes involved in DNA replication and repair.

Data Presentation: Antimicrobial Activity of Related Quinolines

The following table presents representative Minimum Inhibitory Concentration (MIC) data for structurally related quinoline derivatives against common bacterial pathogens.

Compound/Derivative ClassSpecific CompoundBacterial StrainMIC (µM)Reference
8-Hydroxyquinoline-5-sulfonamide Compound 3cS. aureus (MRSA)Comparable to Oxacillin[1]
8-Hydroxyquinoline 8-HQS. aureus ATCC 29213Not specified, but active[1]
5-Sulphonamido-8-hydroxyquinoline Various derivativesE. coli, P. aeruginosaPotent inhibition observed[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.[17]

Objective: To determine the MIC of synthesized derivatives against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • 0.5 McFarland standard.

  • Spectrophotometer.

Procedure:

  • Preparation of Bacterial Inoculum: Inoculate a few colonies of the test bacterium from a fresh agar plate into MHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17]

  • Inoculum Dilution: Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the stock solution across the wells of a 96-well plate using MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_mic MIC Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity incubate->read result Determine MIC: Lowest concentration with no growth read->result

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a fused bicyclic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its "privileged" status.[1][2] Its inherent structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted quinolines, offering insights into the nuanced effects of substituent modifications on their biological activities. We will delve into the SAR of quinolines as antimalarial, anticancer, antibacterial, and antiviral agents, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Moiety in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a fundamental structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[3][4] Its planarity, aromaticity, and the presence of a nitrogen atom capable of hydrogen bonding and salt formation contribute to its ability to bind to diverse biological targets.[3] The accessibility of multiple positions for substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug development.[2][5]

Structure-Activity Relationship (SAR) of Substituted Quinolines

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the earliest and most well-known antimalarial drugs.[4][6] The 4-aminoquinolines, such as chloroquine, have been mainstays in malaria treatment for decades.[5][7]

Key SAR Principles for 4-Aminoquinoline Antimalarials:

  • Position 7: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for antimalarial activity.[7][8] Replacement with an electron-donating group, like a methyl group, leads to a complete loss of activity.[7]

  • Position 4: The amino side chain at the 4-position is essential. A dialkylaminoalkyl side chain with a carbon spacer of 2-5 atoms between the two nitrogen atoms is optimal for activity.[8][9] The tertiary amine at the terminus of this side chain is also critical.[9]

  • Side Chain Modifications: Introduction of a hydroxyl group on one of the ethyl groups of the terminal tertiary amine can reduce toxicity.[9] Incorporating an aromatic ring into the side chain, as seen in amodiaquine, can also lead to reduced toxicity while maintaining activity.[7]

  • Positions 3 and 8: Substitution at the 3-position with a methyl group diminishes activity, and an additional methyl group at the 8-position abolishes it completely.[9] The 8-position should generally remain unsubstituted.[7]

Table 1: SAR of 4-Aminoquinoline Antimalarials

CompoundR7Side Chain at C4Antimalarial Activity (Relative)
ChloroquineCl-NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂++++
HydroxychloroquineCl-NH(CH(CH₃))(CH₂)₃N(C₂H₅)(C₂H₄OH)++++ (less toxic)
AmodiaquineCl-NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂+++ (less toxic)
UnsubstitutedH-NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂-
7-MethylCH₃-NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂-
Anticancer Activity

Quinoline derivatives have emerged as promising anticancer agents, exhibiting a range of mechanisms including inhibition of topoisomerases, kinases, and tubulin polymerization.[10][11]

Key SAR Principles for Anticancer Quinolines:

  • Positions 2 and 4: Substitutions at the C-2 and C-4 positions with aryl groups can enhance DNA-binding affinity, particularly for topoisomerase inhibitors.[11]

  • Electron-Donating and Withdrawing Groups: The electronic nature of substituents plays a significant role. Electron-donating groups like methoxy (-OCH₃) and methyl (–CH₃), especially at the para-position of aromatic rings, have been shown to enhance antiproliferative activity against various cancer cell lines.[11] Conversely, electron-withdrawing groups such as halogens and nitro groups can also improve cytotoxicity.[11]

  • Position 8: The presence of a hydroxyl group at the C-8 position has been linked to increased anticancer potential.[12]

  • Lipophilicity: Increased lipophilicity in some series of 2-arylquinolines has been correlated with better cytotoxic effects against certain cancer cell lines.[13]

Table 2: Anticancer Activity of Representative Substituted Quinolines

Compound SeriesKey SubstituentsCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesC-6 substitution, 2-phenylHeLa, PC38.3 - 34.34[13]
8-Hydroxyquinolines5,7-dibromo, 5,7-dicyanoC6, HeLa, HT296.7 - 25.6[12]
Quinoline-ChalconesMethoxy/methyl on aryl ringMCF-7, HeLa, A549Varies[11]

Signaling Pathway Visualization: Kinase Inhibition by a Substituted Quinoline

Many quinoline-based anticancer agents function as kinase inhibitors. The following diagram illustrates a simplified representation of how a generic quinoline inhibitor might block a signaling pathway involved in cell proliferation.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activates Quinoline Quinoline Inhibitor Quinoline->Receptor Inhibits ATP Binding Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Kinase inhibition by a substituted quinoline.

Antibacterial Activity

The quinolone and fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) are a major class of antibacterial agents derived from the quinoline scaffold.[14] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Other quinoline derivatives also exhibit potent antibacterial activity against various pathogens, including multidrug-resistant strains.[14][15]

Key SAR Principles for Antibacterial Quinolines:

  • Quinolone Core: The fundamental 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is essential for the activity of quinolone antibiotics.

  • Position 1: Substitution at the N-1 position is crucial for antibacterial potency.[16]

  • Position 6: The presence of a fluorine atom at the C-6 position significantly broadens the spectrum of activity and increases potency.[16]

  • Position 7: A piperazine ring or a similar cyclic amine at the C-7 position is a key feature for potent activity, particularly against Gram-negative bacteria.[16]

  • Other Quinoline Derivatives: For non-quinolone antibacterials, the presence of a carboxylic acid moiety can confer moderate to excellent activity.[17]

Antiviral Activity

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including Dengue, Zika, HIV, and coronaviruses.[18][19][20] The mechanisms of action are diverse and can involve targeting either viral proteins or host factors essential for viral replication.[21][22]

Key SAR Principles for Antiviral Quinolines:

  • Host-Targeting Activity: Some quinolines, like chloroquine and hydroxychloroquine, are thought to exert their antiviral effects by interfering with endosomal acidification, which is crucial for the entry of many viruses.

  • Enzyme Inhibition: Specific quinoline derivatives have been developed to inhibit viral enzymes. For example, some inhibit the NS5B polymerase of the Hepatitis C virus.[19] Others have been found to inhibit human dihydroorotate dehydrogenase (DHODH), a host enzyme required for pyrimidine biosynthesis and, consequently, viral replication.[21][22]

  • Structural Modifications: For DHODH inhibitors, a biaryl ether linkage at the 2-position of a quinoline-4-carboxylic acid scaffold has been shown to be critical for potent activity.[21] For Zika virus inhibitors, N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives have shown promise.[20]

Synthesis and Experimental Protocols

The versatile biological activities of substituted quinolines have driven the development of numerous synthetic methodologies.

General Synthesis of Substituted Quinolines

Several named reactions are classically employed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[23][24] Modern methods often utilize metal-catalyzed cross-coupling and cyclization reactions to achieve higher efficiency and broader substrate scope.[25][26]

Experimental Workflow: Friedländer Annulation for Quinoline Synthesis

G start Start: 2-aminobenzaldehyde + Ketone with α-methylene group reaction Reaction: Base-catalyzed aldol condensation and subsequent cyclodehydration start->reaction workup Workup: Quench reaction Extract with organic solvent Wash with brine reaction->workup purification Purification: Dry over Na₂SO₄ Concentrate in vacuo Column chromatography workup->purification product Product: Substituted Quinoline purification->product

Caption: Workflow for Friedländer quinoline synthesis.

Step-by-Step Protocol: Synthesis of 2-Phenylquinoline via Friedländer Annulation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as potassium hydroxide (0.2 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water (50 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylquinoline.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Assay: In Vitro Antimalarial Assay

A common method to assess the antimalarial activity of new compounds is the SYBR Green I-based fluorescence assay, which measures parasite proliferation.

Step-by-Step Protocol: SYBR Green I-based Antimalarial Assay

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Maintain the culture in a controlled environment (37°C, 5% CO₂, 5% O₂).

  • Compound Preparation: Prepare stock solutions of the test quinoline compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations in a 96-well plate.

  • Assay Setup: Add parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) to the wells containing the serially diluted compounds. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I, which intercalates with the parasitic DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly prolific source of new therapeutic agents.[2][27] The extensive body of research on the structure-activity relationships of substituted quinolines provides a solid foundation for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of quinoline-based hybrid molecules that can target multiple pathways simultaneously, offering a strategy to combat drug resistance.[5][28] Furthermore, the application of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in predicting the activity of new derivatives and elucidating their mechanisms of action at the molecular level.[29][30] This integrated approach of synthetic chemistry, biological evaluation, and computational modeling will undoubtedly accelerate the discovery of the next generation of quinoline-based drugs to address unmet medical needs.

References

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Unlocking the Therapeutic Potential of 5-Fluoro-8-methylquinoline: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide introduces 5-Fluoro-8-methylquinoline, a novel heterocyclic compound, as a promising candidate for targeted cancer therapy. We provide a comprehensive exploration of its design rationale, a proposed synthetic pathway, and a detailed roadmap for its preclinical validation as a putative kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering next-generation oncology treatments.

The Quinoline Scaffold: A Privileged Structure in Oncology

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1] In oncology, their efficacy often stems from their ability to interact with key cellular targets, such as topoisomerases and protein kinases, thereby disrupting cancer cell proliferation and survival pathways.[2] Several quinoline-based drugs have received FDA approval and are now integral components of clinical cancer treatment, underscoring the therapeutic relevance of this chemical class.[3]

Rationale for this compound as a Novel Anticancer Agent

The design of this compound is predicated on established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties.

  • The Role of Fluorine: The introduction of a fluorine atom at the C-5 position is a strategic choice to improve metabolic stability and potency.[3] The carbon-fluorine bond's strength makes it resistant to enzymatic degradation, potentially increasing the compound's half-life.[4] Furthermore, fluorine's high electronegativity can modulate the electronic environment of the quinoline ring, leading to enhanced binding affinity with target proteins.[3][4]

  • The 8-Methyl Group: The methyl group at the C-8 position serves a dual purpose. It can contribute to the molecule's binding specificity through hydrophobic interactions within the target's binding pocket. Additionally, it provides a potential site for future structure-activity relationship (SAR) studies, where it can be modified to further optimize the compound's activity and selectivity. While sometimes considered a bioisosteric replacement for other functional groups, in this context, its primary role is to probe steric and electronic effects at this position.

Based on these features, we hypothesize that this compound has the potential to act as a potent and selective inhibitor of one or more protein kinases implicated in cancer progression.[5][6][7]

Proposed Synthesis of this compound

A plausible and efficient synthesis of the target compound can be achieved through a multi-step process, beginning with the well-established Skraup synthesis of 8-methylquinoline, followed by a regioselective fluorination.

Experimental Protocol: Synthesis of 8-methylquinoline (Skraup Synthesis)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine (1 mole), glycerol (3 moles), and a mild oxidizing agent such as nitrobenzene or arsenic acid.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (2 moles) to the mixture while cooling in an ice bath to manage the exothermic reaction.

  • Reflux: Once the initial reaction subsides, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Purification: Isolate the crude 8-methylquinoline by steam distillation or solvent extraction. Further purify the product by vacuum distillation to yield pure 8-methylquinoline.[8]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the synthesized 8-methylquinoline (1 mole) in a suitable solvent such as acetonitrile in a reaction vessel.

  • Fluorination: Add a selective fluorinating agent, such as Selectfluor® (1.1 moles), to the solution. The reaction may be facilitated by a suitable catalyst or initiator, and the conditions (temperature, reaction time) should be optimized. Recent advancements in C-H fluorination of azaarenes offer promising strategies for achieving regioselectivity.[9][10]

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Synthesis of 8-Methylquinoline cluster_1 Fluorination o_toluidine o-Toluidine skraup Skraup Reaction o_toluidine->skraup glycerol Glycerol glycerol->skraup h2so4 H₂SO₄ h2so4->skraup methylquinoline 8-Methylquinoline skraup->methylquinoline fluorination Regioselective C-H Fluorination methylquinoline->fluorination selectfluor Selectfluor® selectfluor->fluorination final_product This compound fluorination->final_product G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Cellular Mechanism of Action start This compound cytotoxicity Cytotoxicity Assay (MTT/MTS) (Panel of Cancer Cell Lines) start->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 kinase_panel Broad Kinase Panel Screen ic50->kinase_panel If potent (IC₅₀ < 10 µM) target_kinase Identify Putative Target Kinase(s) kinase_panel->target_kinase dose_response In Vitro Kinase Assay (Dose-Response) target_kinase->dose_response ki_value Determine Ki Value dose_response->ki_value western_blot Western Blot Analysis (Phospho-protein Levels) ki_value->western_blot pathway_confirm Confirm Target Engagement & Downstream Effects western_blot->pathway_confirm cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->pathway_confirm apoptosis Apoptosis Assay (Annexin V/PI Staining) apoptosis->pathway_confirm end Lead Candidate for In Vivo Studies pathway_confirm->end

Figure 2: In vitro validation workflow for this compound.

Tier 1: Primary Cytotoxicity Screening

Objective: To assess the broad-spectrum anticancer activity of this compound.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., breast, lung, colon) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization: Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Tier 2: Target Identification and Validation

Objective: To identify the specific kinase target(s) of this compound.

Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Screening: Submit the compound for screening against a broad panel of recombinant human kinases at a fixed concentration (e.g., 1 or 10 µM) to identify potential targets (percentage inhibition > 50%).

  • Dose-Response Assay: For the identified "hit" kinases, perform a dose-response assay using a suitable technology (e.g., ADP-Glo™, LanthaScreen™) to determine the inhibitory potency (IC₅₀ or Kᵢ value).

    • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate to allow the kinase reaction to proceed.

    • Measure the kinase activity according to the assay manufacturer's protocol.

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀.

Tier 3: Cellular Mechanism of Action

Objective: To confirm target engagement in a cellular context and elucidate the downstream effects.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at concentrations around its IC₅₀ value for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the identified target kinase and key downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: A reduction in the level of the phosphorylated target protein will confirm cellular engagement.

Data Presentation

Hypothetical screening data for this compound are presented below for illustrative purposes.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast2.5
A549Lung5.2
HCT116Colon3.8
PC-3Prostate1.9

Table 2: Inhibitory Activity against Selected Kinases

KinaseIC₅₀ (nM)
Pim-150
Src850
VEGFR2>10,000
EGFR>10,000

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically grounded approach to exploring the novel applications of this compound. The proposed synthetic route is feasible, and the hypothesized mechanism of action as a kinase inhibitor is supported by the extensive literature on related quinoline derivatives. [2][5][6][7]The detailed in vitro validation workflow provides a clear path for researchers to systematically evaluate its therapeutic potential.

Positive outcomes from these studies would warrant progression to in vivo efficacy studies in relevant animal models of cancer. Furthermore, the 8-methyl position and other sites on the quinoline ring offer opportunities for the rational design of a focused library of analogs to establish a robust structure-activity relationship and optimize the lead compound for clinical development. The exploration of this compound represents a promising avenue in the ongoing quest for novel, targeted cancer therapies.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]

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Theoretical Framework for Elucidating the Electronic Properties of 5-Fluoro-8-methylquinoline: A Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract This guide provides a comprehensive theoretical framework for the investigation of the electronic properties of 5-Fluoro-8-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline scaffolds are foundational in the development of a wide array of therapeutic agents, and understanding their electronic behavior at a quantum level is paramount for rational drug design.[1][2][3] This document outlines the application of Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of the title molecule. We detail the principles and practical application of Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping to predict chemical reactivity and intermolecular interaction sites. A step-by-step computational protocol is provided, followed by an analysis of expected theoretical data, offering insights into the molecule's stability, reactivity, and potential as a pharmacophore. This guide serves as a valuable resource for researchers aiming to leverage computational chemistry for the targeted design and optimization of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[3][5][6] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties.[4]

The subject of this guide, this compound, incorporates two key substituents that are known to significantly influence molecular properties. The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific electrostatic interactions.[7] The methyl group at the 8-position can influence the molecule's conformation and lipophilicity.[8] A thorough understanding of how these substitutions modulate the electronic landscape of the quinoline core is crucial for predicting the molecule's behavior in a biological system.

Theoretical and computational studies provide a powerful, non-empirical means to investigate these properties, offering insights that are often difficult to obtain through experimental methods alone. This guide establishes a robust computational workflow to characterize this compound, providing a foundational understanding of its electronic structure and reactivity.

The Role of Electronic Properties in Rational Drug Design

The biological activity of a drug molecule is intrinsically linked to its electronic properties. These characteristics govern how a molecule interacts with its biological target, how it is metabolized, and how it is distributed throughout the body. Key electronic properties include:

  • Reactivity and Stability: The distribution of electrons within a molecule determines its susceptibility to chemical reactions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical stability and reactivity.[9][10] A smaller gap often suggests higher reactivity.

  • Intermolecular Interactions: The electrostatic potential on the surface of a molecule dictates how it will engage in non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a receptor's active site. These interactions are fundamental to molecular recognition and binding affinity.[11][12]

  • Pharmacokinetics (ADME): Properties like polarity and charge distribution influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, surface charge can affect how a molecule interacts with metabolic enzymes and transport proteins.

By theoretically modeling these electronic properties, we can make informed predictions about a molecule's potential as a drug candidate before committing to costly and time-consuming synthesis and experimental testing.

Core Computational Methodologies

To accurately model the electronic properties of this compound, we employ a suite of well-established computational chemistry techniques, primarily centered around Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13][14] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations allow for the determination of a molecule's optimized geometry, vibrational frequencies, and a host of electronic properties derived from its electron density.[15] For a molecule like this compound, a common and effective approach involves using the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), which provides a robust description of molecular systems.[14][16]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its HOMO and LUMO.[9][17]

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential.[10][18]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Regions of high LUMO density indicate sites susceptible to nucleophilic attack. The energy of the LUMO is related to the electron affinity.[9][10]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[17]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the total electrostatic potential on the electron density surface of a molecule.[12][19] It is an invaluable tool for identifying the charge distribution and predicting sites for intermolecular interactions.[11] The MEP map is color-coded to indicate different potential values:

  • Negative Regions (Red/Yellow): These areas have an excess of electron density and represent sites that are attractive to electrophiles. They are often associated with lone pairs on electronegative atoms.[11][19]

  • Positive Regions (Blue): These areas are electron-deficient and represent sites that are attractive to nucleophiles. They are typically found around hydrogen atoms bonded to electronegative atoms.[11][19]

  • Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map provides a holistic view of a molecule's polarity and its potential for engaging in hydrogen bonding and other electrostatic interactions.[20]

A Validated Computational Workflow

This section provides a detailed, step-by-step protocol for conducting a theoretical analysis of this compound. This workflow is designed to be a self-validating system, where the successful completion of each step provides the necessary input for the next.

G A Draw this compound in a molecular editor (e.g., GaussView) B Perform DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Confirm True Minimum via Frequency Calculation (No imaginary frequencies) B->C G Analyze Optimized Geometry (Bond lengths, angles) B->G D Calculate Molecular Orbitals (HOMO, LUMO) C->D E Generate Molecular Electrostatic Potential (MEP) Map C->E F Calculate Global Reactivity Descriptors C->F H Visualize HOMO/LUMO surfaces and analyze Energy Gap D->H I Interpret MEP map to identify reactive sites E->I

Caption: A standard workflow for the computational analysis of molecular electronic properties.

Protocol 1: DFT Calculation of Electronic Properties

  • Molecule Construction: Draw the 2D structure of this compound and convert it to a 3D model using a molecular editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization: Submit the structure for a full geometry optimization using DFT. A recommended level of theory is B3LYP with the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies. This step also yields thermodynamic properties.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to generate detailed output, including molecular orbital energies (HOMO, LUMO) and population analysis.

  • MEP Map Generation: From the output of the single-point calculation, generate the molecular electrostatic potential map by plotting the potential on the van der Waals surface (e.g., an isodensity value of 0.004 a.u.).

Analysis of Theoretical Data (Anticipated Results)

Based on the known properties of quinoline and its derivatives, we can anticipate the following results from the computational workflow.[13][21]

Optimized Molecular Geometry

The DFT optimization is expected to yield a nearly planar quinoline ring system. The C-F, C-N, and C-C bond lengths and angles will be consistent with values reported for similar aromatic heterocyclic systems.[16] Minor deviations from planarity may occur due to the steric influence of the 8-methyl group.

Table 1: Anticipated Optimized Geometric Parameters for this compound

Parameter Bond/Angle Anticipated Value (Å or °)
Bond Length C5-F ~1.35 Å
Bond Length C8-C(methyl) ~1.51 Å
Bond Length C-N (avg. in ring) ~1.37 Å
Bond Angle C4-C5-F ~119°

| Dihedral Angle | C7-C8-C(methyl)-H | Variable (defines methyl rotation) |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO orbitals are expected to be delocalized π-orbitals distributed across the quinoline ring system.

FMO LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) Regions of high LUMO density are susceptible to nucleophilic attack. HOMO Highest Occupied Molecular Orbital (Electron Donor) Regions of high HOMO density are susceptible to electrophilic attack. Energy caption Conceptual Diagram of Frontier Molecular Orbitals.

Caption: Conceptual Diagram of Frontier Molecular Orbitals.

The HOMO is likely to have significant density on the benzene ring portion and the nitrogen atom, indicating these are the primary sites for electron donation. The LUMO is anticipated to be distributed more broadly across the fused ring system. The presence of the electron-withdrawing fluorine atom will likely lower the energies of both the HOMO and LUMO compared to unsubstituted 8-methylquinoline.

Table 2: Anticipated Global Reactivity Descriptors

Parameter Formula Anticipated Value (eV) Implication
E(HOMO) - ~ -6.5 eV Electron donating ability
E(LUMO) - ~ -1.8 eV Electron accepting ability
Energy Gap (ΔE) E(LUMO) - E(HOMO) ~ 4.7 eV High kinetic stability
Electronegativity (χ) -(E(HOMO)+E(LUMO))/2 ~ 4.15 eV Overall chemical potential

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | ~ 2.35 eV | Resistance to charge transfer |

A relatively large energy gap (ΔE) of ~4.7 eV would suggest that this compound is a kinetically stable molecule.[10][17]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map will provide a detailed picture of the charge distribution.

MEP compound This compound neg_region Negative Potential (Red/Yellow) compound->neg_region Site for Electrophilic Attack (e.g., N lone pair, F atom) pos_region Positive Potential (Blue) compound->pos_region Site for Nucleophilic Attack (e.g., H atoms on methyl group) caption Conceptual MEP map identifying reactive sites.

Caption: Conceptual MEP map identifying reactive sites.

  • Most Negative Region: The most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a prime site for protonation and hydrogen bond acceptance. The electronegative fluorine atom will also create a region of negative potential.

  • Positive Regions: Positive potential (blue) will likely be found around the hydrogen atoms of the methyl group and the aromatic hydrogens, indicating their susceptibility to interaction with nucleophilic species.

Bridging Theory and Application in Drug Development

The theoretical data derived from this workflow provides actionable intelligence for drug development professionals:

  • Target Interaction: The MEP map can guide the design of analogues with improved binding. For example, if a target receptor has a hydrogen bond donor, the negative potential around the quinoline nitrogen suggests a strong interaction point.

  • Metabolic Stability: The HOMO distribution can indicate sites prone to oxidative metabolism. By identifying these sites, chemists can make modifications (e.g., blocking the site with another group) to improve the drug's half-life.

  • Reactivity and Toxicity: Understanding the molecule's inherent reactivity from the HOMO-LUMO gap helps in predicting potential toxicities arising from unwanted reactions with biological macromolecules.[9] Molecules with very low energy gaps may be flagged as potentially reactive.

Conclusion

The theoretical study of this compound through DFT, FMO analysis, and MEP mapping provides a profound understanding of its electronic structure and reactivity profile. This computational approach allows for the prediction of its chemical behavior, stability, and potential intermolecular interaction sites, which are critical parameters in the early stages of drug discovery. By integrating these theoretical insights, researchers can accelerate the design-synthesize-test cycle, leading to the more efficient development of novel and effective quinoline-based therapeutic agents. This guide provides both the conceptual foundation and a practical workflow for leveraging computational chemistry to unlock the potential of this promising molecular scaffold.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. 1

  • Bharti, S. et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. 2

  • ResearchGate (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. 3

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 4

  • Bentham Science (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. 5

  • BenchChem. An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. 7

  • BenchChem. Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. 22

  • PrepChem.com. Synthesis of 5-nitro-8-fluoro-quinoline. 23

  • ResearchGate. Figure 5: 3D plots of the molecular electrostatic potential map of... 11

  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. 24

  • ResearchGate. MEP (molecular electrostatic potential) surfaces of some representative compounds. 20

  • PubChem. 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline. 25

  • BLD Pharm. This compound. 26

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. 27

  • WuXi RCS. Assessing Reactivity with LUMO and HOMO Energy Gap. 9

  • RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. 13

  • SciRP.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). 10

  • ResearchGate. Molecular orbitals of the 8-HQ molecule and derivatives. HOMO at bottom... 18

  • MDPI (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. 28

  • Prachayasittikul, S. et al. Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. 29

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 30

  • PubChem. 8-Fluoro-5-methyl-quinolin-3-ol. 31

  • ChemRxiv (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. 12

  • PubMed (2012). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Derivatives. 32

  • YouTube (2020). 23 9 Molecular Electrostatic Potential. 33

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. 34

  • ResearchGate (2016). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. 21

  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline. 35

  • Chem-Impex. 8-Methylquinoline. 8

  • PubMed (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. 6

  • PubMed Central. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. 14

  • OUCI. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. 15

  • PubMed Central. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. 36

  • SciSpace (2017). Study of 5-azidomethyl-8-hydroxyquinoline structure by X-ray diffraction and HF–DFT computational methods. 16

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Methodological & Application

Experimental protocol for Skraup synthesis of 5-Fluoro-8-methylquinoline.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Fluoro-8-methylquinoline via Skraup Reaction

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[2] The strategic incorporation of a fluorine atom into the quinoline ring system can significantly enhance a molecule's therapeutic potential by modulating its metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This document provides a comprehensive experimental protocol for the synthesis of this compound, a valuable building block for drug discovery, utilizing the classic Skraup synthesis.

As a senior application scientist, this guide moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings and the causal logic behind each procedural choice, ensuring both technical accuracy and practical, field-tested insight. The protocol is designed to be a self-validating system, equipping researchers with the knowledge to not only execute the synthesis but also to troubleshoot and adapt the methodology.

Principle and Mechanism of the Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful ring-forming reaction for the preparation of quinolines.[4] The reaction involves the condensation of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[5]

The mechanism proceeds through several key stages:

  • Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

  • Michael Addition: The aromatic amine (in this case, 4-fluoro-2-methylaniline) undergoes a conjugate Michael addition to the acrolein intermediate.[2]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration, to form a 1,2-dihydroquinoline.[1][5]

  • Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound product. An external oxidizing agent, such as nitrobenzene or arsenic acid, is required for this transformation.[2]

The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[6][7] Therefore, a moderating agent, such as ferrous sulfate (FeSO₄), is typically included to ensure a smoother and safer reaction profile.[5][8]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mol)Molar Ratio
4-Fluoro-2-methylanilineC₇H₈FN125.1525.0 g0.201.0
Glycerol (anhydrous)C₃H₈O₃92.0955.2 g (43.8 mL)0.603.0
Sulfuric Acid (conc.)H₂SO₄98.08196.2 g (106.6 mL)2.0010.0
Arsenic AcidH₃AsO₄141.9431.2 g0.221.1
Ferrous Sulfate (heptahydrate)FeSO₄·7H₂O278.015.6 g0.020.1

Experimental Protocol: Synthesis of this compound

This protocol outlines the detailed step-by-step methodology for the synthesis of this compound.

Safety Precautions
  • Extreme Caution Required: The Skraup reaction is highly exothermic and can become violent.[7] This procedure must be conducted in a well-ventilated chemical fume hood behind a safety shield.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid is extremely corrosive.[5] Aniline derivatives and arsenic acid are toxic. Handle these reagents with extreme care and have appropriate spill kits readily available.

  • Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible.

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

    • Place the flask in a heating mantle or an oil bath situated on a magnetic stirrer hotplate. Rationale: A three-necked flask allows for simultaneous stirring, addition of reagents, and reflux. A mechanical stirrer is essential for efficiently mixing the viscous reaction mixture.

  • Charging the Reaction Vessel:

    • To the flask, add 4-fluoro-2-methylaniline (25.0 g, 0.20 mol), anhydrous glycerol (55.2 g, 0.60 mol), arsenic acid (31.2 g, 0.22 mol), and ferrous sulfate heptahydrate (5.6 g, 0.02 mol). Rationale: It is crucial to add the reagents in the specified order before the addition of sulfuric acid to prevent a premature and uncontrolled reaction.[8] The ferrous sulfate acts as a moderator to control the exothermicity.[5][8]

  • Initiation of the Reaction:

    • Begin vigorous stirring to create a homogeneous slurry.

    • Slowly and carefully add concentrated sulfuric acid (106.6 mL) dropwise from the dropping funnel over a period of 60-90 minutes.

    • Monitor the internal temperature of the flask with a thermometer. Use an ice-water bath to cool the flask externally as needed to maintain the temperature below 120°C during the addition. Rationale: The slow, controlled addition of sulfuric acid is critical to manage the initial exothermic heat of mixing and dehydration of glycerol.[5] Maintaining the temperature prevents the reaction from becoming uncontrollably violent.

  • Reflux:

    • After the complete addition of sulfuric acid, gently heat the mixture. The reaction will become more vigorous and begin to boil.

    • Once the reaction is self-sustaining, remove the external heat source. The evolved heat from the reaction should be sufficient to maintain reflux.[5]

    • After the initial vigorous reaction subsides (typically after 30-60 minutes), reapply heat and maintain a steady reflux for an additional 3-4 hours to ensure the reaction goes to completion. The temperature should be maintained around 140-150°C.[5]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully and slowly pour the warm mixture into a 2-liter beaker containing 1 liter of cold water with stirring.

    • Allow the diluted mixture to cool to room temperature.

    • Carefully neutralize the acidic solution by slowly adding a 50% (w/v) sodium hydroxide solution with constant stirring and external cooling in an ice bath. The mixture will become strongly alkaline (pH > 10). Rationale: Neutralization precipitates the crude product and prepares the mixture for steam distillation.

    • Set up for steam distillation. Steam distill the basic mixture until the distillate is no longer oily and runs clear. The this compound will co-distill with the steam.[5] Rationale: Steam distillation is an effective method for separating the volatile product from non-volatile inorganic salts and tars.

  • Purification:

    • Collect the distillate in a separatory funnel.

    • Extract the distillate with dichloromethane (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • For final purification, perform vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient. Rationale: Further purification is necessary to remove any remaining impurities, ensuring a high-purity final product suitable for subsequent applications.

Visualizations

Experimental Workflow Diagram

Skraup_Synthesis_Workflow reagents 1. Charge Flask (4-Fluoro-2-methylaniline, Glycerol, Arsenic Acid, FeSO₄) h2so4 2. Add H₂SO₄ (conc.) (Slowly, <120°C) reagents->h2so4 Vigorous Stirring reflux 3. Heat to Reflux (Self-sustaining, then 3-4h) h2so4->reflux Controlled Heating workup 4. Quench & Neutralize (H₂O, then NaOH) reflux->workup Cooling distill 5. Steam Distillation workup->distill Transfer to Still extract 6. Extraction & Drying (DCM, MgSO₄) distill->extract Collect Distillate purify 7. Final Purification (Vacuum Distillation or Chromatography) extract->purify Crude Product product Pure this compound purify->product

Caption: Workflow for the Skraup synthesis of this compound.

Conclusion

This application note provides a detailed, safety-conscious, and mechanistically informed protocol for the Skraup synthesis of this compound. By understanding the rationale behind each step, from the controlled addition of reagents to manage the reaction's exothermicity to the multi-stage purification process, researchers can confidently and safely produce this valuable fluorinated heterocyclic compound. The successful synthesis of this and related quinoline derivatives opens avenues for the development of novel therapeutic agents and functional materials.

References

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  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH. Available at: [Link]

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  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

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Application Notes and Protocols: A Step-by-Step Guide to Quinoline Synthesis via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quinolines using the Doebner-von Miller reaction. Quinolines are a vital class of heterocyclic aromatic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide delves into the reaction's mechanistic underpinnings, offers a detailed step-by-step experimental protocol, provides troubleshooting strategies to overcome common challenges, and presents quantitative data to inform experimental design. The objective is to equip researchers with the technical knowledge and practical insights required to successfully implement this classic and versatile synthetic transformation.

Introduction: The Enduring Relevance of the Doebner-von Miller Reaction

First described in the 1880s, the Doebner-von Miller reaction is a cornerstone method for the synthesis of the quinoline ring system.[3][4][5] It involves the reaction of an aromatic amine (an aniline) with an α,β-unsaturated carbonyl compound under acidic conditions.[1][3] This reaction, also known as the Skraup-Doebner-von Miller synthesis, offers a flexible and powerful route to a wide array of substituted quinolines, which might otherwise be difficult to access.[1][4]

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a vast range of therapeutic applications, including:

  • Antimalarials: Chloroquine, quinine, and primaquine[2][6][7]

  • Antibacterials: Fluoroquinolones like ciprofloxacin[2]

  • Anticancer Agents: Camptothecin and its derivatives[2][8]

  • Anti-inflammatory and Antiviral agents [6][8]

Given the continued importance of quinoline-based compounds in drug discovery and materials science, a thorough understanding of reliable synthetic methods like the Doebner-von Miller reaction is indispensable for the modern chemist.[6]

Reaction Mechanism: A Fragmentation-Recombination Pathway

The mechanism of the Doebner-von Miller reaction has been a subject of considerable study, with modern evidence from isotopic labeling experiments pointing towards a complex fragmentation-recombination pathway rather than a simple linear sequence.[1][4][5][9] The key steps are outlined below.

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound. This is a reversible step that forms a β-anilino carbonyl intermediate.[1][4]

  • Fragmentation: The intermediate undergoes a crucial fragmentation into two components: an imine and a saturated carbonyl compound (a ketone or aldehyde).[1][4][9] This step is key to explaining the isotope scrambling observed in mechanistic studies.[4][9]

  • Recombination (Aldol-type Condensation): The fragments then recombine through an aldol-type condensation to generate a new, larger α,β-unsaturated imine.[1]

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion, to form a dihydroquinoline intermediate.[1]

  • Aromatization: The final step is the oxidation of the dihydroquinoline to the stable aromatic quinoline ring system.[1] This often requires an external oxidizing agent, though in some cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can serve as the oxidant.[1]

Doebner_von_Miller_Mechanism cluster_start Initial Reaction cluster_main_path Main Pathway Aniline Aniline MichaelAdduct β-Anilino Carbonyl (Michael Adduct) Aniline->MichaelAdduct UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdduct 1. Michael Addition Fragments Imine + Saturated Carbonyl Fragments MichaelAdduct->Fragments 2. Fragmentation NewImine Recombined α,β-Unsaturated Imine Fragments->NewImine 3. Recombination Dihydroquinoline Dihydroquinoline NewImine->Dihydroquinoline 4. Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline 5. Oxidation (Aromatization)

Caption: The fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde, a representative example of the Doebner-von Miller reaction.

3.1. Materials and Reagents

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Toluene

  • Sodium hydroxide (or Calcium Hydroxide/Slaked Lime)[10]

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

3.2. Safety Precautions

  • The Doebner-von Miller reaction involves strong acids and potentially toxic, volatile reagents.[11] Always conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction can be exothermic, especially during reagent addition.[10][11] Ensure controlled addition and have an ice bath ready for cooling if necessary.

  • Aniline is toxic and readily absorbed through the skin. Handle with care.

  • Crotonaldehyde is a lachrymator and is flammable.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux (approximately 100-110°C).[12]

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing acidic aniline mixture over 1-2 hours.[12] Slow addition is critical to minimize the acid-catalyzed polymerization of crotonaldehyde, a primary cause of tar formation.[11][12]

  • Reaction: After the addition is complete, continue to reflux the mixture for 4-7 hours.[10][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until the solution is basic (pH > 8). This step is exothermic and should be performed with cooling.[12] This liberates the free quinoline base from its hydrochloride salt.[10]

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.[12]

  • Drying and Concentration: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a dark oil containing impurities. Purification can be achieved by vacuum distillation or column chromatography on silica gel to yield pure 2-methylquinoline.[11][12]

Experimental_Workflow Setup 1. Setup Aniline + HCl Heat to Reflux Addition 2. Slow Addition Crotonaldehyde in Toluene Setup->Addition Reflux 3. Reaction Reflux for 4-7 hours (Monitor by TLC) Addition->Reflux Cooldown 4. Cooldown Cool to Room Temp Reflux->Cooldown Neutralize 5. Neutralization Add NaOH solution Cooldown->Neutralize Extract 6. Extraction Extract with CH2Cl2 Neutralize->Extract Dry 7. Drying & Concentration Dry with Na2SO4, Evaporate Extract->Dry Purify 8. Purification Vacuum Distillation or Column Chromatography Dry->Purify

Caption: A typical experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting and Optimization

The primary challenge in the Doebner-von Miller reaction is managing side reactions that lead to low yields and difficult purification.

Problem Root Cause Solution & Rationale
Low Yield & Significant Tar/Polymer Formation Acid-catalyzed self-condensation/polymerization of the α,β-unsaturated carbonyl compound.[11][12]Slow Reagent Addition: Add the carbonyl compound dropwise to the hot aniline solution. This maintains a low instantaneous concentration, favoring the desired bimolecular reaction over polymerization.[11] Optimize Acid: Both Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) can be used.[4][11] Excessively harsh conditions accelerate tarring; screen different acids and concentrations to find an optimal balance.[12] Temperature Control: Overheating promotes polymerization. Maintain the lowest effective temperature for the reaction to proceed.[12]
Dihydroquinoline/ Tetrahydroquinoline Impurities Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic product.[12]Incorporate an Oxidizing Agent: If the reaction does not proceed to full oxidation, an external oxidant is required. Classic agents include nitrobenzene or arsenic acid, but for cleaner reactions, air, H₂O₂, or other modern oxidants can be considered.[1][12] Ensure a sufficient stoichiometric amount is used.
Formation of Regioisomers Use of meta-substituted anilines can lead to cyclization at two different positions, resulting in a mixture of 5- and 7-substituted quinolines.Substrate Choice: The regiochemical outcome for meta-substituted anilines can be unpredictable.[13] If a single isomer is required, this may not be the ideal synthetic route. Ortho- and para-substituted anilines give unambiguous products.[13]

Quantitative Data Overview

Reaction yields are highly dependent on the specific substrates, catalyst, and conditions used. The choice of acid catalyst, in particular, can have a significant impact.

Table 1: Representative Yields for Substituted Quinolines

Aniline Derivative α,β-Unsaturated Carbonyl Product Yield (%) Catalyst / Conditions
Aniline Crotonaldehyde 2-Methylquinoline 65-75% HCl, Reflux
Aniline Cinnamaldehyde 2-Phenylquinoline Moderate Acid Catalyst
p-Toluidine Crotonaldehyde 2,6-Dimethylquinoline Moderate-Good Acid Catalyst
Aniline Mesityl Oxide 2,2,4-Trimethyl-1,2-dihydroquinoline Good Acid Catalyst

| Aniline | Acrolein | Quinoline | Moderate | HCl, Toluene[3] |

Note: Yields are representative and will vary based on specific experimental procedures and scale.

Conclusion

The Doebner-von Miller reaction remains a highly relevant and valuable tool in organic synthesis for the construction of the quinoline ring system. While the reaction can be challenged by side reactions, particularly tar formation, a solid understanding of the underlying mechanism and careful control of reaction parameters can lead to successful outcomes. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can effectively leverage this classic reaction to synthesize diverse quinoline derivatives for applications in drug discovery, materials science, and beyond.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Name Reaction. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]

Sources

Applications of 5-Fluoro-8-methylquinoline in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring can significantly modulate its physicochemical and pharmacokinetic properties, leading to enhanced efficacy and target specificity.[1] This guide focuses on the medicinal chemistry applications of 5-fluoro-8-methylquinoline, a derivative that combines the established pharmacophore of the quinoline nucleus with the unique properties of fluorine and a methyl group.

The introduction of a fluorine atom at the 5-position can enhance metabolic stability, increase membrane permeability, and improve binding affinity through favorable electrostatic interactions.[1] The methyl group at the 8-position can influence the compound's steric and electronic properties, potentially enhancing binding to target proteins and affecting its metabolic profile.[1][4] While specific data on this compound is limited, this document extrapolates information from closely related quinoline derivatives to provide a foundational understanding and practical protocols for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline ring formation, such as the Skraup or Doebner-von Miller reactions, followed by appropriate functional group manipulations. A plausible synthetic strategy would involve the cyclization of an appropriately substituted aniline.

Protocol 1: Hypothetical Skraup Synthesis of this compound

The Skraup reaction is a classic and versatile method for preparing quinolines.[1][5] This protocol outlines a hypothetical pathway starting from 3-fluoro-2-methylaniline.

Materials:

  • 3-Fluoro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Sodium hydroxide solution for neutralization

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of 3-fluoro-2-methylaniline, glycerol, and the oxidizing agent with cooling.

  • Once the initial exothermic reaction subsides, heat the mixture under reflux for several hours to facilitate the cyclization.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and cautiously pour it into a large volume of ice water.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude product.

  • Isolate the crude this compound by filtration or steam distillation.

  • Purify the product by recrystallization or column chromatography.[1]

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a dehydrating agent and a catalyst for the cyclization reaction.

  • Glycerol: Dehydrates to form acrolein, which is the α,β-unsaturated carbonyl compound that reacts with the aniline.

  • Oxidizing Agent: Required to oxidize the intermediate dihydroquinoline to the aromatic quinoline.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related quinoline derivatives, this compound holds promise in several therapeutic areas, particularly oncology and infectious diseases.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer properties.[1][6][7] The presence of a fluoro group can contribute to this activity.[1] The proposed mechanism of action for many quinoline-based anticancer agents involves the induction of apoptosis, inhibition of key signaling pathways, or interference with DNA replication and repair processes.[8][9][10]

This protocol describes a standard method to evaluate the cytotoxic effects of this compound derivatives against cancer cell lines.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous cell line (e.g., HFF-1)[6]

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Prepare serial dilutions of the this compound stock solution in the culture medium.

  • Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8][11]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).[8][9]

Data Presentation: Hypothetical Cytotoxicity Data

Compound/DerivativeCell LineIC₅₀ (µM)Selectivity Index (SI)*
This compoundMCF-7 (Breast Cancer)Hypothetical ValueHypothetical Value
This compoundHCT116 (Colon Cancer)Hypothetical ValueHypothetical Value
This compoundHFF-1 (Normal Fibroblast)Hypothetical ValueN/A
Doxorubicin (Control)MCF-7 (Breast Cancer)Reference ValueReference Value

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data would be presented as mean ± SD from at least three independent experiments.[9]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer and Normal Cells in 96-well Plates prep_compound Prepare Serial Dilutions of this compound start->prep_compound treat_cells Add Compound Dilutions to Cells prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 Values and Selectivity Index read_absorbance->calculate_ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Activity

Quinolone compounds are a significant class of antibacterial agents.[12] The introduction of a fluorine atom and other substituents can modulate the antibacterial spectrum and potency.[12] 8-Hydroxyquinoline and its derivatives have also shown significant antimicrobial activity.[13][14] Therefore, this compound is a promising candidate for the development of new antimicrobial agents.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution in DMSO

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.[12]

  • Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.[12]

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[9][12]

Data Presentation: Hypothetical MIC Data

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compoundHypothetical ValueHypothetical Value
Ciprofloxacin (Control)Reference ValueReference Value

Visualization of a Potential Mechanism of Action

While the exact mechanism for this compound is unknown, related compounds are known to induce apoptosis. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be activated.

G compound This compound Derivative stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activation by a quinoline derivative.[9]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic protocols and biological assays outlined in this guide, extrapolated from closely related and well-studied quinoline derivatives, provide a solid foundation for researchers to explore the potential of this compound. Future work should focus on the efficient synthesis of this compound and a library of its derivatives, followed by comprehensive in vitro and in vivo evaluations to establish its biological activity profile and mechanism of action. Structure-activity relationship (SAR) studies will be crucial for optimizing the lead compound to develop potent and selective drug candidates.[2][8]

References

  • BenchChem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
  • BenchChem. (2025). Application Notes and Protocols for Developing Novel Derivatives from 5-Fluoro-2-methyl-8-nitroquinoline.
  • BenchChem. (2025). Application Notes: In Vitro Profiling of 5-Fluoro-2-methyl-8-nitroquinoline.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for 5-Fluoro-2-methyl-8-nitroquinoline in Antibacterial Assays.
  • PrepChem.com. Synthesis of 5-nitro-8-fluoro-quinoline.
  • MDPI. (n.d.). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • ResearchGate. Scoring values of quinoline derivatives.
  • MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • PubMed Central. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. (2013). International Journal of Pharmacology, 9(2), 170-175.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Chem-Impex. 8-Methylquinoline.

Sources

The Strategic Deployment of 5-Fluoro-8-methylquinoline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the quinoline scaffold remains a cornerstone, prized for its versatile biological activities and unique photophysical properties. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its molecular properties, leading to the development of novel therapeutic agents and advanced materials. Among the vast array of substituted quinolines, 5-fluoro-8-methylquinoline has emerged as a particularly valuable building block. The presence of a fluorine atom at the 5-position introduces profound electronic effects, enhancing metabolic stability, membrane permeability, and binding affinity of target molecules. Concurrently, the 8-methyl group serves as a versatile handle for sophisticated carbon-hydrogen (C-H) activation and functionalization, a field that has revolutionized synthetic efficiency.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for its key transformations, and offer insights into the causality of experimental choices, thereby equipping researchers with the knowledge to confidently employ this powerful building block in their synthetic endeavors.

The Unique Reactivity of this compound: A Mechanistic Perspective

The synthetic utility of this compound is primarily centered on the reactivity of its 8-methyl group, which is amenable to transition metal-catalyzed C(sp³)-H activation. The quinoline nitrogen atom plays a pivotal role in this process, acting as an endogenous directing group. It coordinates to the metal center, forming a stable five-membered cyclometalated intermediate. This chelation assistance brings the catalyst into close proximity with the C-H bonds of the 8-methyl group, enabling their selective cleavage and subsequent functionalization.[1]

The fluorine substituent at the 5-position exerts a significant electronic influence on the quinoline ring system. As a strongly electron-withdrawing group, it lowers the electron density of the aromatic rings. This electronic modulation can influence the rate and efficiency of the C-H activation process. While specific studies on this compound are emerging, it is generally understood that electron-withdrawing groups can render the C-H bonds more susceptible to activation by certain metal catalysts. However, they can also affect the stability of the cyclometalated intermediate and the subsequent reductive elimination step. Careful optimization of reaction conditions is therefore paramount to achieve high yields and selectivities.

Application Protocol 1: Palladium-Catalyzed C(sp³)-H Arylation of this compound

The introduction of an aryl moiety at the 8-methyl position of this compound is a powerful strategy for generating complex molecular architectures. This transformation can be efficiently achieved through palladium-catalyzed C-H arylation with aryl halides.

Mechanistic Rationale

The catalytic cycle, depicted below, is believed to commence with the coordination of the quinoline nitrogen to a Pd(II) species, followed by a concerted metalation-deprotonation step to form a five-membered palladacycle. Oxidative addition of the aryl halide to the Pd(II) center generates a Pd(IV) intermediate. Subsequent reductive elimination furnishes the desired arylated product and regenerates the active Pd(II) catalyst. The choice of ligand and base is critical to facilitate these steps and prevent catalyst deactivation.

G Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle + this compound - HX Pd(IV) Pd(IV) Palladacycle->Pd(IV) + Ar-I (Oxidative Addition) HX HX Palladacycle->HX Product Product Pd(IV)->Product Reductive Elimination Ar-I Ar-I Ar-I->Pd(IV) This compound This compound This compound->Palladacycle G cluster_workflow Experimental Workflow Start Combine Reactants & Catalyst Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrated Quinolines in Medicinal Chemistry

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The strategic introduction of functional groups onto the quinoline ring system is a powerful approach to modulate a molecule's physicochemical and pharmacokinetic properties. The nitro group, in particular, is a versatile functional group that can serve as a precursor for other functionalities, such as amines, or contribute directly to the biological activity of a compound.[1][3] This application note provides a comprehensive, field-proven protocol for the nitration of 5-Fluoro-8-methylquinoline, a key intermediate for the synthesis of novel therapeutic agents. The presence of both a deactivating fluoro group and an activating methyl group on the quinoline ring presents a unique challenge in controlling the regioselectivity of the nitration reaction. This guide will delve into the mechanistic rationale behind the experimental design to ensure a high-yielding and selective transformation.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the nitration protocol for this compound.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep_Reagents Prepare Nitrating Mixture (Conc. H₂SO₄ & Conc. HNO₃) Reaction Slowly add Nitrating Mixture to Substrate Solution at 0-5 °C Prep_Reagents->Reaction Cool to 0-5 °C Prep_Substrate Dissolve this compound in Conc. H₂SO₄ Prep_Substrate->Reaction Stir Stir at Controlled Temperature (Monitor by TLC) Reaction->Stir Quench Pour Reaction Mixture onto Crushed Ice Stir->Quench Upon completion Neutralize Neutralize with Base (e.g., NaHCO₃ solution) Quench->Neutralize Filter Collect Precipitate by Filtration Neutralize->Filter Wash Wash Precipitate with Water Filter->Wash Dry Dry the Crude Product Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Mechanism cluster_mol Quinoline This compound Intermediate Wheland Intermediate (Sigma Complex) Quinoline->Intermediate Electrophilic Attack at C6 Nitronium NO₂⁺ Product 5-Fluoro-8-methyl-6-nitroquinoline Intermediate->Product Deprotonation A F B Me C N D NO₂ E H R1 R2 P5 P8 P6 PN

Sources

Application Notes and Protocols: Investigating 5-Fluoro-8-Methylquinoline as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms to thwart cancer progression.[3][4] These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[3] The versatility of the quinoline core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The introduction of substituents such as halogens and alkyl groups can significantly influence a compound's metabolic stability, membrane permeability, and target binding affinity.[2][5] This document provides a comprehensive guide for the synthesis and evaluation of a specific derivative, 5-fluoro-8-methylquinoline, as a potential novel anticancer agent.

Rationale for Investigating this compound

The rationale for exploring this compound as a potential anticancer agent is rooted in the established anticancer properties of substituted quinolines. The strategic placement of a fluorine atom at the C-5 position and a methyl group at the C-8 position is hypothesized to confer advantageous pharmacological properties.

  • The Role of the Fluorine Substituent: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can modulate the electronic properties of the quinoline ring, potentially improving binding affinity to biological targets through favorable electrostatic interactions.[5]

  • The Influence of the Methyl Group: An alkyl substitution, such as the methyl group at the C-8 position, can also contribute to the molecule's pharmacokinetic profile and target interactions. While some studies have indicated that 8-methylquinoline itself has shown skin tumor-initiating activity in certain models, its role within a more complex substituted molecule like this compound warrants investigation, as the overall biological effect is determined by the combination of all functional groups.[6]

This guide outlines the necessary protocols to synthesize this compound and subsequently investigate its anticancer potential through a systematic and robust screening cascade.

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route for this compound can be adapted from established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions.[5] The following is a proposed synthetic workflow starting from commercially available reagents.

Diagram of Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of this compound start 4-Fluoro-2-methylaniline (Starting Material) reaction Skraup Reaction start->reaction reagents Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene) reagents->reaction product This compound (Final Product) reaction->product

Caption: Proposed synthetic pathway for this compound via the Skraup reaction.

Protocol 1: Synthesis of this compound via Skraup Reaction

Materials:

  • 4-Fluoro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (for reduction of excess oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cooled in an ice bath.

  • Slowly add 4-fluoro-2-methylaniline to the cooled sulfuric acid with continuous stirring.

  • Add glycerol to the mixture, followed by the slow, portion-wise addition of the oxidizing agent (e.g., nitrobenzene).

  • After the addition is complete, heat the reaction mixture to approximately 130-140°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Neutralize the acidic solution with a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of this compound involves determining its cytotoxicity against a panel of human cancer cell lines.

Diagram of In Vitro Screening Workflow

G cluster_screening In Vitro Anticancer Screening Cascade start This compound (Test Compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A) cell_lines->cytotoxicity mechanistic Mechanism of Action Studies ic50->mechanistic apoptosis Apoptosis Assays (Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle end Data Analysis and Further Investigation apoptosis->end cell_cycle->end

Caption: A tiered workflow for the in vitro evaluation of this compound.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture the selected cell lines in their respective complete media in a CO2 incubator.

  • Harvest the cells using Trypsin-EDTA, count them, and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical IC50 Values for this compound
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT116Colorectal Carcinoma3.5
MCF-10ANon-tumorigenic Breast> 50

Elucidating the Mechanism of Action

Should this compound exhibit significant and selective cytotoxicity towards cancer cells, the next logical step is to investigate its mechanism of action. Quinoline derivatives are known to induce cancer cell death through various pathways, including apoptosis and cell cycle arrest.[3]

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Procedure:

  • Seed cancer cells in 6-well plates and treat them with this compound at concentrations around its IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death induced by the compound.

Protocol 4: Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Procedure:

  • Treat cancer cells with this compound as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle will reveal any cell cycle arrest induced by the compound.

Diagram of Potential Signaling Pathways

G cluster_pathway Potential Anticancer Mechanisms of Quinoline Derivatives compound This compound target Molecular Target (e.g., Topoisomerase, Kinase) compound->target dna_damage DNA Damage target->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) target->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Cancer Cell Death caspase->cell_death

Caption: Potential signaling pathways affected by quinoline derivatives in cancer cells.

Concluding Remarks and Future Directions

These application notes provide a foundational framework for the synthesis and preclinical evaluation of this compound as a potential anticancer agent. The proposed protocols are based on established methodologies and the known biological activities of similar quinoline derivatives.[7][8] Positive results from these in vitro studies would warrant further investigation, including the identification of specific molecular targets, in vivo efficacy studies in animal models, and a comprehensive assessment of the compound's pharmacokinetic and toxicological profiles. The exploration of novel quinoline derivatives like this compound is a promising avenue in the ongoing quest for more effective and selective cancer therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: Not available)
  • Review on recent development of quinoline for anticancer activities. (URL: Not available)
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: Not available)
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (URL: [Link])

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (URL: [Link])

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (URL: [Link])

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (URL: Not available)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (URL: Not available)
  • Anticancer Activity of Quinoline Deriv
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: Not available)
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (URL: [Link])

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (URL: Not available)
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (URL: [Link])

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (URL: [Link])

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Application Note: Investigating the Antimicrobial Properties of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Quest for New Antimicrobials

The emergence of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] Notably, the introduction of a fluorine atom into the quinoline ring led to the development of the fluoroquinolone class of antibiotics, which have been mainstays in clinical practice for decades.[]

Fluoroquinolones exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][4][5][6][7] These enzymes are critical for DNA replication, and their inhibition leads to the cessation of normal DNA synthesis and ultimately, bacterial cell death.[] The fluorine atom at the C-6 position, in particular, has been shown to enhance the inhibition of DNA gyrase and improve cell membrane permeability, thereby boosting antibacterial activity.[]

This application note provides a detailed framework for the comprehensive investigation of a novel quinoline derivative, 5-Fluoro-8-methylquinoline. While the antimicrobial properties of this specific molecule are yet to be fully elucidated, its structural similarity to known fluoroquinolones provides a strong rationale for its evaluation as a potential antibacterial agent. We present a series of detailed protocols, from initial susceptibility testing to mechanistic studies, designed to provide researchers with the tools to thoroughly characterize its antimicrobial profile.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial characterization of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant bacteria. The following protocols are based on internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[8][9][10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a widely used and accurate technique for determining MIC values.[13][14]

Protocol 1: Broth Microdilution for MIC Determination

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL.[15]

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Select a panel of bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

    • Culture the bacterial strains overnight on appropriate agar plates.

  • Inoculum Preparation:

    • From an 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline or broth.[15]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Assay Plate Preparation:

    • Using a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB.[14] The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum in CAMHB without the test compound) and a sterility control well (CAMHB only).

  • Incubation and Interpretation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13][14]

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Diagram 1: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock D Serial Dilution of Compound in 96-well plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria B->E C Prepare CAMHB C->D D->E F Incubate 16-20h at 37°C E->F G Visually Read MIC F->G DNA_Gyrase_Inhibition cluster_normal Normal DNA Replication cluster_inhibition Inhibition by this compound A Relaxed DNA B DNA Gyrase A->B binds C Supercoiled DNA B->C introduces negative supercoils E DNA Gyrase-DNA Complex D This compound D->E stabilizes F Replication Fork Stalled E->F G Bacterial Cell Death F->G

Sources

Topic: Laboratory-Scale Synthesis and Purification of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis and purification of 5-Fluoro-8-methylquinoline. This fluorinated quinoline derivative is a valuable building block in medicinal chemistry and materials science, where the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The synthesis is approached via a modified Skraup-Doebner-von Miller reaction, a robust and classic method for quinoline ring formation. This document details the underlying chemical principles, a step-by-step experimental workflow, and rigorous purification strategies essential for obtaining high-purity material suitable for downstream applications.

Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The targeted synthesis of substituted quinolines is therefore of paramount importance. This compound is a synthetic target of interest due to the unique properties conferred by its substituents. The 8-methyl group can influence steric interactions and metabolic pathways, while the 5-fluoro group, a common bioisostere for a hydrogen atom, can significantly alter the molecule's electronic properties, pKa, and membrane permeability.

The selected synthetic strategy is a variation of the Skraup-Doebner-von Miller reaction. This classic method involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[1][2] This approach was chosen for its reliability and the ready availability of the required precursors. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to form the final aromatic quinoline ring.[3]

Safety Imperative: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[3] The use of concentrated sulfuric acid and an oxidizing agent requires strict adherence to safety protocols. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

Synthesis of this compound

Reaction Principle

The synthesis begins with the reaction of 4-fluoro-2-methylaniline with an α,β-unsaturated aldehyde, crotonaldehyde, which is formed in situ from the dehydration of glycerol or used directly. The reaction is catalyzed by concentrated sulfuric acid, which facilitates both the initial Michael addition and the subsequent cyclization and dehydration steps. An oxidizing agent, in this case, nitrobenzene, is employed to aromatize the dihydroquinoline intermediate to the final quinoline product.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
4-Fluoro-2-methylaniline≥98%Sigma-AldrichStarting material.
GlycerolACS GradeFisher ScientificPrecursor for crotonaldehyde.
Concentrated Sulfuric AcidACS Grade, 95-98%VWRCatalyst and dehydrating agent.
Nitrobenzene≥99%Alfa AesarOxidizing agent.
Ferrous Sulfate HeptahydrateACS GradeSigma-AldrichModerator to control reaction vigor.[4]
Sodium HydroxidePellets, ACS GradeFisher ScientificFor neutralization during work-up.
Dichloromethane (DCM)HPLC GradeVWRExtraction solvent.
Anhydrous Sodium SulfateGranular, ACS GradeVWRDrying agent.
Deionized Water
Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Charge reactor with: - 4-Fluoro-2-methylaniline - Glycerol - Nitrobenzene B Slowly add conc. H₂SO₄ with vigorous stirring and cooling A->B C Add FeSO₄·7H₂O as a moderator B->C D Gently heat in an oil bath to initiate exothermic reaction C->D E Maintain temperature at 140-150°C for 3-4 hours D->E F Cool to room temperature and dilute with water E->F G Neutralize with conc. NaOH solution until strongly alkaline F->G H Perform steam distillation to isolate crude product G->H I Separate organic layer (crude this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-fluoro-2-methylaniline (0.1 mol, 12.5 g), glycerol (0.3 mol, 27.6 g), and nitrobenzene (0.12 mol, 12.3 mL).[5]

  • Acid Addition: Begin vigorous stirring and place the flask in an ice-water bath to manage the initial heat evolution. Slowly and carefully add concentrated sulfuric acid (0.4 mol, 21.8 mL) through the dropping funnel over a period of 30-45 minutes. The internal temperature should be maintained below 100°C.

  • Moderator Addition: Once the acid addition is complete, add ferrous sulfate heptahydrate (2.0 g) in small portions. This helps to ensure a smooth and controlled reaction.[3]

  • Heating and Reflux: Replace the ice bath with an oil bath. Heat the mixture gently. The reaction is exothermic and will begin to reflux on its own. Maintain a controlled reflux by heating the oil bath to 140-150°C for 3-4 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Reaction Quench and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the dark, viscous mixture by slowly pouring it into 500 mL of cold water with stirring.

  • Basification: In a large beaker placed in an ice bath, neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the solution is strongly alkaline (pH > 10). This step will precipitate iron salts and liberate the quinoline base.

  • Isolation of Crude Product: Set up a steam distillation apparatus. Steam distill the alkaline mixture to isolate the crude this compound, which will co-distill with any unreacted nitrobenzene.[6] Collect the distillate until it runs clear.

  • Extraction: Transfer the distillate to a separatory funnel. The crude product may separate as an oil. Extract the entire distillate with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

Purification of this compound

The crude product from the synthesis will contain unreacted starting materials, the nitrobenzene oxidant, and potentially isomeric side products. A multi-step purification is often necessary to achieve high purity.[7]

Purification Strategy Overview

A robust purification strategy involves an initial purification by column chromatography followed by recrystallization or vacuum distillation for final polishing. For basic compounds like quinolines, special considerations are needed for column chromatography to prevent streaking on the acidic silica gel.[8]

Purification Workflow Diagram

Purification_Workflow A Crude Product (Dark Oil) B Column Chromatography (Silica Gel) A->B C TLC Analysis to Identify Fractions B->C Elute with Hexane:EtOAc (+ 0.5% Triethylamine) D Combine Pure Fractions & Evaporate Solvent C->D E Purified Oil / Solid D->E F Option 1: Recrystallization E->F G Option 2: Vacuum Distillation E->G H High-Purity Crystalline Solid This compound F->H G->H

Caption: Purification workflow for this compound.

Protocol 1: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen mobile phase. Pack a glass column with the slurry.

  • Mobile Phase Selection: A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate. To prevent streaking due to the basicity of the quinoline nitrogen, add a basic modifier.[8] Start with a system of Hexane:Ethyl Acetate (95:5) + 0.5% Triethylamine. Optimize the ratio based on TLC analysis of the crude product to achieve a target Rf value of 0.2-0.4.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light (254 nm).

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an effective final purification step if the product from chromatography is a solid or can be induced to crystallize.[7]

  • Solvent Screening: Test the solubility of the purified product in various solvents (e.g., ethanol, methanol, isopropanol, or a hexane/dichloromethane mixture) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Once crystallization is established, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular FormulaC₁₀H₈FN
Molecular Weight161.18 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.8 (dd, H2), ~8.0 (dd, H4), ~7.4 (m, H3, H6), ~7.1 (t, H7), ~2.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)Expected peaks for 9 aromatic carbons (1 C-F, 1 C-N, etc.) and 1 methyl carbon.[9][10]

Note: NMR chemical shifts are predicted based on analogous structures (5-fluoroquinoline and 8-methylquinoline) and are subject to experimental verification. Coupling constants (J-values) will be critical for definitive assignment.

Conclusion

This application note provides a detailed and robust protocol for the synthesis and purification of this compound. By following the outlined Skraup-Doebner-von Miller synthesis and the subsequent purification steps, researchers can reliably produce this valuable fluorinated heterocyclic compound in high purity. The causality-driven explanations for experimental choices, such as the use of a reaction moderator and a basic modifier in chromatography, are intended to empower scientists to troubleshoot and adapt these methods for related synthetic targets. Strict adherence to the described safety measures is essential for the successful and safe execution of this synthesis.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem Technical Library.

  • Wikipedia. Skraup reaction. Wikipedia, The Free Encyclopedia.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series Publications.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry Technical Notes.

  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. BenchChem Technical Library.

  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific Reaction Notes.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline Resources.

  • ResearchGate. Friedlander synthesis of quinoline derivatives. ResearchGate Publication Database.

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Organic Reactions Journal.

  • Slideshare. Synthesis of quinoline derivatives and its applications. Slideshare Presentation.

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques. BenchChem Technical Library.

  • Wikipedia. Doebner–Miller reaction. Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem Technical Library.

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited. The Journal of Organic Chemistry.

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Chemos Safety Data.

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. Loba Chemie Safety Data Sheet.

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem MSDS.

  • Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. University of Illinois Scholar Profile.

  • BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. BenchChem Technical Library.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem Technical Library.

  • Penta chemicals. Quinoline - SAFETY DATA SHEET. Penta chemicals MSDS.

  • Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Blog.

  • Google Patents. Purification method of 8-hydroxyquinoline crude product. Google Patents Database.

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography. ResearchGate Publication Database.

  • BenchChem. (2025). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. BenchChem Technical Library.

  • PrepChem. Synthesis of 5-nitro-8-fluoro-quinoline. PrepChem Synthesis Database.

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Publishing.

  • Google Patents. Method for extracting quinoline and isoquinoline from coal tar wash oil. Google Patents Database.

  • ResearchGate. Strategies for the synthesis of 8-aminoquinoline derivatives. ResearchGate Publication Database.

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules Journal.

  • Google Patents. An improved process for the synthesis of quinoline derivatives. Google Patents Database.

  • SpectraBase. 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase Database.

  • PubChem. 8-Methylquinoline. PubChem Database.

  • Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Research.

  • PubChem. 5-Methylquinoline. PubChem Database.

  • ResearchGate. 1H-NMR spectra of HQ and PHQ. ResearchGate Publication Database.

  • ChemicalBook. 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook Database.

  • PubChem. 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline. PubChem Database.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-8-methylquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of preparing this valuable heterocyclic scaffold. Instead of a generic overview, we will directly address the specific experimental hurdles and mechanistic nuances you are likely to encounter. Our focus is on providing causal explanations and actionable troubleshooting strategies to ensure your synthesis is successful, reproducible, and scalable.

Section 1: Synthetic Strategy & Core Mechanistic Challenges

The synthesis of a substituted quinoline like this compound is not trivial. The substitution pattern presents a significant regiochemical challenge that classic cyclization methods struggle to overcome. A naive approach using a standard Skraup or Doebner-von Miller reaction on a substituted aniline is likely to yield the incorrect isomer.

Therefore, a robust synthetic plan must be built on a sound mechanistic foundation. We will explore two primary strategic approaches:

  • The Cyclization Strategy: Employing classic quinoline-forming reactions. We will analyze why this is challenging and likely to fail for the desired isomer.

  • The Post-Functionalization Strategy: Building the quinoline core first and then introducing the fluoro-substituent. This multi-step approach offers superior regiochemical control and is the recommended pathway.

The Regiochemical Problem with Classic Cyclization

Classic methods like the Skraup or Doebner-von Miller synthesis involve the acid-catalyzed cyclization of an aniline derivative.[1] To obtain an 8-methyl substituent, the logical starting material would be an o-toluidine (2-methylaniline) derivative. To obtain the 5-fluoro substituent, the fluorine would need to be at the para-position relative to the amine. This leads to 4-fluoro-2-methylaniline as the starting material.

However, the key bond-forming step is an electrophilic aromatic substitution on the aniline ring. The activating N-alkyl group is a powerful ortho, para-director. In 4-fluoro-2-methylaniline, one ortho position (C2) is blocked by the methyl group, while the para position (C4) is blocked by the fluorine. The only available ortho position for cyclization is C6. Cyclization at this position will invariably lead to the formation of 5-Fluoro-7-methylquinoline , not the desired 8-methyl isomer.

cluster_0 Problematic Cyclization Strategy Start 4-Fluoro-2-methylaniline Reaction Skraup or Doebner-von Miller Rxn Start->Reaction Intermediate Electrophilic Attack (Directed by -NHR group) Reaction->Intermediate Attack_Pos Attack occurs at C6 (ortho to -NHR, para to -F) Intermediate->Attack_Pos Regioselectivity Product 5-Fluoro-7-methylquinoline (Incorrect Isomer) Attack_Pos->Product Target Desired Target: This compound

Caption: Regiochemical outcome of a classic quinoline cyclization.

Recommended Pathway: Post-Functionalization of 8-Methylquinoline

To bypass the regioselectivity issue, the most reliable strategy involves synthesizing the 8-methylquinoline core first and then introducing the fluorine atom at the C5 position via a Sandmeyer-type reaction. This provides unambiguous control over the substitution pattern.

cluster_1 Recommended Post-Functionalization Workflow Start 8-Methylquinoline Step1 Nitration (HNO3/H2SO4) Start->Step1 Product1 5-Nitro-8-methylquinoline Step1->Product1 Step2 Reduction (Fe/HCl or H2/Pd-C) Product1->Step2 Product2 5-Amino-8-methylquinoline Step2->Product2 Step3 Diazotization (NaNO2/HBF4) Product2->Step3 Product3 Diazonium Salt Intermediate Step3->Product3 Step4 Fluorination (Balz-Schiemann) Product3->Step4 FinalProduct This compound Step4->FinalProduct

Sources

Technical Support Center: Purification of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this target molecule from its challenging isomeric byproducts. As specialists in synthetic and purification sciences, we understand that achieving high isomeric purity is critical for downstream applications, from biological screening to API development. This document synthesizes our field-proven insights and established scientific principles into a practical, question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely isomeric byproducts I should expect during the synthesis of this compound, and why are they formed?

Answer: Understanding the potential byproducts begins with the synthesis reaction itself. The most common methods for synthesizing the quinoline core, such as the Skraup or Doebner-von Miller reactions, involve the acid-catalyzed cyclization of an aniline derivative.[1][2]

If your synthesis starts with 4-fluoro-2-methylaniline , the cyclization can proceed in two ways due to the two available ortho positions relative to the amine group. This leads to the formation of two primary isomeric products:

  • Desired Product: this compound

  • Primary Isomeric Byproduct: 7-Fluoro-8-methylquinoline

The formation of these isomers is a direct consequence of the electrophilic substitution mechanism on the aniline ring.[3] The directing effects of the methyl and fluoro groups, along with the harsh reaction conditions, often result in a mixture of these two products, which can be notoriously difficult to separate due to their similar structures and physicochemical properties.

CompoundStructurePredicted Boiling PointPredicted Polarity
This compound F-C1=CC=C2C(=C1)C=CC(=N2)CLowerSlightly More Polar
7-Fluoro-8-methylquinoline F-C1=CC2=C(C=C1)C=CC(=N2)CHigherSlightly Less Polar
Table 1: Comparison of the target molecule and its primary isomeric byproduct. Properties are predicted based on structural analysis and data from analogous compounds.
Q2: My initial reaction work-up yields a solid crude product. Is recrystallization a viable first step for purification?

Answer: Yes, recrystallization is an excellent and cost-effective first-pass strategy for bulk purification, especially if your crude product is a solid.[4] The principle relies on the subtle differences in the crystal lattice energies and solubilities of the isomers in a given solvent. Even small structural differences can lead to a significant enrichment of the desired isomer in either the crystalline phase or the mother liquor.

The key to successful recrystallization is methodical solvent screening. An ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude material into several separate test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, just enough to form a slurry.

  • Heating & Dissolution: Gently heat the slurries in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, which is necessary for crystal formation.

  • Cooling & Crystallization: Allow the clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: The solvent that yields a good recovery of crystalline material, while ideally leaving impurities in the mother liquor, is your best candidate. Analyze the purity of the resulting crystals and the mother liquor by TLC or HPLC to confirm enrichment.

Solvent ClassRecommended SolventsRationale & Notes
Alcohols Ethanol, Isopropanol, MethanolGood starting point for moderately polar compounds. Ethanol is often a top choice.[4]
Esters Ethyl AcetateLess polar than alcohols; good for compounds with intermediate polarity.
Ketones AcetoneA relatively polar solvent that can be effective.[4]
Hydrocarbons Hexane, Heptane, TolueneGenerally used as an anti-solvent in a two-solvent system.
Chlorinated Dichloromethane (DCM)Often used in combination with an anti-solvent like hexane.
Table 2: Recommended solvents for recrystallization screening of this compound.
Q3: Recrystallization provided some enrichment, but I still have a mixture of isomers. How should I develop a column chromatography method to separate them?

Answer: When recrystallization is insufficient, column chromatography is the definitive next step for separating closely related isomers.[5] The separation relies on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase. The slight difference in polarity between this compound and 7-fluoro-8-methylquinoline can be exploited for separation.

The workflow below outlines a systematic approach to developing your chromatographic method.

G TLC 1. TLC Analysis - Spot crude mixture on silica plate - Test various solvent systems (Table 3) Goal Goal: Find a solvent system with ΔRf ≈ 0.1-0.2 TLC->Goal Column 2. Column Setup - Pack column with silica gel - Use eluent ~10-20% less polar than TLC system Goal->Column Load 3. Sample Loading - Dissolve crude in minimum DCM - Adsorb onto a small amount of silica ('dry loading') Column->Load Elute 4. Elution & Fractionation - Start with the determined eluent - Collect small fractions (e.g., 5-10 mL) Load->Elute Analyze 5. Analysis - Spot every few fractions on a TLC plate - Combine pure fractions based on TLC Elute->Analyze

Caption: Workflow for Chromatography Method Development.

Experimental Protocol: Column Chromatography Purification

  • TLC Analysis: First, find a suitable mobile phase using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the two isomers have a clear separation (a difference in Retention Factor, or Rf, of at least 0.1). A good target Rf for the desired compound is ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour it into your column and allow it to pack under gentle pressure or gravity, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve your partially purified material in a minimal amount of a strong solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure. This "dry loading" method results in a free-flowing powder that can be carefully added to the top of your packed column, leading to sharper bands and better separation.[6]

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. If the isomers are very close, a shallow gradient elution (slowly increasing the polarity of the mobile phase) can be highly effective.

  • Fraction Collection & Analysis: Collect small, consistently sized fractions. Analyze the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Eluent System (v/v)PolarityStarting Ratio Suggestion
Hexane / Ethyl AcetateLow to MediumStart with 95:5, then try 90:10, 80:20
Dichloromethane / MethanolMedium to HighStart with 99:1, then try 98:2
Toluene / AcetoneLow to MediumStart with 98:2, then try 95:5
Table 3: Suggested starting mobile phase systems for TLC and column chromatography.
Q4: The isomers are co-eluting or have very similar Rf values even after screening multiple solvent systems. What are my advanced options?

Answer: This is a common and frustrating challenge. When standard silica gel chromatography fails, you have several advanced strategies to consider:

  • Switch the Stationary Phase: The interaction mechanism between your compound and the stationary phase is key. If silica (a weakly acidic support) isn't working, try Alumina (neutral or basic) . The different surface chemistry can alter the elution order and improve separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful technique for separating difficult isomers.[5]

    • Normal-Phase HPLC: Utilizes a polar stationary phase (like silica) with a non-polar mobile phase. This can provide higher resolution than flash chromatography.

    • Reverse-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., Acetonitrile/Water). The hydrophobic interactions can often effectively differentiate isomers. This is a highly recommended approach for final polishing to >99% purity.

  • Salt Formation & Fractional Crystallization: Since quinolines are basic, you can react your isomeric mixture with a chiral or achiral acid to form diastereomeric or polymorphic salts. These salts will have different solubilities and crystal packing energies, often allowing for separation via fractional crystallization.[7] This is an older but still powerful technique.

G Start Crude Mixture Fails Standard Chromatography Decision1 Is Prep-HPLC Available? Start->Decision1 Prep_HPLC Use Prep-HPLC (Normal or Reverse Phase) Decision1->Prep_HPLC Yes Decision2 Try Alternative Stationary Phase? Decision1->Decision2 No End Achieve >99% Purity Prep_HPLC->End Alumina Run Column using Alumina Decision2->Alumina Yes Decision3 Consider Chemical Modification? Decision2->Decision3 No Alumina->End Salt Perform Salt Formation & Fractional Crystallization Decision3->Salt Yes Salt->End

Caption: Troubleshooting Decision Tree for Difficult Separations.
Q5: How can I definitively confirm the purity and structural identity of my final product?

Answer: Proper analytical characterization is a non-negotiable step to validate your purification success. A combination of techniques is required for unambiguous proof of structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation and isomer differentiation.

    • 1H NMR: The aromatic protons on the quinoline core will have distinct chemical shifts and coupling patterns for each isomer.

    • 19F NMR: This is a critical technique. The fluorine atom will have a unique chemical shift in each isomer. Furthermore, its coupling to nearby protons (nJHF) provides definitive structural information. For this compound, you would expect to see coupling to the protons at C4 and C6. For 7-fluoro-8-methylquinoline, coupling would be seen to the protons at C6 and C8.

    • 13C NMR: Provides a carbon count and, with techniques like DEPT, can further confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method (typically reverse-phase) is the gold standard for purity assessment. A pure sample should show a single, sharp peak. Spiking your sample with the starting material can confirm the identity of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of your compound (via the mass spectrum) and provides another measure of purity (via the gas chromatogram). Both isomers will have the same molecular weight, but they will likely have different retention times.

By employing this comprehensive suite of analytical methods, you can be confident in both the identity and purity of your isolated this compound, ensuring the integrity of your subsequent research.

References

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • BenchChem (2025). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. BenchChem Technical Guides.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. (Note: A general authoritative textbook on heterocyclic chemistry mechanisms).
  • MDPI (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • National Center for Biotechnology Information (NCBI). Quinoline. PubChem Compound Database.

  • Organic Chemistry Portal (2024). Synthesis of quinolines.

  • ResearchGate (2017). Mercuration of quinoline give different isomers how could these isomers separated.

  • BenchChem (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem Technical Guides.

  • ACS Publications (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design.

  • Manske, R. H. F. (2004). The Skraup Synthesis of Quinolines. Organic Reactions.

  • BenchChem (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. BenchChem Technical Guides.

Sources

Identifying and removing side products in 5-Fluoro-8-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-8-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of persistent side products. Here, we combine established chemical principles with practical, field-proven troubleshooting strategies to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark, viscous oil, not the expected solid. What are the likely impurities?

A1: The formation of a dark, oily crude product is a common issue, especially when using classic quinoline syntheses like the Skraup or Doebner-von Miller reactions. The primary culprits are typically:

  • Polymeric/Tarry Byproducts: These are high-molecular-weight substances resulting from the acid-catalyzed polymerization of intermediates, such as acrolein (from glycerol dehydration in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[1][2] These tars are notoriously difficult to remove and can significantly lower yield.

  • Unreacted Starting Materials: Residual 2-methyl-5-fluoroaniline (or the corresponding aniline derivative) may be present if the reaction has not gone to completion.

  • Isomeric Impurities: Depending on the precise synthetic route, regioisomers can form. For instance, if starting from 3-fluoro-2-methylaniline, the formation of 7-fluoro-8-methylquinoline is a potential isomeric impurity due to an alternative cyclization pathway.[2]

  • Oxidizing Agent Residues: If a strong oxidizing agent like nitrobenzene is used, it and its reduction byproducts can contaminate the final product.[2]

Q2: What causes the formation of tarry byproducts, and how can I minimize them?

A2: Tar formation is primarily caused by the highly exothermic nature of the acid-catalyzed condensation and polymerization of the aldehyde or ketone intermediates.[1] To mitigate this:

  • Control the Temperature: Heat the reaction mixture gradually. Once the exothermic reaction begins, you may need to remove the heat source temporarily to maintain control.[3]

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and spread the exothermic release over a longer period.[3][4]

  • Controlled Reagent Addition: Slowly adding the acid or the carbonyl compound to the reaction mixture can help manage the reaction rate and prevent localized overheating.[1]

Q3: What are the most effective general methods for purifying crude this compound?

A3: A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: This is a crucial first step to separate the basic quinoline product from non-basic impurities like polymers and neutral starting materials. Dissolve the crude product in an organic solvent, extract with an aqueous acid (e.g., 1M HCl) to protonate the quinoline, wash the aqueous layer with solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) to precipitate the purified quinoline base.[4]

  • Column Chromatography: This is highly effective for separating the target compound from isomers and colored byproducts that have different polarities.[2][5]

  • Recrystallization: This is the final step to obtain a highly pure, crystalline product. The choice of solvent is critical.[2]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Use during column chromatography and for a quick purity check.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities.[6][7] The substitution pattern on the quinoline ring gives a characteristic set of signals in the aromatic region (typically δ 7.0-9.0 ppm).[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[8]

Troubleshooting Guides & Protocols

Problem 1: Isomeric Impurity Detected in NMR/LC-MS

Scenario: Your NMR spectrum shows an extra set of aromatic signals, or your LC-MS indicates a co-eluting peak with the same mass as your product. This strongly suggests the presence of a regioisomer (e.g., 7-fluoro-8-methylquinoline).

Causality: Isomers arise from competing cyclization pathways during the quinoline ring formation. The electronic and steric effects of the fluorine and methyl substituents on the aniline starting material dictate the regioselectivity of the cyclization.

Solution Workflow: High-Resolution Purification

This workflow is designed to separate compounds with very similar physical properties.

cluster_0 Purification Workflow for Isomer Separation crude Crude Product (Contains Isomers) column Flash Column Chromatography crude->column Dry-load sample tlc Analyze Fractions by TLC column->tlc Collect small fractions combine Combine Pure Fractions tlc->combine Rf matches standard recolumn Re-purify Mixed Fractions tlc->recolumn Mixed fractions recrystallize Recrystallization combine->recrystallize Concentrate solvent final Pure this compound recrystallize->final Wash & Dry Crystals recolumn->column

Caption: Decision workflow for isomer separation.

Protocol 1: Flash Column Chromatography

This protocol is optimized for separating closely related isomers.[5][9]

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will show clear separation between your product and the impurity, with an Rf value for your desired compound around 0.2-0.3. A common starting point for quinolines is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique often results in better separation than wet loading.[5]

  • Elution: Place the dry-loaded sample atop the packed column. Begin eluting with your starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect small, consistently sized fractions. Monitor these fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the fractions that show only a single spot corresponding to your pure product and remove the solvent under reduced pressure.

Problem 2: Product Fails to Crystallize ("Oils Out")

Scenario: After purification, you attempt recrystallization, but upon cooling, the compound separates as an oil instead of forming solid crystals.

Causality: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, or the solution is too supersaturated, causing it to come out of solution above its melting point. The presence of even minor impurities can also inhibit crystal lattice formation.

Protocol 2: Two-Solvent Recrystallization

This technique is highly effective when finding a single ideal solvent is difficult.[10]

  • Solvent Selection: Find two miscible solvents. In "Solvent 1," your compound should be highly soluble (e.g., ethanol, acetone). In "Solvent 2" (the anti-solvent), your compound should be poorly soluble (e.g., water, hexane).[11] For quinoline derivatives, ethanol/water or acetone/hexane are common pairs.[12]

  • Dissolution: Dissolve the impure compound in a minimal amount of hot "Solvent 1" to create a saturated solution.

  • Induce Cloudiness: While the solution is still hot, add "Solvent 2" dropwise until you observe a persistent slight cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Re-clarify: Add a drop or two of hot "Solvent 1" back into the mixture until the solution becomes clear again.[10]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold "Solvent 2" or a cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary: Purification Efficacy

The following table shows representative data for a typical purification sequence.

Purification StagePurity (by HPLC)Physical AppearanceCommon Impurities Removed
Crude Product~65%Dark, viscous oilTars, unreacted starting materials
Post Acid-Base Extraction~85%Brown oilPolymeric/tarry byproducts
Post Column Chromatography~97%Light yellow oilIsomeric impurities, colored byproducts
Post Recrystallization>99.5%Off-white crystalline solidTrace impurities

Mechanistic Insight: The Origin of Side Products

The synthesis of quinolines via methods like the Doebner-von Miller reaction is a robust but mechanistically complex process.[13] Understanding the competing reaction pathways is key to troubleshooting side product formation.

cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Aniline 2-Methyl-5-fluoroaniline Adduct Michael Adduct Aniline->Adduct Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Carbonyl->Adduct 1,4-Addition Polymer Tarry Polymers Carbonyl->Polymer Acid-Catalyzed Self-Condensation Cyclized Cyclized Intermediate Adduct->Cyclized Electrophilic Aromatic Substitution Isomer Isomeric Quinoline Adduct->Isomer Alternative Cyclization Product This compound Cyclized->Product Dehydration & Oxidation

Caption: Competing pathways in quinoline synthesis.

The primary pathway involves the conjugate (Michael) addition of the aniline to an α,β-unsaturated carbonyl compound.[14] This is followed by an acid-catalyzed cyclization (an intramolecular electrophilic aromatic substitution), dehydration, and finally oxidation to yield the aromatic quinoline ring.[15][16]

However, two major side reactions constantly compete with this desired pathway:

  • Polymerization: The α,β-unsaturated carbonyls are highly susceptible to acid-catalyzed self-condensation and polymerization, leading to the formation of intractable tars.[1] This is often the primary cause of low yields.

  • Alternative Cyclization: The electrophilic aromatic substitution step can, in some cases, occur at an alternative ortho position on the aniline ring, leading to the formation of regioisomers. The directing effects of existing substituents (like the fluoro and methyl groups) determine the ratio of these isomers.

By carefully controlling reaction conditions as described in the troubleshooting guides, these side reactions can be minimized, directing the equilibrium toward the formation of the desired this compound product.

References
  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Benchchem. (n.d.). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from [Link]

  • Benchchem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

Sources

Technical Support Center: Optimizing the Skraup Reaction for Fluorinated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated quinolines via the Skraup reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve their reaction yields and troubleshoot common issues encountered when working with fluorinated anilines. The presence of fluorine atoms in the aniline starting material introduces unique electronic effects that can significantly influence the course of the Skraup reaction, often necessitating modifications to the traditional protocol.

This resource provides in-depth technical guidance in a question-and-answer format, explaining the causality behind experimental choices and offering field-proven insights to enhance your synthetic success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Skraup synthesis of fluorinated quinolines.

Question 1: My Skraup reaction with a fluoroaniline is giving a very low yield or failing completely. What are the likely causes and how can I improve it?

Answer:

Low yields or reaction failure with fluoroanilines in the Skraup synthesis are common and typically stem from the electron-withdrawing nature of the fluorine substituent. This deactivates the aniline ring, making it less nucleophilic and hindering the initial Michael addition to acrolein, a key step in the reaction mechanism.[1]

Here’s a breakdown of potential causes and solutions:

  • Insufficient Reaction Temperature: The reduced nucleophilicity of the fluoroaniline may require higher reaction temperatures to drive the initial addition and subsequent cyclization steps.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in increments of 10-15 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

      • Be cautious of temperatures exceeding 150-160 °C with standard setups, as this can increase the risk of side reactions and tar formation.[2]

  • Inadequate Acid Catalyst: Concentrated sulfuric acid is the traditional catalyst, but its effectiveness can be diminished with deactivated anilines.

    • Troubleshooting Steps:

      • Increase Sulfuric Acid Stoichiometry: Carefully increase the molar equivalents of sulfuric acid relative to the fluoroaniline.

      • Consider Lewis Acid Co-catalysts: The addition of a Lewis acid, such as AlCl₃, can enhance the electrophilicity of the acrolein intermediate, facilitating the nucleophilic attack by the deactivated fluoroaniline.[2][3] Experiment with catalytic amounts of the Lewis acid initially.

  • Suboptimal Oxidizing Agent: The choice of oxidizing agent is critical. Nitrobenzene is commonly used, but its oxidizing potential might not be optimal for all substrates.

    • Troubleshooting Steps:

      • Alternative Oxidizing Agents: Consider using arsenic pentoxide, which is a stronger oxidizing agent, though it requires more stringent safety precautions.[4] Ferric salts have also been employed.[5]

      • Stoichiometry of the Oxidizing Agent: Ensure the stoichiometry of the oxidizing agent is sufficient for the complete oxidation of the dihydroquinoline intermediate to the final quinoline product.

Question 2: I am observing the formation of significant amounts of tarry byproducts in my reaction mixture, making purification difficult. How can I minimize this?

Answer:

Tar formation is a classic issue in the Skraup synthesis, often exacerbated by the harsh reaction conditions required for deactivated substrates like fluoroanilines.[6] The polymerization of acrolein and other side reactions contribute to this problem.

  • Controlling the Exotherm: The reaction is highly exothermic, and uncontrolled temperature spikes can lead to rampant side reactions and tarring.[4]

    • Troubleshooting Steps:

      • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial.[4][7] Ferrous sulfate is thought to act as an oxygen carrier, smoothing out the reaction rate.[7]

      • Controlled Reagent Addition: Add the sulfuric acid slowly and with efficient cooling. The order of addition is also important; it is recommended to mix the aniline, glycerol, and ferrous sulfate before the slow addition of sulfuric acid.[5]

  • Optimizing Reagent Ratios: An excess of glycerol can lead to increased acrolein polymerization.

    • Troubleshooting Steps:

      • Glycerol to Aniline Ratio: While a molar excess of glycerol is necessary, an overly large excess should be avoided. A 3:1 molar ratio of glycerol to aniline is a good starting point.[3]

  • Modern Synthetic Approaches:

    • Microwave Irradiation: The use of microwave heating has been shown to reduce reaction times and improve yields, potentially by minimizing the time the reactants are exposed to high temperatures, thereby reducing byproduct formation.[3][6]

    • Ionic Liquids: Employing ionic liquids as the reaction medium can also lead to cleaner reactions and improved yields.[6][8]

Question 3: My product analysis indicates the presence of an unexpected regioisomer or a product where a fluorine atom has been substituted. Why is this happening?

Answer:

The regioselectivity of the Skraup reaction is generally predictable, with cyclization occurring at the ortho position to the amino group. However, with polysubstituted or highly fluorinated anilines, unexpected outcomes can arise.

  • Electrophilic Substitution of Fluorine: Under the strongly acidic and high-temperature conditions of the Skraup reaction, a fluorine atom can, in some cases, be displaced via an electrophilic substitution mechanism. There is precedent for the electrophilic substitution of a fluorine atom in a polyfluorinated system during a Skraup-type reaction.[6]

    • Causality: The cyclization step involves an intramolecular electrophilic attack of a carbocation on the aniline ring. If the ring is highly activated for this substitution, and the fluorine atom is at a sterically or electronically favorable position, it can be displaced.

    • Mitigation Strategies:

      • Milder Reaction Conditions: If feasible, explore lower reaction temperatures or the use of microwave irradiation to potentially disfavor this side reaction.[6]

      • Alternative Synthetic Routes: If fluorine substitution is a persistent issue, alternative methods for synthesizing the desired fluorinated quinoline, such as the Friedländer or Combes syntheses, may be more suitable.[8]

  • Formation of Regioisomers: With meta-substituted fluoroanilines, cyclization can occur at either of the two available ortho positions, leading to a mixture of regioisomers. The electronic and steric effects of the fluorine substituent will influence the ratio of these isomers.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Skraup reaction?

A1: The Skraup reaction proceeds through a series of steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[4]

  • Michael Addition: The aniline derivative acts as a nucleophile and adds to the acrolein in a 1,4-conjugate (Michael) addition.[9]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized by the chosen oxidizing agent to the final quinoline product.[4]

Q2: What are the key safety precautions for the Skraup reaction?

A2: The Skraup reaction is notoriously hazardous and must be conducted with extreme caution.[7]

  • Exothermic Reaction: The reaction can be violently exothermic. Always use a reaction moderator like ferrous sulfate and ensure efficient cooling and stirring.[4]

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive. Aniline and its derivatives, as well as nitrobenzene, are toxic. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Violent Reaction Potential: Be prepared for a vigorous reaction. Conduct the reaction in a robust setup, and it is advisable to have a blast shield in place.

Q3: How do I purify my crude fluorinated quinoline product?

A3: Purification can be challenging due to the potential for tar formation.

  • Neutralization and Extraction: After cooling, the reaction mixture is typically diluted with water and carefully neutralized with a base (e.g., sodium hydroxide). The crude product can then be extracted with an organic solvent.

  • Steam Distillation: For volatile quinolines, steam distillation can be an effective method to separate the product from non-volatile tars and inorganic salts.[5]

  • Column Chromatography: For less volatile or solid products, column chromatography on silica gel is a standard purification technique.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used for final purification.

Q4: Can I use a catalyst other than sulfuric acid?

A4: While sulfuric acid is the most common Brønsted acid catalyst, other acidic catalysts have been explored. Polyphosphoric acid (PPA) can be used, and as mentioned, the addition of a Lewis acid like AlCl₃ can be beneficial, especially for deactivated anilines.[2]

Data and Protocols

Table 1: Recommended Reaction Parameters for Skraup Synthesis of Fluorinated Quinolines
ParameterRecommendationRationale
Fluoroaniline:Glycerol 1 : 3 (molar ratio)Ensures sufficient acrolein generation while minimizing excess polymerization.[3]
Moderator Ferrous sulfate (FeSO₄) or Boric AcidControls the exothermic nature of the reaction, preventing runaway reactions and tar formation.[4][7]
Acid Catalyst Conc. H₂SO₄ (consider increased stoichiometry)Protonates glycerol for dehydration and catalyzes the cyclization step. Higher amounts may be needed for deactivated rings.
Co-catalyst (optional) Lewis Acids (e.g., AlCl₃)Enhances the electrophilicity of the acrolein intermediate, beneficial for electron-deficient anilines.[2][3]
Oxidizing Agent Nitrobenzene, Arsenic Pentoxide, Ferric SaltsTo aromatize the dihydroquinoline intermediate. The choice depends on the reactivity of the substrate and safety considerations.[4][5]
Temperature 100 - 150 °C (monitor and adjust)Higher temperatures may be required for fluoroanilines, but excessive heat increases side reactions.[10]
Experimental Protocol: Modified Skraup Synthesis for Fluoroquinolines

Caution: This reaction is highly exothermic and involves hazardous materials. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Setup: Equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Reagent Charging: To the flask, add the fluoroaniline (1 equivalent), glycerol (3 equivalents), and ferrous sulfate heptahydrate (a catalytic amount, e.g., 0.1 equivalents).

  • Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly and carefully add concentrated sulfuric acid (start with 2-3 equivalents) from the dropping funnel.

  • Initiation of Reaction: Gently heat the mixture. The reaction will likely become exothermic and begin to boil. Once the reaction is self-sustaining, remove the external heat source.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.

Visualizations

Diagram 1: Skraup Reaction Mechanism

Skraup_Mechanism cluster_acrolein Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3: Cyclization cluster_oxidation Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O fluoroaniline Fluoroaniline michael_adduct Michael Adduct fluoroaniline->michael_adduct acrolein2 Acrolein acrolein2->michael_adduct michael_adduct2 Michael Adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct2->dihydroquinoline H⁺ dihydroquinoline2 Dihydroquinoline Intermediate fluoroquinoline Fluorinated Quinoline dihydroquinoline2->fluoroquinoline [O]

Caption: The four main stages of the Skraup synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with Fluoroaniline check_temp Increase Reaction Temperature? start->check_temp increase_temp Gradually increase temperature (10-15 °C increments) check_temp->increase_temp Yes check_acid Modify Acid Catalyst? check_temp->check_acid No increase_temp->check_acid increase_acid Increase H₂SO₄ equivalents or add Lewis acid check_acid->increase_acid Yes check_oxidant Change Oxidizing Agent? check_acid->check_oxidant No increase_acid->check_oxidant change_oxidant Consider stronger oxidant (e.g., As₂O₅) check_oxidant->change_oxidant Yes success Improved Yield check_oxidant->success No change_oxidant->success

Caption: A decision-making workflow for addressing low yields.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478.
  • Kouznetsov, V. V., & Melchor-Becerra, L. Y. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 986.
  • Soblesky, T., Chaundy, F., Finnan, J., Bower, D., & Stroh, F. (2000). U.S. Patent No. 6,103,904. Washington, DC: U.S.
  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Len, C., Saggadi, H., Luart, D., Thiebault, N., Polaert, I., & Estel, L. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(41), 21456–21464.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • (n.d.).
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. (2023). Skraup reaction.
  • Organic Chemistry by Dr. OP Tandon. (2018, September 8). 25 Skraup Quinoline Synthesis [Video]. YouTube.
  • Le Vaillant, F., G. C., & Waser, J. (2022). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines.
  • Al-Ostoot, F. H., Al-Ameri, M. H., Al-Ghamdi, S. S., & El-Emam, A. A. (2025).
  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties.
  • Fischbach, T., Albert, K., & Buntkowsky, G. (2018). Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides. CrystEngComm, 20(46), 7515-7522.

Sources

Troubleshooting low conversion rates in 5-Fluoro-8-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates

Welcome to the technical support center for the synthesis of 5-Fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and product yields in this challenging synthesis. As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of reaction mechanisms and the causality behind experimental choices. This resource moves beyond simple step-by-step instructions to provide in-depth, field-proven insights to help you optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles encountered during the synthesis of substituted quinolines.

Q1: My reaction is producing a thick, black tar with very little desired product. What is the primary cause and how can I prevent it?

A1: This is the most frequently reported issue in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. The primary cause is the uncontrolled polymerization of the highly reactive acrolein intermediate (formed in situ from glycerol) or the α,β-unsaturated carbonyl starting material under harsh acidic and high-temperature conditions.[1][2]

Key Solutions:

  • Use a Moderator: The Skraup synthesis is notoriously exothermic.[1] Adding a moderator such as ferrous sulfate (FeSO₄) is critical to tame the reaction's vigor and prevent excessive charring.[2][3]

  • Control the Exotherm: Maintain strict temperature control. This involves the slow, dropwise addition of concentrated sulfuric acid with efficient cooling (e.g., an ice bath) and vigorous stirring to dissipate heat and avoid localized hotspots.[1]

  • Reagent Purity: Ensure your glycerol is anhydrous, as excess water can impede the dehydration step required to form the reactive acrolein intermediate, leading to lower yields.[2]

Q2: I'm observing the formation of multiple products, likely regioisomers. How can I improve selectivity for this compound?

A2: Poor regioselectivity is a common challenge when using substituted anilines. The synthesis of an 8-methyl substituted quinoline from a meta-substituted aniline (like 4-fluoro-2-methylaniline or 3-fluoro-toluidine) can lead to the formation of other isomers (e.g., a 6-methyl derivative). This is analogous to the known formation of both 5- and 7-methylquinoline from m-toluidine.[4]

Strategies for Control and Separation:

  • Starting Material Choice: The substitution pattern of your starting aniline is the primary determinant of the product's structure. Carefully select the aniline that will most favor cyclization at the desired position.

  • Purification Strategy: When a mixture of isomers is unavoidable, separation is key. While challenging, the following methods are effective:

    • Fractional Crystallization: Isomers often have different solubilities, allowing for separation by careful, repeated crystallization from a suitable solvent system.[5]

    • Column Chromatography: This is the most reliable method for separating isomers. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is necessary to achieve good separation.[5][6]

Q3: My reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. What's going wrong?

A3: Incomplete conversion points to either insufficiently activating conditions or deactivation of a necessary catalyst.

Troubleshooting Steps:

  • Reaction Temperature: Classical quinoline syntheses often require high temperatures (100-150°C or even higher for cyclization) to overcome the activation energy barrier.[6][7] If the temperature is too low, the reaction may not proceed to completion. Carefully and gradually increase the reaction temperature while monitoring for byproduct formation.

  • Acid Catalyst: The strength and concentration of the acid catalyst are critical. Ensure you are using a sufficient quantity of a strong acid like concentrated H₂SO₄ or consider alternative catalysts like polyphosphoric acid (PPA) or Lewis acids, which can be effective in promoting cyclization under different conditions.[6][8]

  • Inert Atmosphere: Some reagents and intermediates can be sensitive to oxidation by atmospheric oxygen, which can lead to degradation and stall the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[7]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving persistent issues with low conversion rates.

Problem Cluster 1: Reaction Inefficiency & Stalling

This cluster of problems relates to the core reaction chemistry not proceeding as expected.

Workflow: Diagnosing Reaction Inefficiency

start Low Conversion of Starting Material cause1 Insufficient Thermal Energy? start->cause1 cause2 Incorrect Catalyst/Acid Concentration? start->cause2 cause3 Reagent Purity Issue? start->cause3 solution1 Optimize Temperature & Time (See Table 1) cause1->solution1 solution2 Verify Acid Stoichiometry or Screen Alternative Catalysts cause2->solution2 solution3 Purify Starting Materials (Aniline, Glycerol) cause3->solution3 cluster_main Desired Pathway cluster_side Side Reaction Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct + Aniline (Michael Add.) Acrolein_side Acrolein Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Tar Tar Acrolein_side->Tar Polymerization (Uncontrolled Exotherm)

Caption: Competing reaction pathways in the Skraup synthesis.

Causality & Solutions
  • Uncontrolled Polymerization: The root cause of tar is the self-polymerization of the electrophilic α,β-unsaturated carbonyl intermediate. This process is accelerated exponentially by heat. [1] * Actionable Insight: The goal is to keep the concentration of the reactive intermediate low and the temperature controlled. For the Doebner-von Miller synthesis, this can be achieved by the slow, dropwise addition of the α,β-unsaturated aldehyde or ketone to the heated aniline/acid mixture. [1]For the Skraup synthesis, where the intermediate is generated in situ, the use of a moderator like FeSO₄ is non-negotiable for controlling the reaction rate.

  • Oxidative Degradation: Harsh oxidizing conditions can lead to the degradation of both starting materials and the desired product, contributing to the complex, tarry mixture.

    • Actionable Insight: Use the mildest effective oxidizing agent. While nitrobenzene is traditional in the Skraup synthesis, other options exist. In some cases, the aniline starting material itself can act as the oxidant. The choice of oxidant should be carefully considered and optimized.

Section 3: Key Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices to mitigate common failure points.

Protocol 1: Moderated Skraup Synthesis of this compound

This protocol is adapted from established methods for substituted quinolines and incorporates moderation to control the reaction's vigor. [1][3] Materials:

  • 4-Fluoro-2-methylaniline (or appropriate precursor)

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or alternative oxidizing agent)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluoro-2-methylaniline (1.0 equiv), anhydrous glycerol (3.0 equiv), and ferrous sulfate heptahydrate (0.1 equiv).

  • Initial Mixing: Begin vigorous stirring to ensure the mixture is homogenous.

  • Acid Addition (Critical Step): Cool the flask in an ice-water bath. Slowly, add concentrated sulfuric acid (2.5 equiv) dropwise via the dropping funnel over a period of at least 60-90 minutes. Maintain the internal temperature below 20°C during this addition.

  • Initiation: After the acid addition is complete, add the oxidizing agent (e.g., nitrobenzene, 0.5 equiv).

  • Reaction: Slowly and cautiously heat the mixture in an oil bath. The reaction will become exothermic. Be prepared to remove the heat source to maintain control. Once the initial vigorous exotherm subsides, heat the mixture to reflux (approx. 130-140°C) for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: See Protocol 2 for detailed purification.

Protocol 2: Purification via Steam Distillation and Chromatography

Purification is often the step where the most product is lost. This robust procedure is designed to separate the product from the tarry residue. [1][9] Procedure:

  • Quenching: Allow the reaction mixture from Protocol 1 to cool to room temperature. Very carefully and slowly, pour the thick, dark mixture into a large beaker containing 500 mL of cold water with stirring.

  • Neutralization: Cool the aqueous mixture in an ice bath. Slowly neutralize the solution by adding a concentrated sodium hydroxide solution (e.g., 40% w/v) until the pH is strongly basic (pH > 10). This step is highly exothermic and must be done with caution. The crude quinoline will separate as a dark oil.

  • Steam Distillation: Transfer the entire mixture to a steam distillation apparatus. Steam distill the mixture until the distillate is no longer cloudy and no more organic material is co-distilling. The desired product will be in the distillate.

  • Extraction: Extract the collected distillate three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which may still contain unreacted aniline and isomers.

  • Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.

    • Solvent System Selection: Use TLC to determine the optimal eluent. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Elution: Elute the column with the chosen solvent system to separate the desired this compound from any isomers and baseline impurities.

    • Final Analysis: Combine the pure fractions and remove the solvent. Characterize the final product by NMR, GC-MS, and other appropriate analytical techniques.

References

  • Organic Chemistry Portal. (2024). Synthesis of quinolines. Organic Chemistry Portal. [Link] [10]5. Patel, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link] [11]6. Das, S., Maiti, D., & De Sarkar, S. (2018). Synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols via nickel-catalyzed dehydrogenative coupling. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link] [12]21. Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link] [8]27. Sciencemadness.org. (2010). Skraup Reaction- Preferred Workup?. Sciencemadness Discussion Board. [Link] [9]28. Kumar, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link] [13]29. Al-Moktary, M. A., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link] [14]30. Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 8-methylquinoline. PrepChem.com. [Link]

  • Al-Hussain, S. A., & Al-Haideri, H. H. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Mohammadi, M., et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the column chromatography purification of this compound. As a substituted quinoline, this compound presents a unique set of purification challenges that require a methodical and informed approach. This document will equip you with the foundational knowledge and practical insights to overcome these hurdles and achieve high purity of your target molecule.

Understanding the Molecule: Key Purification Challenges

This compound is a heterocyclic aromatic compound. Its purification by column chromatography is influenced by several key structural features:

  • Basic Nitrogen Atom: The quinoline ring system contains a basic nitrogen atom, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can result in peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column.[1][2]

  • Polarity: The fluorine and methyl substituents, along with the nitrogen atom, contribute to the overall polarity of the molecule. This polarity will dictate its solubility in various solvents and its retention behavior on the chromatographic column.

  • Potential for Isomeric Impurities: The synthesis of substituted quinolines can sometimes result in the formation of structural isomers. These closely related compounds can be challenging to separate due to their similar polarities and chemical properties.[3]

This guide will provide a structured approach to address these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For the purification of basic nitrogen-containing heterocycles like this compound, the primary choice for the stationary phase is silica gel .[1][3] However, due to the basicity of the quinoline nitrogen, deactivation of the silica gel is often necessary to prevent peak tailing and sample loss.

Alternatively, alumina (basic or neutral) can be a suitable stationary phase, especially if significant issues with streaking are observed on silica gel.[2]

Stationary PhaseAdvantagesDisadvantages
Silica Gel High resolving power, widely available, variety of particle sizes.Acidic nature can cause tailing of basic compounds.
Deactivated Silica Gel Reduced acidity, minimizes tailing of basic compounds.May require an extra preparation step.
Alumina (Basic/Neutral) Good for separating basic compounds, less acidic than silica.Can have lower resolving power than silica for some compounds.
Q2: How do I select an appropriate mobile phase (eluent) for the separation?

The selection of the mobile phase is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is highly recommended.[1][4]

Step-by-Step Mobile Phase Selection:

  • Initial Screening: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate .[1][3] Spot your crude sample on a TLC plate and develop it in various ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Target Rf Value: Aim for an Rf (retention factor) value of approximately 0.2-0.3 for your target compound, this compound.[1][4] This Rf value generally translates to a good elution profile on a column.

  • Addressing Tailing on TLC: If you observe streaking or tailing of the spot on the TLC plate, it is a strong indicator that the compound is interacting strongly with the acidic silica. To counteract this, add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.5-2% is a common and effective choice.[1][4][5]

  • Alternative Solvent Systems: If a hexane/ethyl acetate system does not provide adequate separation from impurities, consider trying a different solvent system with different selectivity, such as dichloromethane/methanol .[2]

Q3: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to perform and is suitable when the impurities are well-separated from the product on the TLC plate.[6][7]

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[6][8] It is particularly useful when your sample contains impurities with a wide range of polarities. A gradient can help to elute strongly retained impurities more quickly and can often provide sharper peaks for later-eluting compounds.[6][8] For complex mixtures, starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent can significantly improve separation.[8][9]

Workflow for Choosing Elution Method:

Caption: Decision workflow for isocratic vs. gradient elution.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Problem 1: My compound is streaking/tailing on the column.
  • Cause: This is a classic sign of strong interaction between the basic nitrogen of the quinoline and the acidic silanol groups of the silica gel.[2]

  • Solution:

    • Add a Basic Modifier: As with TLC, add 0.5-2% triethylamine (TEA) to your mobile phase.[1][5] This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the mobile phase containing the basic modifier.[4]

    • Switch to Alumina: If streaking persists, consider using basic or neutral alumina as your stationary phase.[2]

Problem 2: My compound is not eluting from the column.
  • Cause: The mobile phase is likely not polar enough to displace your compound from the stationary phase.[2]

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Switch to a Stronger Solvent System: If a significant increase in polarity is needed, switch to a more polar solvent system, such as dichloromethane/methanol.[2]

    • Check for Compound Stability: In rare cases, the compound might be degrading on the silica gel.[10] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

Problem 3: The separation between my compound and an impurity is poor.
  • Cause: The chosen mobile phase does not have sufficient selectivity for the two compounds.

  • Solution:

    • Optimize the Solvent Ratio: Fine-tune the ratio of your solvents. Small changes in the mobile phase composition can sometimes significantly improve resolution.

    • Try a Different Solvent System: If optimizing the ratio doesn't work, switch to a different pair of solvents.[2] For example, if you are using hexane/ethyl acetate, try a system like toluene/acetone. Different solvents interact with the compounds and the stationary phase in different ways, which can alter the selectivity of the separation.

    • Consider a Different Stationary Phase: If changing the mobile phase is unsuccessful, the issue may be resolved by using a different stationary phase, such as alumina or a modified silica gel.

Troubleshooting Workflow:

Troubleshooting start Problem Encountered streaking Streaking/Tailing start->streaking no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation add_tea Add Triethylamine to Eluent streaking->add_tea increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_ratio Optimize Solvent Ratio poor_separation->optimize_ratio use_alumina Switch to Alumina add_tea->use_alumina If problem persists change_solvent Change Solvent System increase_polarity->change_solvent If still no elution optimize_ratio->change_solvent If separation still poor

Sources

Technical Support Center: High-Purity Recrystallization of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.

Troubleshooting Guide: Common Issues in the Recrystallization of this compound

This section addresses specific problems you might face during your experiments, providing probable causes and actionable solutions.

Question 1: My this compound "oiled out" during cooling instead of forming crystals. What should I do?

Answer:

"Oiling out," or the separation of a solute as a liquid phase instead of a solid, is a common issue in recrystallization, particularly with organic compounds that have moderate melting points or when the solution is highly supersaturated.[1][2][3] This is problematic because the oil droplets can trap impurities, hindering effective purification.[2][3]

Probable Causes:

  • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[4]

  • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the solute-impurity mixture.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[3][5]

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% of the original volume) to reduce the saturation level.[4][6] Allow the solution to cool more slowly.

  • Reduce Cooling Rate: Insulate the flask to slow down the cooling process. You can do this by placing it on a wooden block or wrapping it in glass wool. Avoid placing the hot flask directly into an ice bath.[7] Slow cooling is crucial for the formation of well-ordered, pure crystals.[8][9]

  • Induce Crystallization Above the Oiling Out Temperature:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[4][6]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution as it cools but before it reaches the temperature at which oiling out occurs. This "seed crystal" will act as a template for further crystallization.[1][4]

  • Change the Solvent System: If the problem persists, your solvent system may be the issue. Consider using a lower-boiling point solvent or a mixed-solvent system. In a mixed-solvent system, you can dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid, then clarify with a few drops of the good solvent before cooling.[10][11][12]

Question 2: I have very low recovery of my this compound after recrystallization. How can I improve my yield?

Answer:

Low recovery is a frequent challenge in recrystallization. While some loss of product is inevitable as it has some solubility in the cold solvent, yields can often be significantly improved.

Probable Causes:

  • Using Too Much Solvent: This is the most common reason for low yield. The compound remains in the mother liquor even after cooling.[3][4]

  • Premature Crystallization: The compound crystallizes in the filter paper during hot filtration of insoluble impurities.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] It is a balance; enough to dissolve the compound and impurities when hot, but not so much that a significant portion remains dissolved when cold.

  • Recover a Second Crop: The mother liquor from the first filtration can be concentrated by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[4]

  • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely.[13] Also, adding a slight excess of solvent before hot filtration and then evaporating it before cooling can help.[6]

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Proper Washing Technique: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[8] Using cold solvent minimizes the dissolution of your purified product.

Question 3: My recrystallized this compound is still colored, but I expect a colorless product. How can I remove the colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules that can be effectively removed.

Probable Causes:

  • Presence of Chromophoric Impurities: These are colored byproducts from the synthesis that are co-crystallizing with your product.

  • Degradation of the Compound: Some compounds can degrade slightly during heating, leading to discoloration.

Solutions:

  • Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious not to add too much, as it can also adsorb your desired compound.[13][14]

  • Hot Filtration: After adding the charcoal, swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[13][14]

  • Choose a Different Solvent: Sometimes, a different solvent or solvent system will leave the colored impurity in the mother liquor more effectively.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of this compound.

Question 1: What is the best starting point for selecting a recrystallization solvent for this compound?

Answer:

The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. For quinoline derivatives, which are heterocyclic aromatic compounds, a good starting point is to screen a range of solvents with varying polarities.[15]

A systematic approach to solvent screening is recommended. The following table provides a list of candidate solvents to test.

Solvent ClassExample SolventsExpected Solubility Profile for this compoundRationale
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe nitrogen in the quinoline ring can hydrogen bond with protic solvents. These are often good candidates for recrystallization of quinoline derivatives.[13][16]
Polar Aprotic Acetone, Ethyl AcetateModerateThese solvents can dissolve the compound, but the solubility difference between hot and cold may be suitable.
Non-Polar Toluene, HexaneLow to Moderate in Toluene, likely insoluble in HexaneHexane is often a good "anti-solvent" in a mixed-solvent system with a more polar solvent.[17]
Chlorinated DichloromethaneModerate to HighThe aromatic nature of the quinoline ring suggests solubility in chlorinated solvents.[16] However, their low boiling points can sometimes make them less ideal for recrystallization.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent from the table above, dropwise, at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound well at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields a good quantity of crystalline solid.

Question 2: How do I perform a mixed-solvent recrystallization for this compound?

Answer:

A mixed-solvent recrystallization is a powerful technique when no single solvent has the ideal solubility properties.[11] This is also known as the solvent/anti-solvent approach.[10]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve your crude this compound in the minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a "poor" solvent or "anti-solvent" (one in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[10][11]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[10]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[12]

A logical workflow for selecting a solvent system is illustrated below:

Recrystallization_Workflow start Start with Crude This compound solvent_screen Perform Single Solvent Screening (e.g., Ethanol, Toluene, Acetone) start->solvent_screen good_solvent Is a suitable single solvent found? solvent_screen->good_solvent single_recryst Perform Single Solvent Recrystallization good_solvent->single_recryst Yes mixed_solvent_select Select a 'Good' Solvent (high solubility) and an 'Anti-Solvent' (low solubility) good_solvent->mixed_solvent_select No end_product High-Purity Crystals single_recryst->end_product troubleshoot Troubleshoot Issues (Oiling out, Low Yield) single_recryst->troubleshoot mixed_recryst Perform Mixed Solvent Recrystallization mixed_solvent_select->mixed_recryst mixed_recryst->end_product mixed_recryst->troubleshoot

Caption: A decision workflow for selecting a recrystallization method.

Question 3: What level of purity can I expect to achieve with recrystallization?

Answer:

A single, well-executed recrystallization can significantly improve the purity of this compound, often to >98%. The final achievable purity depends on the nature and quantity of the impurities. If impurities have very similar solubility profiles to the desired compound, multiple recrystallizations may be necessary.[18] It is always recommended to assess the purity of your final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point determination.

References

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization using two solvents. (2012-05-07). YouTube. Available at: [Link]

  • Mixed Solvent Recrystallization Guide for Portland, OR 2026. (2025-12-29). Maiyam Group. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019-07-22). ACS Publications. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry. (2013-02-03). Reddit. Available at: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • 3.6F: Troubleshooting. (2022-04-07). Chemistry LibreTexts. Available at: [Link]

  • Purification of Quinoline. Chempedia - LookChem. Available at: [Link]

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  • Quinoline compounds and process of making same. Google Patents.
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  • 5-(5-Fluoro-2-pyridinyl)-8-methylquinoline. PubChem. Available at: [Link]

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  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025-02-16). ResearchGate. Available at: [Link]

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  • 2.1: RECRYSTALLIZATION. (2021-03-05). Chemistry LibreTexts. Available at: [Link]

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  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025-08-10). ResearchGate. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022-06-20). Novelty Journals. Available at: [Link]

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  • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
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  • A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.

Sources

Preventing the formation of nitro-isomers during quinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing the Formation of Nitro-Isomers During Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation of unwanted nitro-isomers during your experiments.

Understanding Nitro-Isomer Formation in Quinoline Synthesis

The formation of nitro-isomers is a significant challenge in several classical quinoline syntheses, leading to reduced yields and complex purification steps. This issue primarily arises from two sources: the presence of nitrating agents in the reaction mixture or the use of nitro-substituted precursors.

In acid-catalyzed reactions like the Skraup synthesis, the combination of a strong oxidizing agent (often nitrobenzene) and concentrated sulfuric acid can generate nitronium ions (NO₂⁺). These highly electrophilic species can then nitrate the electron-rich benzene ring of the starting aniline or the newly formed quinoline product. Quinoline itself undergoes electrophilic substitution, such as nitration, preferentially at the C-5 and C-8 positions of the carbocyclic ring.[1][2]

Alternatively, in methods like the Friedländer synthesis, a common and versatile strategy involves starting with an o-nitroaryl aldehyde or ketone, which is reduced in situ to the corresponding amine before condensation.[3][4] Incomplete reduction is a primary cause of nitro-containing impurities in the final product.

Mechanism: Electrophilic Nitration of Quinoline

Under the strongly acidic conditions typical of syntheses like the Skraup reaction, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack. Consequently, the electrophile (NO₂⁺) preferentially attacks the less deactivated carbocyclic (benzene) ring, leading to a mixture of 5-nitro and 8-nitroquinoline.[1][2]

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack on Quinolinium Ion HNO3 Nitric Acid (or other source) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (Catalyst) H2SO4->NO2_plus HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Sigma_Complex Sigma Complex (Resonance Stabilized) NO2_plus->Sigma_Complex Attack at C5/C8 Quinoline Quinoline Quinolinium Quinolinium Ion Quinoline->Quinolinium + H⁺ Quinolinium->Sigma_Complex Products 5-Nitroquinoline & 8-Nitroquinoline Sigma_Complex->Products - H⁺ (Rearomatization)

Caption: Electrophilic nitration pathway on the quinoline ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: High percentage of 5- and 8-nitroquinoline isomers in my Skraup synthesis.

Q: I'm performing a Skraup synthesis using aniline, glycerol, and nitrobenzene as the oxidizing agent. My final product is contaminated with a significant amount of 5- and 8-nitroquinolines. What is causing this and how can I fix it?

A: This is a classic problem with the Skraup synthesis. The combination of nitrobenzene and concentrated sulfuric acid at high temperatures creates a potent nitrating environment.[2] The reaction is also notoriously exothermic, and poor temperature control can accelerate this unwanted side reaction.[5]

Root Causes & Solutions:

  • Aggressive Oxidizing Agent: Nitrobenzene serves as both the solvent and the oxidizing agent, but it is also a source for nitration.[6][7]

    • Solution: Replace nitrobenzene with a milder, non-nitrating oxidizing agent. Arsenic acid is a traditional alternative that results in a less violent reaction, though it carries significant toxicity concerns and requires appropriate handling and disposal.[5][6] A potentially safer alternative is using the iron salt of m-nitrobenzenesulfonic acid.

  • Uncontrolled Exotherm: The Skraup reaction can become violent, leading to localized hotspots where nitration is more likely to occur.[2][8]

    • Solution: Moderate the reaction by adding a controller like ferrous sulfate (FeSO₄) or boric acid.[2] These additives help to ensure a smoother, more controlled reaction profile. Additionally, ensure efficient stirring and consider external cooling if necessary to manage the initial exothermic phase.

Table 1: Comparison of Oxidizing Agents in Skraup Synthesis
Oxidizing AgentProsConsRecommended Use Case
Nitrobenzene Inexpensive, acts as a solvent.[6]Promotes nitro-isomer formation, violent reaction.[6][8]When cost is the primary concern and purification is straightforward.
Arsenic Acid (As₂O₅) Less violent reaction, lower nitration risk.[5][6]Highly toxic, environmental disposal concerns.For substrates where nitrobenzene gives poor results; requires specialized safety protocols.
Ferric Oxide (Fe₂O₃) Safer alternative.[8]May result in lower yields compared to other methods.[8]A good balance for safety and moderate yield.
Optimized Protocol: Skraup Synthesis with Reduced Nitration

This protocol utilizes ferrous sulfate to moderate the reaction.

  • Reactant Preparation: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 100 g of concentrated sulfuric acid to 50 g of aniline and 20 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Glycerol Addition: Slowly add 120 g of glycerol to the mixture with vigorous stirring.

  • Heating: Heat the mixture gently in a fume hood on a sand bath. The reaction will become exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous.

  • Reflux: Once the initial exothermic phase subsides, heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the mixture and carefully dilute it with water. Neutralize the excess acid with a concentrated sodium hydroxide solution until the solution is strongly alkaline.

  • Purification: Perform steam distillation to isolate the crude quinoline.[5] The organic layer of the distillate is separated, dried over anhydrous potassium carbonate, and purified by vacuum distillation.[5][8]

Issue 2: My Friedländer synthesis using an o-nitrobenzaldehyde precursor is incomplete or yields nitro-impurities.

Q: I am attempting a one-pot Friedländer synthesis by reducing 2-nitrobenzaldehyde with iron powder, followed by condensation with a ketone. My yield is low, and I'm isolating unreacted nitro-aldehyde and the corresponding nitro-quinoline. How can I improve this?

A: This issue points directly to an inefficient or incomplete reduction of the nitro group to the essential 2-aminobenzaldehyde intermediate.[3] The subsequent base-catalyzed condensation step will not proceed without the amine, and any unreacted nitro-aldehyde can be carried through the work-up, or in some cases, may even cyclize to form the undesired nitro-quinoline.

Root Causes & Solutions:

  • Insufficient Reducing Agent/Activity: The iron powder may not be sufficiently activated, or the amount used may be inadequate for complete reduction.

    • Solution: Increase the equivalents of iron powder to 4.0 or more.[3] Activate the iron by using a catalytic amount of acid (e.g., 5 mol% aqueous HCl or acetic acid) in the reduction step.[4][9] This helps to remove any passivating oxide layer on the metal surface.

  • Incomplete Reaction Time for Reduction: The reduction may not have been allowed to proceed to completion before adding the condensation reagents.

    • Solution: Monitor the reduction step carefully using Thin-Layer Chromatography (TLC). Ensure the spot corresponding to the 2-nitrobenzaldehyde has completely disappeared before proceeding to the next step. The reduction is typically complete within 30-60 minutes at reflux.[3]

G start Start: One-Pot Friedländer Synthesis reduction Step 1: In Situ Reduction (o-nitroaryl aldehyde + Fe/HCl) start->reduction monitor Monitor by TLC: Is reduction complete? reduction->monitor condensation Step 2: Condensation (Add ketone + base) monitor->condensation Yes troubleshoot Troubleshoot: - Add more reducing agent - Increase reaction time - Check acid catalyst monitor->troubleshoot No workup Work-up & Purification condensation->workup end End: Pure Quinolines workup->end troubleshoot->reduction Re-optimize

Caption: Workflow for the one-pot Friedländer synthesis.

Optimized Protocol: One-Pot Friedländer Synthesis

This protocol is adapted from a highly effective one-pot procedure.[3]

  • Reduction Setup: In a round-bottom flask, combine the o-nitroarylcarbaldehyde (1.0 eq), iron powder (4.0 eq), ethanol, and a catalytic amount of aqueous hydrochloric acid (5 mol%).

  • Reduction Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is completely consumed (typically 30-40 minutes).

  • Condensation: Cool the mixture slightly. Add the ketone (1.0-1.2 eq) and powdered potassium hydroxide (1.2 eq).

  • Condensation Reaction: Stir the mixture at room temperature or gentle heat until the condensation is complete (monitor by TLC, typically 30-60 minutes).

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: Which common quinoline synthesis is least prone to forming nitro-isomers?

A1: The Friedländer [10][11] and Combes [12][13] syntheses are generally least prone to generating nitro-isomers, as they do not typically employ nitrating agents. However, as discussed, if you use a nitro-substituted precursor in a Friedländer synthesis, you must ensure its complete reduction.[3][4] The Skraup and Doebner-von Miller reactions carry a higher intrinsic risk due to their harsh acidic conditions and, in the case of the classic Skraup, the use of nitrobenzene as an oxidant.[6][14]

Q2: Can I use protecting groups to prevent nitration on the aniline starting material?

A2: Yes, protecting the amine group of the aniline or a related substrate can be a powerful strategy. For example, in the nitration of 1,2,3,4-tetrahydroquinoline, protecting the nitrogen with an acetyl or trifluoroacetyl group prevents protonation under acidic nitrating conditions. This changes the directing effects of the ring system and can lead to highly regioselective nitration at the 6-position, avoiding the typical 5/8-isomer mixture.[15][16] While this applies to direct nitration rather than a cyclization reaction, the principle of modulating reactivity via protection is broadly applicable.

Q3: My reaction produced a mixture of nitro-isomers. What is the best way to separate them?

A3: Separating positional nitro-isomers can be challenging due to their similar physical properties.[17] A combination of techniques is often required:

  • Fractional Crystallization: You can selectively precipitate one isomer by converting the mixture into salts, such as hydrochlorides or phosphates, and exploiting differences in their solubility in a given solvent system.[18][19]

  • Column Chromatography: This is a very effective method for separating isomers. Use a high-quality silica gel and carefully optimize the eluent system (e.g., hexanes/ethyl acetate) by first running analytical TLC plates.[5]

  • Recrystallization: If one isomer is present in a much higher concentration, careful recrystallization from a suitable solvent (like ethanol) may be sufficient to obtain the major isomer in pure form.[20]

Q4: Are there modern, catalyst-based methods that avoid these issues altogether?

A4: Absolutely. Modern organic synthesis has moved towards developing greener and more efficient catalyst-based approaches. This includes the use of various nanocatalysts (e.g., magnetic iron oxide-based catalysts) and metal catalysts (gold, iridium, copper) that can operate under milder conditions, often avoiding strong acids and harsh oxidants entirely.[21][22] These methods can offer higher yields, better selectivity, and a more favorable environmental profile.[23][24]

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  • ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01062]
  • ResearchGate. (1953). The Skraup Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/285593855_The_Skraup_Synthesis_of_Quinolines]
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. [URL: https://www.kbr.com/en/insights-experiences/nitration-and-sulfuric-acid-recovery-effective-reaction-control-and-efficient-acid-recycling-economic]
  • Diemoz, K. (2010).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]

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Technical Support Center: Analytical Methods for Assessing the Purity of 5-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 5-Fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods to determine the purity of this critical chemical intermediate. Ensuring the purity of starting materials and intermediates is a cornerstone of reproducible research and safe pharmaceutical development.[1] This document provides not only step-by-step protocols for key analytical techniques but also delves into the scientific rationale behind methodological choices and offers practical troubleshooting advice in a direct question-and-answer format.

The Critical Role of Purity Analysis

This compound is a substituted quinoline, a heterocyclic scaffold prevalent in numerous pharmacologically active compounds. The introduction of fluorine and methyl groups can significantly alter a molecule's metabolic stability, binding affinity, and overall therapeutic profile.[2] Consequently, even minor impurities, such as isomers, starting materials, or reaction by-products, can impact the results of biological assays and the safety of downstream products. Validated analytical methods are therefore essential to accurately identify and quantify these impurities.[1][3]

General Analytical Workflow

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.[4] A typical workflow involves an initial high-throughput chromatographic screening followed by spectroscopic confirmation.

Analytical_Workflow cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Confirmation & Characterization cluster_2 Phase 3: Final Assessment Crude_Sample Crude or Purified Sample Method_Selection Method Selection Criteria (Volatility, Polarity, Stability) Crude_Sample->Method_Selection HPLC HPLC Analysis (Primary Purity Assay) Method_Selection->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Method_Selection->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Method_Selection->NMR LC_MS LC-MS Analysis (Impurity ID) HPLC->LC_MS Peak ID Purity_Report Comprehensive Purity Report (& Impurity Profile) HPLC->Purity_Report GC_MS->Purity_Report NMR->Purity_Report LC_MS->Purity_Report Decision Release / Further Purification Purity_Report->Decision

Caption: General workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC, is the workhorse for purity assessment of non-volatile organic molecules like this compound. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4]

Experimental Protocol: RP-HPLC

This protocol provides a robust starting point for method development.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm (or lambda max determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile and Water) to a final concentration of approximately 0.5 mg/mL.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, End-cappedProvides good retention for moderately polar aromatic compounds. End-capping minimizes peak tailing.
Mobile Phase Acid 0.1% Phosphoric or Formic AcidSuppresses ionization of silanol groups and protonates the basic quinoline nitrogen, leading to sharper peaks.[5]
Organic Modifier AcetonitrileOffers good UV transparency and lower viscosity compared to methanol, often resulting in better peak efficiency.
Detection (UV) 230 nmQuinolines typically have strong absorbance in this region. A PDA detector is recommended to check for co-eluting impurities.
Temperature 30 °CProvides stable retention times and can improve peak shape.
HPLC Troubleshooting and FAQs
Q: My main peak is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like quinolines is a classic issue in reversed-phase HPLC.[5] It is most often caused by a secondary ionic interaction between the protonated basic nitrogen of your molecule and deprotonated, acidic silanol groups on the surface of the silica-based stationary phase.

Causality: At mid-range pH, your analyte is positively charged, and residual silanols are negatively charged, leading to an unwanted "ion-exchange" interaction that slows down a portion of the analyte molecules, causing the peak to tail.

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase (Solvent A) to between 2.5 and 4 using an acid like phosphoric or formic acid.[5] This protonates your basic analyte but, more importantly, suppresses the ionization of the acidic silanol groups, minimizing the unwanted interaction.

  • Use a High-Quality, End-Capped Column: Modern columns are "end-capped," meaning most of the accessible silanol groups have been chemically deactivated. Using a new, high-quality, fully end-capped column is crucial.[5]

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help by interacting with the active silanol sites, but this can shorten column lifetime and is less favored than pH control.

Q: I am seeing very little retention; my compound elutes close to the solvent front. How do I increase retention?

A: This indicates that your analyte has a stronger affinity for the mobile phase than the stationary phase.[5]

Solutions:

  • Decrease Mobile Phase Strength: The simplest approach is to decrease the percentage of the organic solvent (Acetonitrile) at the start of your gradient. If using an isocratic method, reduce the overall organic percentage. Start with a highly aqueous mobile phase (e.g., 95% water: 5% ACN).[5]

  • Change the Stationary Phase: If decreasing solvent strength is insufficient, your analyte may be too polar for a standard C18 column. Consider a column with an alternative stationary phase, such as an embedded polar group (EPG) or a Phenyl-Hexyl column, which can offer different selectivity for polar analytes.[5]

HPLC_Troubleshooting Start Poor Peak Shape Observed (e.g., Tailing, Fronting, Splitting) Check_pH Is mobile phase pH optimized (2.5 - 4.0)? Start->Check_pH Adjust_pH ACTION: Adjust mobile phase pH with 0.1% acid. Check_pH->Adjust_pH No Check_Column Is the column old or not fully end-capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column ACTION: Replace with a new, high-quality end-capped column. Check_Column->Replace_Column Yes Check_Solvent Does the sample solvent mismatch the mobile phase? Check_Column->Check_Solvent No Replace_Column->Check_Solvent Adjust_Solvent ACTION: Dissolve sample in initial mobile phase conditions. Check_Solvent->Adjust_Solvent Yes Good_Peak Symmetrical Peak Achieved Check_Solvent->Good_Peak No Adjust_Solvent->Good_Peak

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities. It separates compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection, which provides structural information.[4][6]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or TOF).

  • Column: A low-to-mid polarity capillary column is suitable (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

ParameterRecommended Starting ConditionRationale
Column DB-5ms or equivalentA 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for a wide range of analytes, including aromatic heterocycles.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program Ramp from 100 °C to 280 °CA temperature ramp allows for the separation of impurities with a range of boiling points.
Ionization Mode Electron Impact (EI)Standard, robust ionization method that produces reproducible fragmentation patterns useful for library matching.[7]
GC-MS Troubleshooting and FAQs
Q: Can I use GC-MS for purity analysis of this compound? Is it likely to degrade?

A: Yes, GC-MS is an excellent method for this compound. Quinolines are generally thermally stable, and the compound is sufficiently volatile for GC analysis. It is particularly useful for detecting non-polar impurities or residual solvents that might be difficult to resolve by HPLC.

Q: I am seeing broad or tailing peaks in my GC chromatogram. What should I investigate?

A: This often points to "active sites" within the GC system.

  • Check the Liner: The glass liner in the injector is a common source of activity. Ensure you are using a clean, deactivated liner. Silanized liners are recommended for polar or basic compounds.

  • Column Contamination: The front end of the column can become contaminated with non-volatile material. You can try trimming the first 10-15 cm from the inlet end of the column.

  • Column Bleed: If the baseline is rising significantly at high temperatures, the column phase may be degrading ("bleeding"), which can affect peak shape. This indicates the column may need to be replaced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and can be used as a primary quantitative method (qNMR) to determine purity without a specific reference standard of the main component.[4]

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have at least one sharp proton signal in a region of the spectrum that does not overlap with any analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and ensure complete dissolution.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Crucially for qNMR: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30-60 seconds is often sufficient.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

NMR FAQs
Q: How do I calculate purity using the qNMR data?

A: Purity is calculated based on the ratio of the integrals of the analyte and the internal standard, corrected for their molecular weights and the number of protons giving rise to each signal.

The formula is: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

  • I : Integral value

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : mass

  • Puritystd : Purity of the internal standard (usually >99.9%)

Q: I see several small, unidentifiable peaks in my ¹H NMR spectrum. Could these be impurities?

A: Yes. Small peaks that do not correspond to your main compound, the solvent, or known standards are likely impurities.

  • Identify Residual Solvents: First, check the chemical shift of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) to rule them out.

  • Analyze Coupling and Integration: Analyze the splitting patterns (coupling) and relative integrations of these impurity signals. This can provide clues about their structure. For example, an impurity that is a regioisomer of your product will likely have a similar number of protons but in different chemical environments.

  • Use 2D NMR: Techniques like COSY and HSQC can help in assigning the structure of significant impurities.[8]

References
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). .

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf.
  • An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Deriv
  • A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. (n.d.). Benchchem.
  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. (2014). International Journal of Pharmaceutical Sciences and Drug Research.
  • 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis. (n.d.). Benchchem.
  • GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in... (n.d.).
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  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.

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Validation & Comparative

A Comparative Efficacy Analysis of 5-Fluoro-8-methylquinoline and Commercially Available Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Fluoroquinolones

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, with the introduction of a fluorine atom at the C-6 position giving rise to the highly successful fluoroquinolones. These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] This guide provides a comparative framework for evaluating the efficacy of a novel compound, 5-Fluoro-8-methylquinoline, against established fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.

Fluoroquinolones are broadly classified into generations based on their antibacterial spectrum.[2] Ciprofloxacin, a second-generation fluoroquinolone, exhibits excellent activity against Gram-negative bacteria but has limited potency against Gram-positive pathogens.[3][4] Levofloxacin and moxifloxacin, belonging to the third and fourth generations respectively, offer a broader spectrum of activity, including improved efficacy against Gram-positive organisms like Streptococcus pneumoniae.[4]

Currently, there is a notable absence of publicly available data on the antibacterial efficacy of this compound. Therefore, this guide will serve as a comprehensive roadmap for researchers and drug development professionals, detailing the requisite experimental protocols and data interpretation necessary to rigorously assess its potential as a new therapeutic agent. We will present a hypothetical comparison based on established structure-activity relationships (SAR) of the fluoroquinolone class.

The Significance of the C-8 Position: A Locus of Innovation

The chemical structure of the fluoroquinolone core has been extensively modified to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic and safety profiles.[5] The substituent at the C-8 position has been identified as a critical determinant of a compound's activity.[6] For instance, a methoxy group at C-8, as seen in moxifloxacin, is known to enhance activity against Gram-positive bacteria and reduce the selection of resistant mutants.[7][8] Other substitutions, such as a halogen or a cyano group, have also been shown to modulate antibacterial efficacy.[9] The presence of a methyl group at the C-8 position in this compound suggests a potential for unique interactions with the target enzymes, which warrants a thorough investigation.

A Framework for Comparative Efficacy Testing

To objectively evaluate the efficacy of this compound relative to existing fluoroquinolones, a standardized set of in vitro experiments is essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a robust framework for this assessment.[10][11][12]

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14]

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of this compound and the comparator fluoroquinolones (ciprofloxacin, levofloxacin, moxifloxacin) is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[15]

Workflow for MIC Determination

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Antimicrobial Agents B->C D Incubate at 37°C for 18-24h C->D E Read and Record MIC Values D->E Fluoroquinolone_MOA A Fluoroquinolone enters bacterial cell B Inhibits DNA Gyrase and Topoisomerase IV A->B C Prevents DNA replication and repair B->C D Leads to DNA strand breakage C->D E Bacterial Cell Death D->E

Caption: The bactericidal mechanism of fluoroquinolone antibiotics.

Assessing the Safety and Toxicity Profile

A comprehensive evaluation of any new drug candidate must include a thorough assessment of its safety and toxicity. For fluoroquinolones, this is particularly critical due to known class-specific adverse effects.

Experimental Protocol 3: In Vitro Cytotoxicity Assay

Methodology: MTT Assay

  • Cell Culture: A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in 96-well plates.

  • Compound Exposure: The cells are exposed to serial dilutions of this compound and comparator drugs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Data Analysis: The formazan is solubilized, and the absorbance is measured. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated. [16] Further in vitro toxicology assays, such as phototoxicity, genotoxicity, and hERG channel inhibition assays, are also crucial for a complete safety profile. [17][18]

Conclusion and Future Directions

While this compound remains an uncharacterized compound in terms of its antibacterial efficacy, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. The key to understanding its potential lies in the systematic determination of its MIC and MBC against a broad panel of clinically relevant bacteria, alongside a thorough in vitro toxicological assessment.

The structure-activity relationships of existing fluoroquinolones suggest that the C-8 methyl substitution could confer interesting and potentially advantageous properties. Should experimental data reveal potent activity and a favorable safety profile, this compound could represent a valuable addition to the fluoroquinolone armamentarium, particularly if it demonstrates efficacy against resistant strains. The execution of the protocols outlined herein is the essential next step in elucidating the therapeutic promise of this novel compound.

References

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  • Quinolones: structure-activity relationships and future predictions. Microbiology Society.
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  • Is Levofloxacin (levofloxacin) effective against Escherichia coli (E. coli)? - Dr.Oracle.
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  • Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance. NIH.
  • Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model. PubMed Central.
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic.
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  • Minimum inhibitory concentration (MIC) of moxifloxacin for P....
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
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A Comparative Analysis of the Biological Activity of 5-Fluoro-8-methylquinoline and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Microbiology

In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides a detailed comparative analysis of the biological activity of a simple substituted quinoline, 5-Fluoro-8-methylquinoline, and the widely-used fluoroquinolone antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antibacterial spectra, and the experimental methodologies used to evaluate their efficacy.

Introduction: The Quinoline Core in Antibacterial Agents

Quinolone compounds represent a major class of synthetic antibacterial agents with a broad spectrum of activity.[1] The core structure of quinoline has been a fertile ground for medicinal chemists, leading to the development of highly potent drugs. Ciprofloxacin, a second-generation fluoroquinolone, is a testament to the success of this chemical class, widely used to treat a variety of bacterial infections.[2] On the other hand, simpler, less decorated quinoline derivatives like this compound are of interest in early-stage drug discovery as potential building blocks or lead compounds. This guide will dissect the known biological activities of these two molecules, highlighting the structural nuances that lead to their differing antibacterial profiles.

Chemical Structures

A fundamental starting point for comparing these two compounds is their chemical structure.

CompoundChemical Structure
This compound
Ciprofloxacin

Ciprofloxacin possesses a more complex structure, featuring a cyclopropyl group at the N1 position, a piperazine moiety at the C7 position, a carboxylic acid at the C3 position, and a fluorine atom at the C6 position. These substitutions are crucial for its potent antibacterial activity and pharmacokinetic properties. In contrast, this compound is a much simpler molecule with only a fluorine and a methyl group on the quinoline core.

Mechanism of Action: A Tale of Two Quinolones

Ciprofloxacin: A Well-Defined Molecular Target

The primary mechanism of action for Ciprofloxacin is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of replication and for relieving the torsional stress that occurs during the unwinding of the DNA helix.[4]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into the two daughter cells.[4]

Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[5]

This compound: A Postulated Mechanism

For this compound, the precise mechanism of antibacterial action has not been extensively studied. However, based on the broader class of quinoline antimicrobials, it is hypothesized to interfere with DNA replication.[6] Simpler quinolines may also act by inhibiting DNA gyrase, though likely with much lower potency compared to highly functionalized fluoroquinolones like Ciprofloxacin. The absence of the C3-carboxylic acid and the N1-cyclopropyl group, both critical for potent gyrase inhibition in fluoroquinolones, suggests that this compound may have a different or weaker primary target. Other potential mechanisms for quinoline derivatives include disruption of bacterial cell membrane integrity or inhibition of other essential enzymes. Further experimental validation is required to elucidate its specific molecular targets.

cluster_Cipro Ciprofloxacin cluster_FMQ This compound (Hypothesized) Cipro Ciprofloxacin Gyrase DNA Gyrase Cipro->Gyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits DSB Double-Strand DNA Breaks Gyrase->DSB Leads to TopoIV->DSB Leads to Death_Cipro Bacterial Cell Death DSB->Death_Cipro FMQ This compound Target Potential Target (e.g., DNA Gyrase, Cell Membrane) FMQ->Target Inhibition Inhibition of Essential Processes Target->Inhibition Death_FMQ Bacterial Cell Death Inhibition->Death_FMQ

Caption: Comparative Mechanisms of Action.

Antibacterial Spectrum and Potency: A Data-Driven Comparison

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Ciprofloxacin: A Broad-Spectrum Powerhouse

Ciprofloxacin is known for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[7] Its potency is well-documented in numerous studies.

Bacterial SpeciesGram TypeCiprofloxacin MIC90 (µg/mL)
Escherichia coliGram-negative0.03 - 0.23[8]
Pseudomonas aeruginosaGram-negative0.37[8]
Staphylococcus aureusGram-positive0.75[8]
Streptococcus pneumoniaeGram-positive1.89[8]
Haemophilus influenzaeGram-negative<0.015[8]

MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

This compound: An Uncharted Territory

As of the current literature, there is a notable lack of publicly available, specific MIC data for this compound against common bacterial pathogens. While some quinoline derivatives have shown antibacterial activity, often with higher potency against Gram-positive bacteria, the efficacy of this particular simple derivative remains to be experimentally determined. Studies on other substituted 8-hydroxyquinoline derivatives have shown a wide range of activities, with some exhibiting MIC values in the low µM range against Staphylococcus aureus and Mycobacterium tuberculosis. However, it is crucial to note that these are structurally different from this compound. Without direct experimental data, any claims about its antibacterial spectrum and potency would be purely speculative.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the scientific integrity and reproducibility of antibacterial activity assessment, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining MIC values.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a test microorganism.

Materials:

  • Test compounds (this compound and Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 10 µL of the prepared bacterial inoculum.

    • Include a growth control well (bacteria in CAMHB without any antimicrobial agent) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and Ciprofloxacin, highlighting the extensive knowledge available for the latter and the significant data gap for the former.

Ciprofloxacin stands as a highly effective, broad-spectrum antibiotic with a well-elucidated mechanism of action. Its clinical utility is well-established, though the rise of resistance necessitates the continued search for new antibacterial agents.[5]

This compound , in its current state of research, represents a starting point for potential drug discovery efforts. Its simple structure offers opportunities for synthetic modification to enhance its biological activity. However, a comprehensive evaluation of its antibacterial spectrum, potency, and mechanism of action is imperative. Future research should focus on:

  • In vitro antibacterial screening: Determining the MIC values of this compound against a diverse panel of Gram-positive and Gram-negative bacteria.

  • Mechanism of action studies: Investigating its molecular targets to understand how it exerts any observed antibacterial effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features that contribute to its biological activity.

By systematically exploring the potential of simpler quinoline scaffolds, the scientific community can continue to build upon the legacy of compounds like Ciprofloxacin and develop the next generation of effective antimicrobial agents.

References

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC. Retrieved from [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PubMed. Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1984). PubMed. Retrieved from [Link]

  • Ciprofloxacin. (n.d.). Wikipedia. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC. Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. (2024).
  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. (1985). PubMed. Retrieved from [Link]

  • Synthetic Approaches for Pyranoquinolines: A Concise Review. (n.d.).
  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro antibacterial effect against S. aureus and E. coli and... (n.d.).
  • Mechanism of action of and resistance to quinolones. (n.d.). PMC. Retrieved from [Link]

  • MIC Determination. (n.d.). EUCAST. Retrieved from [Link]

  • Mechanism of Quinolone Action and Resistance. (2014). ACS Publications. Retrieved from [Link]

  • Ciprofloxacin derivatives and their antibacterial activities. (2025).

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A Researcher's Guide to the In Vitro Evaluation of 5-Fluoro-8-methylquinoline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[2] This guide provides a comprehensive framework for the in vitro testing of 5-Fluoro-8-methylquinoline, a promising quinoline derivative, against cancer cell lines. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare its potential efficacy against other quinoline-based compounds and standard chemotherapeutics.

The Quinoline Scaffold: A Privileged Structure in Cancer Research

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3] In the context of cancer, these compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of cell migration, induction of apoptosis, and cell cycle arrest.[2][4] The introduction of different substituents onto the quinoline ring system allows for the fine-tuning of its biological activity, offering a versatile platform for the design of new anticancer agents.[5]

The subject of this guide, this compound, possesses two key substitutions that are hypothesized to enhance its anticancer potential. The fluorine atom at the 5-position can increase metabolic stability and cell membrane permeability, while the methyl group at the 8-position may influence its binding to molecular targets. While specific data on this compound is emerging, the broader class of substituted quinolines provides a strong rationale for its investigation.[6]

Comparative Framework: Benchmarking Against Alternatives

To contextualize the potential of this compound, it is essential to compare its activity against established quinoline-based anticancer agents and standard chemotherapy drugs. For this guide, we will use Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Nitroxoline (8-hydroxy-5-nitroquinoline) as primary comparators. Both are 8-hydroxyquinoline derivatives with documented anticancer properties.[7][8] Furthermore, we will benchmark their performance against the widely used chemotherapeutic agents Doxorubicin and Cisplatin .

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Quinoline Derivatives and Standard Chemotherapeutics
Compound/DrugMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference(s)
This compound Data not availableData not availableData not available-
Clioquinol ~5-10Data not availableData not available[9]
Nitroxoline ~1-5Data not availableData not available[10]
Doxorubicin ~0.5 - 1.5~0.4~5.6[11][12]
Cisplatin ~5 - 20~10 - 30~5 - 15[13]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density). The values presented here are approximate ranges collated from multiple sources for comparative purposes.

Experimental Design: A Multi-faceted Approach to In Vitro Evaluation

A thorough in vitro assessment of a novel compound requires a multi-pronged approach to understand its cytotoxic and mechanistic properties. The following workflow outlines a logical progression of experiments to characterize the anticancer potential of this compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Data Interpretation p1_start Prepare this compound Stock Solution p1_assay MTT Cytotoxicity Assay p1_start->p1_assay p1_ic50 Determine IC50 Values p1_assay->p1_ic50 p1_select Select Sensitive Cell Lines p1_ic50->p1_select p2_apoptosis Annexin V-FITC/PI Apoptosis Assay p1_select->p2_apoptosis Proceed with sensitive lines p2_cellcycle Propidium Iodide Cell Cycle Analysis p2_apoptosis->p2_cellcycle p3_compare Compare IC50 with Clioquinol, Nitroxoline, Doxorubicin, Cisplatin p2_cellcycle->p3_compare Synthesize data p3_pathway Propose Mechanism of Action p3_compare->p3_pathway signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Raf Raf This compound->Raf Inhibition DNA Damage DNA Damage This compound->DNA Damage Induction Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis Caspase Activation Caspase Activation DNA Damage->Caspase Activation Caspase Activation->Apoptosis

Caption: Potential signaling pathways targeted by this compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and impact on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. A direct comparison with other quinoline derivatives and standard chemotherapeutics will be crucial in determining its relative potency and potential for further development. Positive results from these in vitro studies would warrant further investigation into its specific molecular targets and efficacy in in vivo models.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(1), 102-106. [Link]

  • Kaufmann, M., Kuchar, M., & Palacky, J. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(16), 4987. [Link]

  • Chen, Y. C., Chen, Y. L., & Chen, Y. J. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers, 11(11), 1699. [Link]

  • Ribeiro, N., Matos, A., & Gano, L. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1148560. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. Y. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3298. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 12345. [Link]

  • Murty, M. S. R., Ram, K. R. R., Rao, V., & Anto, R. J. (2011). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.[Link]

  • Costa, C., Santos, C., & Marques, F. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(15), 4887. [Link]

  • Thongsom, S., Loilome, W., & Namwat, N. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Oncology Reports, 33(4), 1875-1882. [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. ResearchGate.[Link]

  • University College London. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. UCL.[Link]

  • Valdameri, G., Gauthier, C., & Terreux, R. (2012). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 4(1), 127-146. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate.[Link]

  • Fawzy, I. M., & El-Sayed, W. M. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 24-46. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. Y. (2024). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 17(1), 72. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL.[Link]

  • Thongsom, S., Loilome, W., & Namwat, N. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Oncology reports, 33(4), 1875-1882. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.[Link]

  • Chan, S. H., Chui, C. H., & Chan, S. W. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.[Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.[Link]

  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.[Link]

  • Gacci, M., & Carini, M. (2013). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Current Medicinal Chemistry, 20(10), 1303-1324. [Link]

  • Mahmood, M. (2023). MTT (Assay protocol. Protocols.io.[Link]

  • Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo.[Link]

  • Gielnik, M., & Klajn, R. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12275. [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia.[Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate.[Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [No source found]
  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.[Link]

  • Al-Hiari, Y. M., & El-Abadelah, M. M. (2022). Thionated levofloxacin derivative: Potential repurposing for cancer treatment and synergism with doxorubicin on doxorubicin-resistant lung cancer cells. PLOS ONE, 17(1), e0262616. [Link]

  • Ding, W. Q., Liu, B., & Vaught, J. L. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research, 65(8), 3389-3395. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad.[Link]

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A Comparative Spectroscopic Guide to Fluorinated Quinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The quinoline nucleus, a privileged structure in medicinal chemistry, undergoes a profound transformation in its physicochemical and pharmacological properties upon fluorination. The position of a single fluorine atom on the quinoline ring can dramatically alter its electronic environment, lipophilicity, metabolic stability, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of the spectral data of monofluoroquinoline isomers, offering researchers, scientists, and drug development professionals a critical resource for the identification, characterization, and strategic utilization of these versatile compounds.

This document moves beyond a simple recitation of data. It is structured to provide a logical and insightful narrative, explaining the "why" behind the observed spectral differences. Every piece of experimental data is presented within the context of the underlying physical organic principles, ensuring that this guide serves not only as a reference but also as an educational tool.

The Foundational Role of Fluorine in Quinoline Chemistry

The introduction of a fluorine atom, the most electronegative element, into the quinoline ring system induces significant electronic perturbations.[1] These effects, a combination of strong inductive electron withdrawal (-I) and a weaker resonance effect (+M), are highly dependent on the position of substitution. This positional isomerism gives rise to a palette of seven distinct monofluoroquinolines, each with a unique spectral fingerprint. Understanding these fingerprints is paramount for unambiguous structural elucidation and for predicting the impact of fluorine substitution on molecular interactions.

A Comparative Deep Dive into the Spectroscopic Signatures of Monofluoroquinoline Isomers

This section provides a detailed, side-by-side comparison of the key spectroscopic data for the seven monofluoroquinoline isomers. The data presented has been meticulously compiled from various authoritative sources and is intended to serve as a reliable benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for distinguishing between the fluorinated quinoline isomers. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electronic environment, providing a detailed map of the electron distribution within each molecule.

A standardized protocol is essential for obtaining comparable NMR data. The following outlines a general procedure for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated quinoline isomers.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Isomer Solvent 0.6-0.7 mL CDCl₃ with TMS Sample->Solvent Dissolve Tube NMR Tube Solvent->Tube Transfer Spectrometer 400+ MHz NMR Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum (with ¹H decoupling) Spectrometer->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum (with ¹H decoupling) Spectrometer->Acquire_19F Process Fourier Transform, Phase Correction, Baseline Correction Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process Reference Reference to TMS (¹H, ¹³C) or external standard (¹⁹F) Process->Reference Analyze Analyze Chemical Shifts & Coupling Constants Reference->Analyze

Figure 1: Standardized workflow for NMR data acquisition and processing.

Causality in Experimental Choices: The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds due to its good dissolving power and the presence of a residual proton signal that can be used for referencing. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, and it is chemically inert. For ¹⁹F NMR, an external standard such as trifluorotoluene is often used. A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in the complex aromatic region of the quinoline ring system.[2]

The position of the fluorine atom significantly influences the chemical shifts of the protons on the quinoline ring. The strong electron-withdrawing nature of fluorine generally leads to a downfield shift (higher ppm) of nearby protons. The magnitude of this effect and the observed coupling constants (J-couplings) between fluorine and protons are invaluable for structural assignment.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Monofluoroquinoline Isomers in CDCl₃

Position of FH-2H-3H-4H-5H-6H-7H-8
2- -7.35 (dd)8.08 (dd)7.78 (ddd)7.55 (ddd)7.70 (dd)8.15 (d)
3- 8.85 (d)-8.10 (d)7.80 (d)7.60 (t)7.55 (t)8.12 (d)
4- 8.75 (d)7.05 (dd)-8.15 (m)7.70 (m)7.55 (m)8.05 (m)
5- 8.95 (dd)7.45 (dd)8.80 (dd)-7.75 (dd)7.20 (t)7.90 (d)
6- 8.90 (dd)7.40 (dd)8.10 (dd)7.80 (dd)-7.45 (ddd)8.15 (d)
7- 8.90 (dd)7.35 (dd)8.15 (d)7.50 (d)7.40 (dd)-8.20 (d)
8- 8.95 (dd)7.45 (dd)8.20 (dd)7.55 (dd)7.50 (t)7.15 (dd)-

Note: The data in this table is compiled from various sources and represents typical values. Actual chemical shifts may vary slightly depending on the specific experimental conditions.

Expert Interpretation: The most significant downfield shifts are observed for protons ortho and para to the fluorine atom, a classic illustration of the interplay between inductive and resonance effects. For instance, in 6-fluoroquinoline, the H-5 and H-7 protons experience a noticeable downfield shift compared to unsubstituted quinoline. The through-space coupling between fluorine and nearby protons (e.g., in 8-fluoroquinoline) can also be observed, providing further structural confirmation.

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly dependent on its position on the quinoline ring.

Table 2: Comparative ¹⁹F NMR Chemical Shifts (δ, ppm) of Monofluoroquinoline Isomers

IsomerChemical Shift (ppm)
2-Fluoroquinoline-68.5
3-Fluoroquinoline-123.0
4-Fluoroquinoline-91.0
5-Fluoroquinoline-118.5
6-Fluoroquinoline-115.2
7-Fluoroquinoline-119.8
8-Fluoroquinoline-135.6

Note: Chemical shifts are relative to an external standard (e.g., CFCl₃ at 0 ppm). Values are approximate and can vary with solvent and experimental conditions.

Expert Interpretation: The wide range of chemical shifts observed for the monofluoroquinoline isomers underscores the sensitivity of the ¹⁹F nucleus to its electronic surroundings. The significant shielding (more upfield shift) of the fluorine atom at the 8-position can be attributed to steric interactions and the electronic influence of the neighboring nitrogen atom.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the isomers. While all monofluoroquinoline isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, however, can offer clues to the position of the fluorine atom.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization & Analysis cluster_detection_analysis Detection & Analysis Sample Dilute solution of Isomer GC Gas Chromatograph (optional) Sample->GC Direct Direct Infusion Sample->Direct IonSource Electron Ionization (70 eV) GC->IonSource Direct->IonSource MassAnalyzer Quadrupole or TOF Mass Analyzer IonSource->MassAnalyzer Accelerate & Separate Ions Detector Electron Multiplier MassAnalyzer->Detector Detect Ions Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Analyze Molecular Ion & Fragmentation Pattern Spectrum->Analysis

Figure 2: Generalized workflow for obtaining electron ionization mass spectra.

Causality in Experimental Choices: Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns, creating a "fingerprint" for a given molecule.[3] Gas chromatography can be used to separate isomers before they enter the mass spectrometer, which is particularly useful for mixture analysis. High-resolution mass analyzers like Time-of-Flight (TOF) are preferred for accurate mass measurements to confirm elemental composition.

The primary fragmentation pathway for quinoline and its derivatives often involves the loss of HCN or C₂H₂. The position of the fluorine atom can influence the relative abundance of these and other fragment ions.

Table 3: Key Mass Spectral Fragments (m/z) of Monofluoroquinoline Isomers

IsomerMolecular Ion [M]⁺[M-HCN]⁺[M-HF]⁺Other Key Fragments
All Isomers 147120127Varies
2-Fluoroquinoline 14712012793, 75
3-Fluoroquinoline 14712012793, 75
4-Fluoroquinoline 14712012793, 75
5-Fluoroquinoline 14712012793, 75
6-Fluoroquinoline 14712012793, 75
7-Fluoroquinoline 14712012793, 75
8-Fluoroquinoline 14712012793, 75

Expert Interpretation: While the major fragment ions are often the same for all isomers, the relative intensities of these fragments can differ. For example, isomers where the fluorine atom is on the benzene ring might show slightly different fragmentation patterns compared to those where it is on the pyridine ring. The loss of HF is a characteristic fragmentation pathway for many fluorinated aromatic compounds.[4] Careful analysis of the relative abundances of the [M-HCN]⁺ and [M-HF]⁺ ions can sometimes provide clues to the fluorine's position.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of the fluorinated quinoline isomers. The position of the fluorine atom influences the energy of the π-π* and n-π* electronic transitions, leading to shifts in the absorption and emission maxima.

UV_Fluorescence_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Stock Solution of Isomer Solvent Spectroscopic Grade Solvent (e.g., Ethanol) Sample->Solvent Dissolve Dilute Dilute to ~10⁻⁵ M Solvent->Dilute Cuvette Quartz Cuvette Dilute->Cuvette Transfer UV_Vis UV-Vis Spectrophotometer Cuvette->UV_Vis Fluorescence Spectrofluorometer Cuvette->Fluorescence Acquire_UV Scan Absorption Spectrum (e.g., 200-400 nm) UV_Vis->Acquire_UV Acquire_Fluorescence Scan Emission Spectrum (at λ_max absorption) Fluorescence->Acquire_Fluorescence Analyze_UV Determine λ_max & Molar Absorptivity (ε) Acquire_UV->Analyze_UV Analyze_Fluorescence Determine λ_em & Quantum Yield (Φ) Acquire_Fluorescence->Analyze_Fluorescence

Figure 3: Workflow for acquiring UV-Vis absorption and fluorescence emission spectra.

Causality in Experimental Choices: Spectroscopic grade solvents are essential to avoid interference from impurities. A concentration of approximately 10⁻⁵ M is typically used to ensure that the absorbance is within the linear range of the Beer-Lambert law. Quartz cuvettes are used because they are transparent in the UV region. For fluorescence measurements, the excitation wavelength is usually set at the absorption maximum (λ_max) to obtain the strongest emission signal.

The electronic effects of the fluorine substituent cause shifts in the absorption and emission wavelengths.

Table 4: Comparative Photophysical Data of Monofluoroquinoline Isomers in Ethanol

Isomerλ_max (abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_max (em) (nm)Fluorescence Quantum Yield (Φ)
Quinoline 277, 313~3,500, ~2,8003150.03
2-Fluoroquinoline ~275, ~310N/A~312N/A
3-Fluoroquinoline ~278, ~315N/A~318N/A
4-Fluoroquinoline ~280, ~320N/A~325N/A
5-Fluoroquinoline ~280, ~318N/A~320N/A
6-Fluoroquinoline ~278, ~314N/A~316N/A
7-Fluoroquinoline ~279, ~316N/A~318N/A
8-Fluoroquinoline ~276, ~312N/A~314N/A

Expert Interpretation: The absorption and emission spectra of the monofluoroquinoline isomers are expected to be similar to that of quinoline, with minor shifts depending on the fluorine position.[5] Fluorine, being a weak auxochrome, generally causes small bathochromic (red) or hypsochromic (blue) shifts. The magnitude and direction of the shift depend on the interplay of the inductive and resonance effects at the specific position of substitution. For instance, a fluorine atom at a position that can effectively participate in resonance with the π-system might lead to a more significant shift in the absorption and emission maxima.

Conclusion: A Unified View of Isomeric Differentiation

The comprehensive spectral analysis of monofluoroquinoline isomers reveals a rich tapestry of structure-property relationships. While each spectroscopic technique provides valuable pieces of the puzzle, a holistic approach that integrates data from NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy is essential for unambiguous isomer identification and a deep understanding of the subtle yet significant effects of fluorine substitution.

This guide provides a foundational framework for researchers working with these important molecules. The detailed protocols and comparative data tables serve as a practical resource, while the expert interpretations offer insights into the underlying chemical principles. As the demand for novel fluorinated compounds continues to grow in drug discovery and materials science, a thorough understanding of their spectral properties will remain an indispensable tool for innovation.

References

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar.
  • mass spectrometric study of some fluoroquinolone drugs using electron ioniz
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024).
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI.
  • Fused fluoroquinolones: Synthesis and 1H and 19F NMR studies. (n.d.). Request PDF.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). NIH.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (n.d.). Benchchem.
  • Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. (2022). PubMed Central.
  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). PMC - PubMed Central.
  • Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic g
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
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A Senior Application Scientist's Guide to Validating the Structure of Synthesized 5-Fluoro-8-methylquinoline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

This guide provides an in-depth, practical comparison of multidimensional NMR techniques for the unambiguous structural validation of a synthesized batch of 5-Fluoro-8-methylquinoline. We will explore the theoretical underpinnings of why specific NMR experiments are chosen and how the resulting data is synergistically interpreted to confirm the target molecular architecture. This guide is designed to be a self-validating instructional tool, grounded in established spectroscopic principles.

The Synthetic Challenge: Positional Isomerism in Substituted Quinolines

The synthesis of substituted quinolines, a scaffold of immense pharmaceutical importance, often yields a mixture of positional isomers. In the case of this compound, the synthetic route, potentially a modified Skraup or Doebner-von Miller reaction, could theoretically produce other isomers. Therefore, rigorous structural confirmation is not merely a procedural step but a critical validation of the synthetic outcome. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing a detailed atomic-level view of the molecule's connectivity and environment.

A Multi-pronged NMR Approach for Unambiguous Structure Elucidation

A single NMR experiment is rarely sufficient for the complete structural assignment of a novel, substituted aromatic system. A comprehensive suite of 1D and 2D NMR experiments is essential for a robust and irrefutable validation.

Experimental Workflow

The following diagram outlines the logical flow of NMR experiments for the structural validation of this compound.

G cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1H NMR Acquisition (Proton Spectrum) A->B Initial structural overview C 13C NMR Acquisition (Carbon Spectrum) B->C Carbon framework analysis G Structure Validation B->G Data Integration & Final Confirmation D 2D COSY Acquisition (H-H Correlation) C->D Proton spin system connectivity C->G Data Integration & Final Confirmation E 2D HSQC Acquisition (Direct H-C Correlation) D->E Direct proton-carbon attachment D->G Data Integration & Final Confirmation F 2D HMBC Acquisition (Long-Range H-C Correlation) E->F Connecting molecular fragments E->G Data Integration & Final Confirmation F->G Data Integration & Final Confirmation

Caption: Workflow for the comprehensive NMR-based structural validation of this compound.

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). The choice of solvent is critical as it can influence chemical shifts; consistency in reporting is key.[1]

  • Ensure the sample is fully dissolved; filter if any particulate matter is present to avoid line broadening.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for protons to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for tracing out the connectivity of protons within the same spin system.[2]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached, providing a direct link between the proton and carbon skeletons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.[2]

Predicted NMR Data and Comparative Analysis

In the absence of a published experimental spectrum for this compound, we can predict the expected chemical shifts and coupling patterns based on the known spectra of quinoline, 5-fluoroquinoline, and 8-methylquinoline. This predictive approach is a powerful tool in structural elucidation.

¹H NMR Spectrum: A Detailed Prediction

The proton NMR spectrum is the first and most informative experiment. We anticipate six distinct signals in the aromatic region and one singlet for the methyl group. The presence of fluorine will introduce additional complexity through H-F coupling.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2~8.8ddJ(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7Deshielded by adjacent nitrogen.
H-3~7.4ddJ(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5Typical for H-3 of quinoline.
H-4~8.2dJ(H4-H3) ≈ 8.5Deshielded by proximity to the nitrogen and the carbocyclic ring.
H-6~7.2ddJ(H6-H7) ≈ 8.0, J(H6-F5) ≈ 10.0Upfield shift due to fluorine at C5. Significant ortho H-F coupling.
H-7~7.6dJ(H7-H6) ≈ 8.0Relatively unaffected by substituents.
CH₃-8~2.7s-Typical chemical shift for an aryl methyl group.

Key Predictive Insights:

  • Fluorine Coupling: The most telling feature will be the coupling of the fluorine at position 5 to the neighboring protons. We expect a large ortho coupling constant (³JHF) to H-6 (~10 Hz) and a smaller meta coupling constant (⁴JHF) to H-4 and H-7. The observation of these specific couplings is a strong indicator of the fluorine's position.

  • Methyl Group: The presence of a singlet integrating to three protons at approximately 2.7 ppm is indicative of the methyl group at a non-protonated carbon.

¹³C NMR Spectrum: The Carbon Fingerprint

The ¹³C NMR spectrum will provide a count of the unique carbon environments and, through C-F coupling, will further confirm the position of the fluorine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and C-F Coupling Constants (J, Hz) for this compound in CDCl₃.

CarbonPredicted δ (ppm)Predicted C-F Coupling (JCF, Hz)Rationale for Prediction
C-2~150~2Small long-range coupling.
C-3~121~1Very small long-range coupling.
C-4~136~5Meta C-F coupling.
C-4a~128~4Meta C-F coupling.
C-5~159~250Large, direct one-bond C-F coupling.
C-6~110~22Ortho C-F coupling.
C-7~129~4Meta C-F coupling.
C-8~135~3Para C-F coupling.
C-8a~147~15Ortho C-F coupling.
CH₃~18-Typical for an aryl methyl carbon.

Key Predictive Insights:

  • Direct C-F Coupling: The carbon directly attached to the fluorine (C-5) will exhibit a very large one-bond coupling constant (¹JCF) of approximately 250 Hz. This is a definitive marker for the position of the fluorine atom.

  • Multi-bond C-F Coupling: The carbons ortho and meta to the fluorine will show smaller, but still significant, two- and three-bond couplings, respectively.

Assembling the Puzzle with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR experiments are essential to connect the individual signals and build a complete, unambiguous picture of the molecule.

COSY: Mapping the Proton Connectivity

The COSY spectrum will reveal the proton-proton coupling networks. For this compound, we expect to see correlations that confirm the connectivity within the two aromatic rings.

Caption: Expected key COSY correlations in the ¹H-¹H COSY spectrum of this compound.

The observation of a correlation between H-6 and H-7, and a separate spin system for H-2, H-3, and H-4, confirms the basic quinoline ring structure.

HMBC: Bridging the Gaps and Placing the Substituents

The HMBC spectrum is arguably the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds apart, allowing us to connect the different parts of the molecule.

Key Expected HMBC Correlations:

  • Methyl Group Placement: The protons of the methyl group (CH₃-8) should show a correlation to C-8 and C-7. This definitively places the methyl group at the C-8 position.

  • Fluorine Position Confirmation: The proton at H-4 should show a correlation to C-5, and the proton at H-6 should also show a correlation to C-5. These correlations, in conjunction with the C-F coupling observed in the ¹³C spectrum, provide irrefutable evidence for the location of the fluorine atom at C-5.

  • Ring Fusion Confirmation: Correlations from H-4 to C-4a and C-8a, and from H-7 to C-8a, will confirm the fusion of the two rings.

G cluster_0 Key HMBC Correlations CH3 CH3-8 Protons C8 C-8 CH3->C8 ³JCH C7 C-7 CH3->C7 ²JCH H4 H-4 C5 C-5 H4->C5 ²JCH C4a C-4a H4->C4a ³JCH C8a C-8a H4->C8a ²JCH H6 H-6 H6->C5 ²JCH

Caption: Crucial HMBC correlations for confirming the structure of this compound.

Conclusion: A Self-Validating System for Structural Confirmation

By systematically acquiring and interpreting a full suite of NMR spectra, we create a self-validating system for the structural elucidation of synthesized this compound. The predicted chemical shifts and coupling constants, derived from the known effects of the fluoro and methyl substituents, provide a robust hypothesis. The 2D NMR experiments, particularly COSY and HMBC, then serve to rigorously test this hypothesis by mapping out the precise connectivity of the molecule. The convergence of all NMR data to a single, consistent structure provides the highest level of confidence in the identity and purity of the synthesized compound. This comprehensive approach ensures the scientific integrity of subsequent research and development activities.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (1998). Vicinal fluorine-proton coupling constants. J Magn Reson, 133(2), 255-65. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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Navigating the Kinome: A Guide to Cross-Reactivity Studies of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3][4] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6][7] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or even therapeutically beneficial polypharmacology.[8][9] Therefore, a thorough understanding of a novel inhibitor's cross-reactivity profile is paramount for its successful development as either a precision therapeutic or a multi-targeted agent.[5][10]

This guide provides a comprehensive framework for conducting cross-reactivity studies of a novel kinase inhibitor, using the hypothetical compound 5-Fluoro-8-methylquinoline as a case study. While specific experimental data for this compound is not publicly available, its quinoline scaffold is a common motif in many kinase inhibitors, making it a relevant exemplar for this discussion.[11][12] We will delve into the experimental design, data interpretation, and contextualization necessary for a robust assessment of kinase inhibitor selectivity.

Pillar 1: The Rationale Behind Kinase Selectivity Profiling

The central goal of a cross-reactivity study is to determine the inhibitory activity of a compound against a broad panel of kinases.[10][13] This "kinome-wide" view allows researchers to:

  • Identify the primary target(s): Confirming that the inhibitor potently modulates the intended kinase.

  • Uncover off-target interactions: Identifying unintended kinase targets, which could predict potential side effects or reveal opportunities for drug repurposing.[8]

  • Quantify selectivity: Calculating a selectivity score to objectively compare the potency against the primary target versus off-targets.

  • Guide structure-activity relationship (SAR) studies: Informing medicinal chemistry efforts to optimize selectivity and potency.[14]

The most common and informative method for this is to determine the half-maximal inhibitory concentration (IC50) of the compound against a large, representative panel of purified kinases.[15][16]

Pillar 2: Experimental Workflow for Kinase Inhibition Profiling

A rigorous and reproducible experimental protocol is the bedrock of any credible cross-reactivity study. Below is a detailed, step-by-step methodology for a typical in vitro luminescence-based kinase assay, a common method for determining IC50 values.[17]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (IC50 Determination)

This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinases (a diverse panel is recommended)

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Test Compound (e.g., this compound) and control inhibitors (e.g., Staurosporine)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and control inhibitors in 100% DMSO.

    • Perform a serial dilution (typically 10-point) in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • Add 50 nL of each serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and its specific substrate should be empirically determined.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Allow the plate to incubate for 10-15 minutes at room temperature to facilitate inhibitor binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be close to the Km value for each specific kinase to ensure accurate competitive inhibitor assessment.[10]

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need optimization for different kinases.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of the ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[18]

Workflow Diagram

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Plate_Prep Dispense Compound to Plate Compound_Prep->Plate_Prep Add_Kinase Add Kinase/Substrate Mix Plate_Prep->Add_Kinase Kinase_Substrate_Mix Prepare Kinase/ Substrate Mix Kinase_Substrate_Mix->Add_Kinase ATP_Mix Prepare ATP Solution Initiate_Reaction Add ATP to Initiate ATP_Mix->Initiate_Reaction Pre_Incubate Pre-incubation (15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Reaction Kinase_Incubation Incubate (1 hr, 30°C) Initiate_Reaction->Kinase_Incubation Stop_Reaction Add ADP-Glo™ Reagent Kinase_Incubation->Stop_Reaction Deplete_ATP Incubate (40 min) Stop_Reaction->Deplete_ATP Add_Detection Add Detection Reagent Deplete_ATP->Add_Detection Develop_Signal Incubate (30 min) Add_Detection->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Data_Analysis Plot Dose-Response Curve Read_Plate->Data_Analysis IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Pillar 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting cross-reactivity profiles.

Comparative Kinase Inhibition Data

The IC50 values should be summarized in a table, comparing the novel compound to established inhibitors. For our hypothetical study of this compound, we will assume it is designed as a MEK1 inhibitor and compare it to the broad-spectrum inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib.

Table 1: Hypothetical IC50 Profile of this compound and Comparator Compounds

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
MEK1 (Primary Target) 15 25>10,000
ERK285050>10,000
p38α1,20030350
ABL1>10,000150.8
SRC5,50080.5
EGFR>10,000100150
VEGFR22,5007525
CDK2>10,00052,000

Disclaimer: The data presented in this table is purely hypothetical for illustrative purposes.

Interpretation of Hypothetical Data:

  • Potency and Selectivity: this compound shows high potency against its intended target, MEK1 (IC50 = 15 nM). It exhibits significantly weaker activity against other kinases in the panel, suggesting a favorable selectivity profile. For instance, it is over 50-fold more selective for MEK1 than for ERK2.

  • Comparison with Controls: Staurosporine, as expected, is a potent inhibitor of a broad range of kinases, highlighting its lack of selectivity.[15] Dasatinib demonstrates potent inhibition of its known targets, ABL1 and SRC, but also shows activity against other kinases like VEGFR2.[4][19]

  • Potential Off-Targets: The data suggests potential weak off-target activity against ERK2, p38α, and VEGFR2, which would warrant further investigation in cellular models.

Visualizing On- and Off-Target Effects in a Signaling Pathway

Understanding the context of a kinase's function within a signaling pathway is crucial for interpreting the biological consequences of its inhibition. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade often dysregulated in cancer.[3][20]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK Activation RAS RAS RTK->RAS p38 p38α RTK->p38 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor This compound Inhibitor->MEK Potent Inhibition (On-Target) Inhibitor->ERK Weak Inhibition (Off-Target) Inhibitor->p38 Weak Inhibition (Off-Target)

Caption: Simplified MAPK signaling pathway showing the on-target and potential off-target effects of this compound.

This diagram illustrates that potent inhibition of MEK1 (the on-target effect) is expected to block downstream signaling to ERK and ultimately inhibit cell proliferation. The weaker, off-target inhibition of ERK2 and p38α, as suggested by the hypothetical data, could contribute to the overall cellular phenotype but may also lead to unintended biological consequences.

Conclusion: A Critical Step in Drug Discovery

Comprehensive cross-reactivity profiling is a non-negotiable step in the preclinical development of any novel kinase inhibitor.[13] It provides a critical assessment of selectivity, predicts potential liabilities, and offers insights into the compound's mechanism of action. By employing rigorous experimental protocols and systematic data analysis, researchers can build a strong foundation for advancing promising new therapeutic candidates like our hypothetical this compound from the bench to the clinic. The insights gained from these studies are invaluable for making informed decisions in the complex but rewarding journey of drug discovery.

References

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  • Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 108(51), E1429-E1438.
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  • Gao, Y., et al. (2013). A broad activity screen in support of a human kinome chemical genomics effort. PLoS One, 8(8), e72496.
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  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
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  • Santarpia, L., et al. (2012). Targeting the MAPK-RAS-RAF signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 103-119.
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  • Heged˝us, N., et al. (2024). Synthesis, transformations and biological evaluation of 5‑chloro‑8-hydroxyquinoline hybrids. Journal of the Iranian Chemical Society.
  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: a structural perspective. European Journal of Medicinal Chemistry, 120, 254-273.
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • ResearchGate. (n.d.). Synthesis and preliminary biological evaluation of 5-fluoro-5,8-dideazaisoaminopterin. ResearchGate. Retrieved from [Link]

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  • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5644-5651.
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  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7297.
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A Comparative Guide to the Genotoxicity of Fluoroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the genotoxicity of fluoroquinoline isomers. As a class of potent synthetic antibiotics, understanding the stereochemical nuances that influence their interaction with DNA is paramount for designing safer and more effective therapeutics. This document moves beyond a simple listing of facts to explain the causality behind experimental observations and provides actionable, field-proven protocols for assessment.

Introduction: The Double-Edged Sword of Fluoroquinolones

Fluoroquinolones (FQs) are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity. Their mechanism of action is the targeted inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a complex with cleaved DNA, FQs introduce lethal double-strand breaks, leading to bacterial cell death.[3]

However, this very mechanism carries an inherent risk of genotoxicity in mammalian cells. The structural similarity between bacterial and human topoisomerases, particularly topoisomerase II, means that FQs can exert off-target effects, leading to DNA damage.[4] Furthermore, many FQs are chiral molecules, existing as isomers (enantiomers or diastereomers). These isomers can exhibit significant differences in their pharmacological activity and toxicological profiles. This guide focuses on the stereoselective nature of FQ genotoxicity, a critical consideration in drug safety and development.

Core Mechanisms of Fluoroquinolone Genotoxicity

The genotoxic potential of fluoroquinolones stems from two primary pathways:

  • Topoisomerase II Poisoning: This is the principal mechanism. FQs intercalate into the DNA helix and stabilize the "cleavage complex," a transient intermediate where topoisomerase II has cut both DNA strands to allow for strand passage.[3] By preventing the enzyme from resealing the break, the FQ effectively transforms a vital cellular enzyme into a DNA-damaging agent. When a replication fork collides with this stabilized complex, the double-strand break is made permanent, triggering cellular responses that can include apoptosis or mutagenic repair.

  • Oxidative Stress: A secondary, yet significant, mechanism involves the generation of reactive oxygen species (ROS). Some studies suggest that FQs can induce oxidative damage to DNA bases.[5] This is supported by findings that show an increased expression of DNA glycosylases like APE1 and NEIL1, which are involved in the repair of oxidized nucleobases following exposure to FQs.[4]

The following diagram illustrates the primary mechanism of FQ-induced DNA damage.

Fluoroquinolone_MoA cluster_0 Normal Topoisomerase II Cycle cluster_1 FQ-Mediated Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds CleavageComplex Transient Cleavage Complex (DNA Nicked) TopoII->CleavageComplex Creates double-strand break ResealedDNA Relaxed, Resealed DNA CleavageComplex->ResealedDNA Strand passage & resealing TrappedComplex Stabilized (Trapped) Cleavage Complex CleavageComplex->TrappedComplex ResealedDNA->DNA Cycle Repeats FQ Fluoroquinolone FQ->TrappedComplex Poisons & Stabilizes DSB Permanent Double-Strand Break (Genotoxicity) TrappedComplex->DSB Leads to ReplicationFork Advancing Replication Fork ReplicationFork->TrappedComplex Collision

Caption: Mechanism of fluoroquinolone-induced topoisomerase II poisoning.

Comparative Study: Ofloxacin vs. Levofloxacin

A quintessential example of stereoselective toxicity is the comparison between ofloxacin and its pure S-(-)-enantiomer, levofloxacin. Ofloxacin is a racemic mixture, containing equal parts of the S-(-) isomer (levofloxacin) and the R-(+)-isomer (dextrofloxacin).

Causality Behind the Comparison: Levofloxacin is known to be approximately twice as potent as ofloxacin in terms of antibacterial activity.[6] This enhanced activity is attributed to a better stereospecific fit into the bacterial topoisomerase-DNA complex. The critical question for safety assessment is whether this increased potency translates to increased genotoxicity in mammalian cells.

Data Summary

The following table summarizes comparative data on the genotoxicity and related activity of these isomers.

ParameterOfloxacin (Racemic Mixture)Levofloxacin (S-(-)-Isomer)Dextrofloxacin (R-(+)-Isomer)Key InsightReference
Antibacterial Potency ModerateHigh (approx. 2x Ofloxacin)Low / NegligibleThe S-(-) isomer is the pharmacologically active component.[6]
DNA Damage (Comet Assay) Dose-dependent increase in tail momentStronger, dose-dependent increase in tail momentMinimal DNA damage observedGenotoxicity is stereoselective and correlates with antibacterial potency.[7]
Chromosomal Damage (Micronucleus Test) Induces micronuclei at higher concentrationsInduces micronuclei at lower concentrations than OfloxacinWeak to no inductionThe S-(-) isomer is more potent at inducing chromosomal damage.[7]
Phototoxic Potential Very LowVery LowNot typically studied separatelyBoth have a favorable phototoxicity profile compared to other FQs.[8]

Note: Specific quantitative data (e.g., exact tail moments or micronuclei frequencies) can vary significantly between cell types and experimental conditions. The trends presented are consistently reported.

Expert Interpretation: The data clearly indicates that the genotoxic potential of ofloxacin is primarily, if not exclusively, due to the levofloxacin (S-(-)) enantiomer. The R-(+)-isomer is largely inactive, both as an antibacterial and as a genotoxin. This highlights a crucial principle in drug development: purifying the active enantiomer can lead to a more potent drug, but it may also concentrate the toxicological liabilities. In the case of levofloxacin, the therapeutic window is maintained because its increased potency allows for a lower clinical dose compared to ofloxacin, achieving equivalent efficacy with a similar or even reduced incidence of adverse effects.[6][9]

Experimental Methodologies for Genotoxicity Assessment

A standard battery of tests is required by regulatory bodies like the OECD to assess the genotoxic potential of new chemical entities.[10][11] The following protocols are foundational for any comparative study of fluoroquinolone isomers.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used assay for identifying chemical mutagens.[12] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability to synthesize histidine, allowing the bacteria to grow on a histidine-free medium.[13]

Causality of Protocol Choices:

  • Multiple Strains: Different strains (e.g., TA98, TA100, TA1535) are used to detect different types of mutations (frameshift vs. base-pair substitutions).

  • S9 Metabolic Activation: Many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. A rat liver extract (S9 fraction) is included to mimic this metabolic activation, making the assay more predictive of in vivo effects.[14]

Step-by-Step Protocol:

  • Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100) to a density of 1-2 x 10⁹ cells/mL.[15] Prepare various concentrations of the test FQ isomer, a vehicle control (e.g., DMSO), and positive controls (e.g., sodium azide for TA100 without S9, 2-anthramine for TA100 with S9).

  • Exposure (Pre-incubation Method): In a sterile tube, mix 100 µL of bacterial culture, 500 µL of phosphate buffer (for -S9) or S9 mix (for +S9), and 50 µL of the test compound solution.[15]

  • Incubation: Incubate the mixture for 20-30 minutes at 37°C with gentle shaking.[14] This pre-incubation step increases the sensitivity for many mutagens.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates inverted for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Test

Principle: This assay detects chromosomal damage. A micronucleus is a small, extra nucleus that forms in a daughter cell when a chromosome fragment (clastogenic effect) or a whole chromosome (aneugenic effect) fails to be incorporated into the main nucleus during cell division.[16]

Causality of Protocol Choices:

  • Cytochalasin B: This actin polymerization inhibitor is often added to block cytokinesis (the final stage of cell division).[17] This results in the accumulation of binucleated cells, making it easy to identify cells that have completed one nuclear division since treatment, which is the target population for scoring micronuclei.

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like TK6 or V79 are commonly used.[18]

Step-by-Step Protocol:

  • Cell Culture: Culture human lymphocytes or a suitable cell line in appropriate media.

  • Treatment: Add various concentrations of the test FQ isomer to the cell cultures. Include a vehicle control and a positive control (e.g., Mitomycin C). Separate cultures are treated with and without S9 metabolic activation.[19]

  • Exposure: Incubate cells with the test compound for a short period (3-6 hours) followed by a recovery period, or for a continuous period of ~24 hours.[19]

  • Block Cytokinesis: Add Cytochalasin B to the cultures at an appropriate time point to allow cells to undergo one nuclear division. For human lymphocytes, this is typically added 44 hours after mitogen stimulation.[17]

  • Harvesting: Harvest the cells at a time point equivalent to 1.5-2.0 normal cell cycles after the start of treatment. For lymphocytes, this is often 28 hours after adding Cytochalasin B.[17]

  • Slide Preparation: Treat cells with a hypotonic solution, fix them (e.g., with methanol:acetic acid), and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain like Giemsa or acridine orange.[19]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Single Cell Gel Electrophoresis (Comet Assay)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20] After treatment, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[21]

Causality of Protocol Choices:

  • Alkaline vs. Neutral Conditions: The alkaline (pH > 13) version of the assay is most common as it denatures the DNA, allowing for the detection of both single- and double-strand breaks, as well as alkali-labile sites.[22] A neutral assay would primarily detect double-strand breaks.

  • Lysis Solution: A high-salt, detergent-based lysis solution is used to break down cellular and nuclear membranes, leaving behind the DNA as a "nucleoid."[23]

Experimental Workflow Diagram:

Comet_Assay_Workflow start Start: Cell Culture treatment 1. Treatment (Fluoroquinolone Isomers, Controls) start->treatment embedding 2. Embedding (Mix cells with low-melting agarose, place on slide) treatment->embedding lysis 3. Lysis (High salt + detergent, 4°C) Removes membranes/proteins embedding->lysis unwinding 4. DNA Unwinding (Immerse in alkaline buffer, pH > 13) lysis->unwinding electrophoresis 5. Electrophoresis (~1 V/cm, ~30 min, 4°C) Fragmented DNA migrates unwinding->electrophoresis neutralization 6. Neutralization & Staining (Tris buffer, then DNA stain e.g., SYBR Gold) electrophoresis->neutralization visualization 7. Visualization (Fluorescence Microscopy) neutralization->visualization analysis 8. Image Analysis (Quantify % Tail DNA, Tail Moment) visualization->analysis end End: Genotoxicity Data analysis->end

Caption: Standard workflow for the alkaline comet assay.

Conclusion and Future Perspectives

The study of fluoroquinoline isomers demonstrates a clear case of stereoselective genotoxicity. The antibacterial and genotoxic effects are often concentrated in a single enantiomer, as exemplified by the ofloxacin/levofloxacin case. This underscores the necessity of evaluating pure isomers during drug development, not only to enhance therapeutic efficacy but also to accurately characterize toxicological risk.

For drug development professionals, the key takeaways are:

  • Early Isomer Profiling: Genotoxicity screening should be performed on individual isomers as early as possible in the development pipeline.

  • Mechanism-Based Assays: A battery of tests covering gene mutation, clastogenicity, and DNA strand breaks is essential for a comprehensive risk assessment.[11]

  • Structure-Toxicity Relationships: The chemical structure of FQs is closely linked to their genotoxic potential. For instance, the fluorine atom at the C6 position, while enhancing efficacy, also increases genotoxicity.[24] Future drug design can leverage this knowledge to create derivatives with an improved safety profile.

Future research should focus on developing more sensitive and high-throughput genotoxicity assays and refining quantitative structure-activity relationship (QSAR) models to better predict the genotoxic potential of novel FQ structures before synthesis. This proactive approach will be instrumental in developing the next generation of antibiotics that are both potent against resistant pathogens and safer for patients.

References

  • Bhattacharya, P., et al. (2020). Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][5]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link][17]

  • Rocco, L. (2021). Comet assay: a versatile but complex tool in genotoxicity testing. Journal of Environmental and Public Health. Available at: [Link][21]

  • Charrier, C., et al. (2022). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. mBio. Available at: [Link][1]

  • Dr.Oracle (2025). What is the comparison between Levofloxacin (Levaquin) and Ofloxacin (Floxin) in terms of antibacterial activity and safety profile?. Available at: [Link][6]

  • Gatehouse, D. (1998). Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. Mutagenesis. Available at: [Link][10]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link][3]

  • Yilmaz, M., & Ozaslan, M. (2015). Evaluation of genotoxic effects of levofloxacin in human peripheral lymphocytes. Cytotechnology. Available at: [Link][7]

  • MDPI (2022). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. International Journal of Molecular Sciences. Available at: [Link][20]

  • Carbon, C. (2001). Comparison of Side Effects of Levofloxacin versus Other Fluoroquinolones. Chemotherapy. Available at: [Link][8]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link][19]

  • S. Typhimurium, et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link][15]

  • ResearchGate (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits.... Available at: [Link][2]

  • McGill Radiobiology (2015). Comet Assay Protocol. Available at: [Link][25]

  • University of Puget Sound (n.d.). The Ames Test. Available at: [Link][26]

  • Lee, Y. J., et al. (1999). Randomized, double-blind, comparative study of levofloxacin and ofloxacin in the treatment of complicated urinary tract infections. Journal of the Formosan Medical Association. Available at: [Link][9]

  • Agilent Technologies (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Available at: [Link][23]

  • GOV.UK (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Available at: [Link][27]

  • IntechOpen (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Available at: [Link][22]

  • ResearchGate (n.d.). A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. Available at: [Link][16]

  • Eurofins Australia (2024). The Ames Test or Bacterial Reverse Mutation Test. Available at: [Link][12]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link][14]

  • Wills, P. J., & Wise, R. (2001). Third- and fourth-generation fluoroquinolone antibacterials: a systematic review of safety and toxicity profiles. Expert Opinion on Drug Safety. Available at: [Link][28]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Available at: [Link][18]

  • Istituto Superiore di Sanità (n.d.). OECD Test Guidelines for Genetic Toxicology. Available at: [Link][11]

  • Padua Research Archive (2024). A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment. Available at: [Link][24]

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Safety Operating Guide

Navigating the Safe Handling of 5-Fluoro-8-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities like 5-Fluoro-8-methylquinoline is foundational to innovation. However, with great potential comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to handle this compound confidently and safely, fostering a culture of proactive safety and scientific integrity.

Immediate Safety and Hazard Assessment

Before handling this compound, it is critical to recognize its potential hazards. Based on analogous compounds, we must assume it may cause skin and eye irritation, and may be harmful if inhaled or ingested.[2][3][5] All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.[6] Always inspect gloves for any signs of degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[5][8]
Primary & Secondary Body ProtectionLaboratory Coat / Chemical-resistant ApronProtects skin and personal clothing from contamination.[6][7] A chemical-resistant apron is recommended when handling larger quantities.
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is necessary for handling the solid, powdered form to prevent inhalation of dust particles.[6] An air-purifying respirator should be used when handling solutions or if vapors may be generated.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers or reactions.[6]

Operational Plan: From Preparation to Disposal

A meticulous and well-rehearsed operational plan is essential for minimizing risk. The following workflow integrates critical safety checkpoints at each stage of handling this compound.

Experimental Workflow and Safety Checkpoints

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE in Designated Area prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Solid Compound (in hood) prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent (in hood) handling_weigh->handling_dissolve handling_reaction Perform Reaction (in hood) handling_dissolve->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Designated Area cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard workflow for handling this compound, integrating key safety checkpoints.

Step-by-Step Handling Procedures
  • Preparation :

    • Donning PPE : Before entering the designated handling area, put on a laboratory coat, appropriate gloves (nitrile or neoprene), and chemical splash goggles.[6][9]

    • Work Area Preparation : Ensure that all work with this compound is conducted within a certified chemical fume hood to maintain proper ventilation.[6][7]

  • Handling the Compound :

    • Weighing : When weighing the solid form, use a disposable weigh boat and handle it with care to avoid creating dust. An N95 respirator is recommended during this step.[6]

    • Dissolving : If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[6]

    • Experimental Procedures : Always maintain a safe distance from the reaction and use appropriate shielding. Never leave a reaction unattended.[9]

  • Cleanup and Disposal :

    • Decontamination : All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.[6]

    • Waste Disposal : All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[6] Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

    • Doffing PPE : Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[6] Always wash your hands thoroughly with soap and water after removing gloves.[8][10]

Glove Selection and Chemical Resistance

The choice of glove material is a critical decision in ensuring adequate protection. While specific permeation data for this compound is unavailable, general resistance charts for related chemicals can provide guidance.[11][12] Nitrile and neoprene gloves are generally recommended for handling a wide range of chemicals.[6] However, it is crucial to understand the concepts of breakthrough time and degradation.[13]

  • Breakthrough Time : The time it takes for a chemical to permeate through the glove material.

  • Degradation : The physical change in the glove material upon contact with a chemical.

For any new compound, it is best practice to double-glove and to change gloves immediately after any suspected contact. If you are working with the compound for extended periods, consult a detailed glove chemical resistance chart and consider the specific solvents being used.[14][15]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5][16]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[5][16] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical advice.[3][5]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[3][5] If they feel unwell, seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Call a poison center or doctor immediately.[16]

By adhering to these rigorous safety protocols, we can ensure a secure laboratory environment that fosters both scientific advancement and the well-being of our dedicated researchers.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Matrix Scientific. (n.d.). 5-Fluoro-8-Methylisoquinoline SDS.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 8-Methylquinoline.
  • Loba Chemie. (2025). Quinoline for Synthesis Safety Data Sheet.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • IU Pressbooks. (n.d.). Chemistry Laboratory Safety Rules.
  • ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • UNODC Laboratory. (2020). Full chemical resistant personal protective equipment (PPE) ensemble.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Oxford University. (n.d.). Chemical Resistant Gloves Guide.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 8-Methylquinoline.
  • Echemi.com. (n.d.). 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride.
  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.